molecular formula C25H38O6 B1249065 Erinacine C

Erinacine C

Cat. No.: B1249065
M. Wt: 434.6 g/mol
InChI Key: DMPGFSQMXITJPT-ZCKYJUNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erinacine C is a diterpenoid.
This compound is a natural product found in Hericium erinaceus with data available.

Properties

Molecular Formula

C25H38O6

Molecular Weight

434.6 g/mol

IUPAC Name

(1R,2R,5R,10R,14R,16R,17S,18R,21S)-13-(hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol

InChI

InChI=1S/C25H38O6/c1-13(2)15-7-8-24(3)9-10-25(4)16(18(15)24)6-5-14(11-26)20-22(25)31-23-21(30-20)19(28)17(27)12-29-23/h5,13,16-17,19-23,26-28H,6-12H2,1-4H3/t16-,17-,19+,20-,21-,22+,23+,24-,25-/m1/s1

InChI Key

DMPGFSQMXITJPT-ZCKYJUNOSA-N

Isomeric SMILES

CC(C)C1=C2[C@H]3CC=C([C@@H]4[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]5[C@H](O4)[C@H]([C@@H](CO5)O)O)CO

Canonical SMILES

CC(C)C1=C2C3CC=C(C4C(C3(CCC2(CC1)C)C)OC5C(O4)C(C(CO5)O)O)CO

Synonyms

erinacine C

Origin of Product

United States

Foundational & Exploratory

Erinacine C from Hericium erinaceus: A Technical Guide to its Discovery, Neurotrophic Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erinacine C, a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has emerged as a compound of significant interest in the field of neuroscience. Its potent ability to stimulate the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) underpins its promising neurotrophic and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, chemical characteristics, and biological activities of this compound. It details the key signaling pathways modulated by this compound, presents quantitative data from pivotal studies, and outlines the experimental protocols for its isolation and biological evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics for neurodegenerative diseases.

Introduction

Hericium erinaceus, commonly known as Lion's Mane mushroom, has a long history of use in traditional medicine for its cognitive-enhancing and neuroprotective benefits. Scientific investigations have led to the identification of several bioactive compounds, among which the erinacines, particularly this compound, have garnered substantial attention. This compound is a small molecule capable of crossing the blood-brain barrier, a critical attribute for a centrally acting therapeutic agent. Its primary mechanism of action involves the induction of neurotrophic factors, which are essential for neuronal survival, growth, and differentiation. This guide delves into the technical aspects of this compound, providing a foundation for further research and development.

Discovery and Chemical Properties

This compound was first isolated from the cultured mycelia of Hericium erinaceus. It belongs to the cyathane class of diterpenoids, characterized by a unique 5-6-7 tricyclic carbon skeleton.

Chemical Structure:

  • Chemical Formula: C₂₅H₃₈O₆[1]

  • Molar Mass: 434.57 g/mol

  • Class: Cyathane Diterpenoid

The biosynthesis of this compound is understood to originate from Erinacine Q, highlighting a complex metabolic pathway within the fungus.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its neurotrophic and neuroprotective effects being the most extensively studied.

Neurotrophic Effects

The cornerstone of this compound's therapeutic potential lies in its ability to stimulate the synthesis of NGF and BDNF in astrocytes.[2] These neurotrophins are crucial for:

  • Neuronal Survival: Promoting the health and longevity of neurons.

  • Neurite Outgrowth: Stimulating the growth of axons and dendrites, essential for forming synaptic connections.

  • Synaptic Plasticity: Facilitating the strengthening or weakening of synapses, a key process in learning and memory.

The neurotrophic effects of this compound are primarily mediated through the activation of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF. This activation initiates downstream signaling cascades, including:

  • Phospholipase C-gamma (PLCγ) pathway

  • Phosphoinositide 3-kinase (PI3K)-Akt pathway

  • Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway

Neuroprotective and Anti-inflammatory Effects

This compound demonstrates significant neuroprotective properties by mitigating cellular stress and inflammation. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5][6] Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the upregulation of several antioxidant and detoxifying enzymes, including:

  • Catalase (CAT)

  • Superoxide Dismutase (SOD)

  • Thioredoxin Reductase (TrxR)

  • Heme Oxygenase-1 (HO-1)[7]

Furthermore, this compound exerts potent anti-inflammatory effects, particularly in microglial cells, the resident immune cells of the central nervous system. It achieves this by:

  • Inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway: This reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[7]

  • Reducing nitric oxide (NO) production: High levels of NO are associated with neuroinflammation and neuronal damage.[7]

ETS-Dependent Transcription

Interestingly, this compound has also been shown to activate transcription from a consensus E26 transformation-specific (ETS) DNA binding site in astrocytic cells, a function that appears to be independent of its NGF-inducing activity.[2] This suggests that this compound may have pleiotropic effects on gene expression in the brain, contributing to its overall beneficial effects.

Quantitative Data

The following tables summarize the quantitative data from key studies on this compound, providing insights into its potency and efficacy in various experimental models.

Table 1: In Vitro Neurotrophic and Neuroprotective Effects of this compound

Parameter MeasuredCell LineThis compound ConcentrationResultReference
NGF SecretionMouse Astroglial Cells1.0 mM299.1 ± 59.6 pg/ml[8]
Neurite Outgrowth (PC12 cells)1321N1 (conditioned media)5 µg/mL30.3 ± 3.3% differentiated cells[4]
NGF mRNA Upregulation1321N1 Astrocytoma Cells5 µg/mL3.7 ± 0.7-fold increase[4]
Activated Microglia ReductionMixed Glial Cultures (LPS-induced)0.5 - 1.0 µM44 - 46% decrease[5]

Table 2: In Vitro Anti-inflammatory Effects of this compound in BV2 Microglial Cells

Parameter MeasuredThis compound ConcentrationResultReference
Nitric Oxide (NO) Production0.1 - 2.5 µMConcentration-dependent reduction[9]
IL-6 Production (LPS-induced)2.5 µMSignificant reduction[9]
TNF-α Production (LPS-induced)2.5 µMSignificant reduction[9]
NF-κB Protein Expression2.5 µM70% decrease[9]
p-IκBα Protein Expression2.5 µM39% decrease[9]

Table 3: In Vivo Neuroprotective Effects of this compound

Animal ModelThis compound DosageParameter MeasuredResultReference
Mild Traumatic Brain Injury (mTBI) Rats2 mg/kg (intraperitoneal)Normal Neuron Count (Cortex)~37% increase[5]
Mild Traumatic Brain Injury (mTBI) Rats2 mg/kg (intraperitoneal)Activated Microglia (Cortex)~65% decrease[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound.

Isolation and Purification of this compound from Hericium erinaceus Mycelia
  • Extraction: The dried and powdered mycelia of H. erinaceus are refluxed with 95% ethanol. The resulting ethanol solution is then concentrated under vacuum to yield a crude brown extract.[9]

  • Solvent Partitioning: The crude extract is partitioned between water and ethyl acetate (EtOAc) in a 1:1 ratio. The EtOAc layer, containing the less polar compounds including this compound, is collected.[9]

  • Silica Gel Column Chromatography: The EtOAc fraction is subjected to column chromatography on silica gel. A gradient elution system, typically with n-hexane and EtOAc, is used to separate the compounds based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).[9]

  • Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to obtain highly pure this compound. The purity is then confirmed by analytical HPLC and the structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

In Vitro NGF Induction Assay
  • Cell Culture: Human astrocytoma cells (e.g., 1321N1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: The astrocytoma cells are treated with various concentrations of this compound (e.g., 5 µg/mL) or a vehicle control (e.g., 0.5% ethanol) for a specified period (e.g., 48 hours).[4]

  • Conditioned Media Collection: The culture supernatant (conditioned media) is collected, as it will contain the secreted NGF.

  • PC12 Cell Differentiation Assay: Pheochromocytoma (PC12) cells, which differentiate into neuron-like cells in the presence of NGF, are cultured in RPMI-1640 medium. The collected conditioned media from the treated astrocytes is then added to the PC12 cells.[4]

  • Analysis: After a 48-hour incubation, the PC12 cells are examined under a microscope for neurite outgrowth. The percentage of differentiated cells and the length of the neurites are quantified as a measure of NGF activity.[4]

  • NGF Quantification (ELISA): The concentration of NGF in the conditioned media can be directly quantified using a commercially available NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Neuroprotective Assay Against Oxidative Stress
  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y or primary neurons) are cultured in appropriate media.

  • Pre-treatment: The cells are pre-treated with different concentrations of this compound for a specific duration (e.g., 24 hours).

  • Induction of Oxidative Stress: Oxidative stress is induced by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the culture medium.

  • Cell Viability Assay: After the incubation period with the neurotoxin, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable cells using a hemocytometer and Trypan Blue exclusion.

  • Analysis: The percentage of viable cells in the this compound-treated groups is compared to the control group (treated with the neurotoxin alone) to determine the neuroprotective effect.

Anti-inflammatory Assay in Microglial Cells
  • Cell Culture: BV2 microglial cells are cultured in DMEM.

  • Pre-treatment: The cells are pre-treated with various concentrations of this compound (e.g., 0.1-2.5 µM) for 1 hour.[9]

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 500 ng/mL) to the culture medium for 24 hours.[9]

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using specific ELISA kits.[9]

    • Western Blot Analysis: The expression levels of key inflammatory signaling proteins such as NF-κB, p-IκBα, and iNOS in the cell lysates are determined by Western blotting.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its neurotrophic activity.

Signaling Pathways

ErinacineC_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_neurotrophic Neurotrophic Pathway cluster_anti_inflammatory Anti-inflammatory & Antioxidant Pathway This compound This compound TrkA Receptor TrkA Receptor This compound->TrkA Receptor Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates NF-kB NF-kB This compound->NF-kB Inhibits PLCg PLCg TrkA Receptor->PLCg PI3K PI3K TrkA Receptor->PI3K MAPK/ERK MAPK/ERK TrkA Receptor->MAPK/ERK Neuronal Survival & Growth Neuronal Survival & Growth PLCg->Neuronal Survival & Growth Akt Akt PI3K->Akt Akt->Neuronal Survival & Growth MAPK/ERK->Neuronal Survival & Growth Keap1->Nrf2 Inhibits ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Antioxidant Enzymes Upregulation of Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antioxidant Enzymes Pro-inflammatory Cytokines Downregulation of Pro-inflammatory Cytokines (TNF-a, IL-6) NF-kB->Pro-inflammatory Cytokines

Caption: Signaling pathways of this compound.

Experimental_Workflow cluster_step1 Step 1: Treatment cluster_step2 Step 2: Conditioned Media cluster_step3 Step 3: Neuronal Differentiation cluster_step4 Step 4: Analysis Astrocyte Culture Astrocyte Culture This compound Treatment This compound Treatment Astrocyte Culture->this compound Treatment Collect Conditioned Media Collect Conditioned Media This compound Treatment->Collect Conditioned Media Apply Conditioned Media Apply Conditioned Media Collect Conditioned Media->Apply Conditioned Media ELISA for NGF ELISA for NGF Collect Conditioned Media->ELISA for NGF PC12 Cell Culture PC12 Cell Culture PC12 Cell Culture->Apply Conditioned Media Microscopy Microscopy Apply Conditioned Media->Microscopy Quantify Neurite Outgrowth Quantify Neurite Outgrowth Microscopy->Quantify Neurite Outgrowth

Caption: Workflow for NGF induction assay.

Conclusion and Future Directions

This compound stands out as a promising natural compound with significant potential for the development of novel therapies for neurodegenerative disorders. Its multifaceted mechanism of action, encompassing neurotrophin induction, neuroprotection through antioxidant pathways, and anti-inflammatory effects, makes it a compelling candidate for further investigation. Future research should focus on optimizing its extraction and synthesis, conducting more extensive preclinical studies in various disease models, and ultimately, evaluating its safety and efficacy in human clinical trials. The detailed information provided in this technical guide aims to facilitate and inspire such endeavors, paving the way for the therapeutic application of this remarkable molecule from Hericium erinaceus.

References

An In-depth Technical Guide to the Biosynthesis of Erinacine C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Erinacine C, a cyathane diterpenoid produced by the mycelium of the medicinal mushroom Hericium erinaceus, has garnered significant attention for its potent neurotrophic activities, particularly its ability to stimulate Nerve Growth Factor (NGF) synthesis.[1][2][3] Understanding its biosynthetic pathway is crucial for optimizing production, enabling metabolic engineering, and facilitating the development of novel therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, the corresponding genetic framework, quantitative production data, and relevant experimental methodologies.

Overview of the Erinacine Biosynthesis Pathway

This compound belongs to the cyathane diterpenoid family, characterized by a unique 5-6-7 tricyclic carbon skeleton.[4][5] The biosynthesis originates from the general terpenoid pathway, starting with Geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of enzymatic modifications including cyclization, oxidation, and glycosylation. The pathway is governed by a set of enzymes encoded by the Eri gene cluster found in H. erinaceus.[6][7] A pivotal sequence in the pathway leads from the precursor Erinacine Q to Erinacine P, which is then converted to Erinacine B, the direct precursor of this compound.[1][2][8][9][10][11]

Erinacine_C_Biosynthesis Core Biosynthetic Pathway of this compound cluster_start Upstream Terpenoid Pathway cluster_core Cyathane Skeleton Formation & Modification cluster_final Final Products GGPP Geranylgeranyl Pyrophosphate (GGPP) Cyathane Cyathane Skeleton (e.g., Cyatha-3,12-diene) GGPP->Cyathane EriG (Terpene Synthase) ErinacineQ Erinacine Q Cyathane->ErinacineQ Multiple Steps (EriA/C/I - P450s) (EriJ - Glycosyltransferase) ErinacineP Erinacine P ErinacineQ->ErinacineP EriM (Oxidase) EriB (Oxidoreductase) ErinacineB Erinacine B ErinacineP->ErinacineB Uncharacterized Metabolic Steps ErinacineC This compound ErinacineB->ErinacineC EriB (NAD(P) Oxidoreductase) [Reduction] ErinacineA Erinacine A ErinacineB->ErinacineA Non-enzymatic [Michael Elimination] BGC_Identification_Workflow Workflow for BGC Identification A H. erinaceus Mycelial Culture B Genomic DNA Extraction A->B C Whole Genome Sequencing (e.g., PacBio, Illumina) B->C D Genome Assembly C->D E Bioinformatic Analysis (e.g., antiSMASH) D->E F Putative Eri Gene Cluster Identified E->F

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Erinacine C in Neurons

Introduction: this compound, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered significant attention within the scientific community for its potent neuroprotective and neurotrophic properties.[1][2] Unlike direct-acting neurotrophic factors, this compound primarily exerts its influence through indirect mechanisms, modulating glial cell activity to create a more favorable environment for neuronal survival, growth, and function. This technical guide synthesizes current research to provide a detailed overview of its core mechanisms of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanisms of Action

The neuroprotective effects of this compound are multifaceted, involving a coordinated interplay of anti-inflammatory, antioxidant, and neurotrophin-inducing pathways. The primary modes of action are not mutually exclusive and often converge to promote neuronal health.

Indirect Neurotrophic Effects via Glial Cell Modulation

A primary mechanism of this compound is its ability to stimulate astrocytes, a type of glial cell, to produce and secrete key neurotrophins, namely Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[3][4] These secreted factors then act on neighboring neurons in a paracrine fashion.[3]

  • NGF and BDNF Induction: In cultured astrocytoma cells (1321N1), this compound has been shown to significantly upregulate the expression of both NGF and BDNF.[3] This conditioned medium, rich in glial-derived neurotrophins, can induce the differentiation of neuronal-like cells, such as PC12 cells.[3]

  • TrkA Receptor-Mediated Signaling: The NGF secreted by astrocytes binds to the high-affinity TrkA receptor on neurons.[3] This binding event triggers the autophosphorylation of the receptor and initiates several downstream signaling cascades crucial for neuronal survival and neurite outgrowth.[3][5] These pathways include:

    • MAPK/ERK Pathway: Promotes cell differentiation and neurite growth.[3]

    • PI3K/Akt Pathway: A critical pro-survival pathway that inhibits apoptosis.[3]

    • PLCγ Pathway: Involved in regulating intracellular calcium levels and neuronal activity.[3]

The induction of neurotrophin expression by this compound does not occur directly in neuronal cells but is mediated by astrocytic cells.[3]

G cluster_astrocyte Astrocyte cluster_neuron Neuron This compound This compound Astrocyte Nucleus Astrocyte Nucleus This compound->Astrocyte Nucleus Enters Cell NGF/BDNF Gene Expression NGF/BDNF Gene Expression Astrocyte Nucleus->NGF/BDNF Gene Expression Upregulates NGF/BDNF Synthesis NGF/BDNF Synthesis NGF/BDNF Gene Expression->NGF/BDNF Synthesis Secreted NGF/BDNF Secreted NGF/BDNF NGF/BDNF Synthesis->Secreted NGF/BDNF Secretion TrkA Receptor TrkA Receptor Secreted NGF/BDNF->TrkA Receptor Binds (Paracrine) MAPK/ERK MAPK/ERK TrkA Receptor->MAPK/ERK PI3K/Akt PI3K/Akt TrkA Receptor->PI3K/Akt PLCγ PLCγ TrkA Receptor->PLCγ Neuronal Survival & Neurite Outgrowth Neuronal Survival & Neurite Outgrowth MAPK/ERK->Neuronal Survival & Neurite Outgrowth PI3K/Akt->Neuronal Survival & Neurite Outgrowth PLCγ->Neuronal Survival & Neurite Outgrowth

Caption: Indirect neurotrophic action of this compound.
Anti-Neuroinflammatory Action

Neuroinflammation, often mediated by activated microglial cells, is a key contributor to neurodegenerative diseases.[2] this compound exhibits potent anti-inflammatory effects by suppressing the activation of microglia and reducing the production of pro-inflammatory mediators.[1][2]

  • Inhibition of Pro-inflammatory Cytokines and Mediators: In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound significantly reduces the levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][2] It also downregulates the expression of inducible nitric oxide synthase (iNOS).[1][5][6]

  • Downregulation of the NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. This compound inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1][2] This action sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes.[1]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates p-IκBα p-IκBα IKK->p-IκBα Phosphorylates IκBα IκBα p-IκBα->IκBα NF-κB NF-κB p-IκBα->NF-κB Releases IκBα->NF-κB Binds/ Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Nucleus Nucleus Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Inflammation Inflammation Pro-inflammatory Genes (iNOS, TNF-α, IL-6)->Inflammation This compound This compound This compound->p-IκBα Inhibits Phosphorylation NF-κB_nuc->Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Activates Transcription

Caption: this compound anti-inflammatory pathway.
Activation of Antioxidant and Pro-survival Pathways

Oxidative stress is a major factor in neuronal damage. This compound enhances the cellular antioxidant defense system primarily through the activation of the Nrf2 pathway.[6][7][8]

  • Nrf2/HO-1 Pathway Activation: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins.[6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).[1] this compound has been shown to inhibit Keap1, leading to the release and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of genes encoding antioxidant enzymes.[9]

  • Upregulation of Antioxidant Enzymes: This Nrf2 activation leads to the enhanced expression of crucial antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and thioredoxin reductase (TrxR).[1][6][8][9] This bolstered antioxidant capacity helps to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.[9] This effect has been observed in various models, including traumatic brain injury and neuroinflammation.[5][9]

G cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Releases Neuroprotection Neuroprotection Oxidative Stress->Neuroprotection Keap1 Keap1 Keap1->Nrf2 Binds/ Inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Nucleus Nucleus Antioxidant Genes (HO-1, SOD, CAT) Antioxidant Genes (HO-1, SOD, CAT) Antioxidant Proteins Antioxidant Proteins Antioxidant Genes (HO-1, SOD, CAT)->Antioxidant Proteins Antioxidant Proteins->Neuroprotection This compound This compound This compound->Keap1 Inhibits Nrf2_nuc->Antioxidant Genes (HO-1, SOD, CAT) Activates Transcription

Caption: this compound antioxidant Nrf2 pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various preclinical studies.

Table 1: Effects of this compound on Neurotrophin Synthesis

Parameter Cell Line Concentration Observed Effect Reference
NGF Secretion Mouse Astroglial Cells 1.0 mM 299.1 ± 59.6 pg/ml [10][11]

| ETS-dependent Transcription | 1321N1 Astrocytoma | 5 µg/mL | ~2.7-fold increase after 24h |[3] |

Table 2: Anti-inflammatory Effects of this compound

Parameter Cell Model Treatment Effect Reference
NO Production LPS-induced BV2 cells Varies Dose-dependent reduction [1][2]
IL-6 Levels LPS-induced BV2 cells Varies Dose-dependent reduction [1][2]
TNF-α Levels LPS-induced BV2 cells Varies Dose-dependent reduction [1][2]

| iNOS Protein | LPS-induced BV2 cells | Varies | Dose-dependent reduction |[1][2] |

Table 3: Effects of this compound on Antioxidant Pathways

Parameter Cell Model Treatment Effect Reference
Nrf2 Expression LPS-treated mixed glia This compound Increased expression [9]
BDNF Gene Expression LPS-treated mixed glia This compound ~40% increase [9]
CAT Gene Expression LPS-treated mixed glia This compound ~80% increase [9]
TrxR Gene Expression LPS-treated mixed glia This compound ~80% increase [9]

| SOD Gene Expression | LPS-treated mixed glia | this compound | ~45% increase |[9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

Protocol 1: Assessment of Anti-Inflammatory Effects in Microglia

This protocol is based on studies investigating the effects of this compound on LPS-stimulated BV2 microglial cells.[1][2]

  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour). A vehicle control (e.g., DMSO) is run in parallel.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay.

  • Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of iNOS, NF-κB, p-IκBα, and IκBα. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) system.

G A 1. Culture BV2 Microglial Cells B 2. Pre-treat with this compound or Vehicle Control A->B C 3. Stimulate with LPS B->C D 4. Collect Supernatant & Cell Lysate (24h) C->D E Griess Assay for NO D->E F ELISA for TNF-α, IL-6 D->F G Western Blot for iNOS, NF-κB, etc. D->G

Caption: Workflow for anti-inflammatory assays.
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for Nrf2 Binding

This protocol is adapted from methodologies used to assess the binding of the Nrf2 transcription factor to the promoter regions of antioxidant genes.[9]

  • Cell Treatment: Primary mixed glial cells are treated with this compound or vehicle, followed by an inflammatory stimulus like LPS.

  • Cross-linking: Proteins are cross-linked to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. The reaction is quenched with glycine.

  • Cell Lysis and Sonication: Cells are harvested and lysed. The chromatin is then sheared into smaller fragments (200-1000 bp) using sonication.

  • Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose beads. A specific antibody against Nrf2 is then added to immunoprecipitate the Nrf2-DNA complexes overnight at 4°C. A non-specific IgG is used as a negative control.

  • Washing and Elution: The antibody-protein-DNA complexes are captured using protein A/G beads. The beads are washed with a series of low salt, high salt, and LiCl buffers to remove non-specific binding. The complexes are then eluted from the beads.

  • Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating at 65°C in the presence of NaCl. Proteins are digested with proteinase K, and the DNA is purified using phenol/chloroform extraction or a DNA purification kit.

  • Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify the promoter regions of Nrf2 target genes (e.g., BDNF, CAT, SOD). The amount of immunoprecipitated DNA is quantified and expressed as a percentage of the total input DNA.

Conclusion

This compound presents a compelling profile as a neuroprotective agent, operating through a sophisticated and indirect mechanism of action. Its ability to modulate glial cell behavior—stimulating astrocytes to produce neurotrophins while simultaneously pacifying inflammatory microglia—positions it as a unique therapeutic candidate. The core mechanisms involve the induction of NGF/BDNF, suppression of the NF-κB inflammatory pathway, and activation of the Nrf2 antioxidant response. This multi-pronged approach addresses key pathological features of neurodegenerative diseases, including loss of trophic support, chronic inflammation, and oxidative stress. The quantitative data and established protocols outlined in this guide provide a solid foundation for drug development professionals and researchers to further explore the therapeutic potential of this compound and its derivatives.

References

The Neurotrophic Power of Erinacine C: A Deep Dive into NGF Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the compelling neurotrophic effects of Erinacine C, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus. The focus of this document is to provide an in-depth understanding of this compound's mechanism of action, specifically its role in the synthesis of Nerve Growth Factor (NGF), a critical protein for neuronal survival, development, and function. This guide offers a consolidation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows to support further research and drug development in the field of neurodegenerative diseases.

Data Presentation: Quantitative Effects of this compound on NGF Synthesis

The following tables summarize the quantitative data from various studies investigating the impact of this compound and related compounds on NGF production.

Table 1: Effect of Erinacines on NGF Secretion in Mouse Astroglial Cells

CompoundConcentrationNGF Secretion (pg/mL)Reference
Erinacine A1.0 mM250.1 ± 36.2[1][2]
Erinacine B1.0 mM129.7 ± 6.5[1][2]
This compound 1.0 mM 299.1 ± 59.6 [1][2]
Epinephrine (Positive Control)1.0 mM69.2 ± 17.2[2]

Table 2: Effect of this compound on NGF mRNA Expression in 1321N1 Astrocytoma Cells

TreatmentFold Upregulation of NGF mRNA (relative to control)Incubation TimeReference
This compound (5 µg/mL)17-fold48 hours[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound's neurotrophic effects are provided below.

Cell Culture
  • 1321N1 Human Astrocytoma Cells:

    • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.

    • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[4]

    • Subculturing: When cultures reach 70-80% confluence, they are split at a ratio of 1:2 to 1:6 using 0.25% trypsin-EDTA.

  • PC12 Pheochromocytoma Cells:

    • Culture Medium: RPMI-1640 medium supplemented with 10% horse serum (HS), 5% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 mg/L streptomycin.[5]

    • Culture Conditions: Cells are maintained at 37°C in a humidified incubator with 5% CO2.[5]

Quantification of NGF Secretion (ELISA)
  • Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of NGF in cell culture supernatants.

  • Protocol Outline:

    • Plate Coating: A 96-well microplate is coated with a capture antibody specific for NGF and incubated overnight.[6]

    • Blocking: The plate is washed, and non-specific binding sites are blocked using a blocking buffer (e.g., 1% BSA in PBS).[6]

    • Sample Incubation: Cell culture supernatants (conditioned medium) from this compound-treated 1321N1 cells and standards are added to the wells and incubated.

    • Detection Antibody: After washing, a biotinylated detection antibody that binds to a different epitope on NGF is added.

    • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[6]

    • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.[6]

    • Measurement: The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader. The concentration of NGF is determined by comparison to a standard curve.[6]

Quantification of NGF mRNA (RT-qPCR)
  • Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the relative expression levels of NGF mRNA in 1321N1 cells.

  • Protocol Outline:

    • RNA Isolation: Total RNA is extracted from this compound-treated and control 1321N1 cells.[7]

    • cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[7]

    • qPCR: The cDNA is used as a template for qPCR with primers specific for NGF and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.[7][8]

    • Data Analysis: The relative expression of NGF mRNA is calculated using the ΔΔCt method, where the expression level in treated cells is compared to that in control cells after normalization to the housekeeping gene.[9]

Neurite Outgrowth Assay in PC12 Cells
  • Principle: The neurotrophic activity of NGF secreted by this compound-treated astrocytes is assessed by observing the differentiation and neurite extension of PC12 cells.

  • Protocol Outline:

    • Cell Plating: PC12 cells are seeded onto plates coated with an attachment factor (e.g., poly-L-lysine or collagen).[5][10]

    • Treatment: The culture medium is replaced with conditioned medium from 1321N1 cells previously treated with this compound. Recombinant NGF is used as a positive control.[5]

    • Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for differentiation.[5]

    • Imaging and Analysis: The percentage of cells bearing neurites longer than the cell body diameter is quantified using microscopy. The total neurite length per cell can also be measured using image analysis software.[10][11]

Western Blotting for Phosphorylated Signaling Proteins (e.g., p-JNK)
  • Principle: Western blotting is used to detect the phosphorylation and subsequent activation of key signaling proteins, such as JNK, in response to this compound.

  • Protocol Outline:

    • Cell Lysis: this compound-treated 1321N1 cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[12]

    • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA or Bradford).[13]

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12][14]

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[14]

    • Blocking: The membrane is blocked with a solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[15]

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JNK).[16]

    • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.[16]

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The total protein levels are also measured using an antibody against the non-phosphorylated form of the protein for normalization.[15]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Erinacine_C_NGF_Synthesis_Pathway cluster_astrocyte Astrocytic Cell (e.g., 1321N1) cluster_neuron Neuronal Cell (e.g., PC12) Erinacine_C This compound JNK_pathway JNK Signaling Pathway Erinacine_C->JNK_pathway NGF_mRNA NGF mRNA Upregulation JNK_pathway->NGF_mRNA NGF_protein NGF Protein Synthesis & Secretion NGF_mRNA->NGF_protein NGF_secreted Secreted NGF NGF_protein->NGF_secreted Extracellular Space TrkA TrkA Receptor NGF_secreted->TrkA PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkA->MAPK_ERK PLCg PLCγ Pathway TrkA->PLCg Neuronal_Survival Neuronal Survival & Growth PI3K_Akt->Neuronal_Survival Neurite_Outgrowth Neurite Outgrowth MAPK_ERK->Neurite_Outgrowth PLCg->Neuronal_Survival

Caption: this compound stimulates NGF synthesis in astrocytes via the JNK pathway.

Experimental_Workflow_NGF_Induction cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of NGF Synthesis & Activity cluster_bioassay Neurite Outgrowth Bioassay Culture_1321N1 Culture 1321N1 Astrocytoma Cells Treat_Erinacine_C Treat with this compound Culture_1321N1->Treat_Erinacine_C Collect_Supernatant Collect Conditioned Medium Treat_Erinacine_C->Collect_Supernatant Isolate_RNA Isolate RNA Treat_Erinacine_C->Isolate_RNA NGF_ELISA NGF ELISA Collect_Supernatant->NGF_ELISA Treat_Conditioned_Medium Treat PC12 with Conditioned Medium Collect_Supernatant->Treat_Conditioned_Medium RT_qPCR RT-qPCR for NGF mRNA Isolate_RNA->RT_qPCR Culture_PC12 Culture PC12 Cells Culture_PC12->Treat_Conditioned_Medium Analyze_Neurites Analyze Neurite Outgrowth Treat_Conditioned_Medium->Analyze_Neurites

Caption: Workflow for assessing this compound-induced NGF synthesis and activity.

References

Technical Guide: Erinacine C and the Induction of Brain-Derived Neurotrophic Factor (BDNF)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Erinacine C, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered significant scientific interest for its neurotrophic properties. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound induces the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, differentiation, and synaptic plasticity. We consolidate quantitative data from key studies, detail relevant experimental protocols, and present signaling pathways and workflows as specified visualizations. The primary focus is on the action of this compound in astrocytic cells, the subsequent signaling cascades in neuronal cells, and the potential therapeutic implications for neurodegenerative disorders.

Introduction

Neurotrophic factors are essential for the development, maintenance, and function of the nervous system. BDNF, in particular, plays a pivotal role in neurogenesis and synaptic plasticity, with its reduced expression being implicated in various neurological and psychiatric conditions.[1] Compounds capable of crossing the blood-brain barrier to stimulate endogenous BDNF synthesis are promising therapeutic candidates. This compound, a metabolite from Hericium erinaceus, has been identified as a potent inducer of both Nerve Growth Factor (NGF) and BDNF.[2] Unlike direct receptor agonists, this compound stimulates neurotrophin expression in non-neuronal glial cells, such as astrocytes, which in turn support neuronal health.[2] This guide explores the underlying signaling pathways and experimental validation of this mechanism.

Signaling Pathways for BDNF Induction

The induction of BDNF by this compound is an indirect process, primarily initiated in astrocytes. The secreted neurotrophins then act on neuronal cells to trigger downstream neuroprotective and regenerative pathways.

Astrocyte-Mediated Neurotrophin Synthesis

This compound acts on astrocytic cells to stimulate the transcription and synthesis of BDNF and NGF.[2] While the precise upstream receptor for this compound in astrocytes is not fully elucidated, its activity leads to the activation of several transcription factors. Studies have shown that this compound can induce transcriptional activation mediated by ETS (E26 transformation-specific) consensus binding sites, although this may occur independently of neurotrophin induction.[2] Further research suggests the involvement of stress-activated protein kinase pathways, such as JNK and p38 MAPK, which are known regulators of gene expression in response to cellular stimuli.[3][4]

G cluster_astrocyte Astrocytic Cell EC This compound Receptor Unknown Receptor EC->Receptor JNK_p38 JNK/p38 MAPK Activation Receptor->JNK_p38 CREB CREB Activation JNK_p38->CREB Transcription Gene Transcription CREB->Transcription BDNF_mRNA BDNF mRNA Transcription->BDNF_mRNA BDNF_Protein BDNF Synthesis & Secretion BDNF_mRNA->BDNF_Protein BDNF_EC Extracellular BDNF BDNF_Protein->BDNF_EC Acts on Neurons G cluster_downstream Intracellular Signaling Cascades BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binding & Activation PLCg PLCγ TrkB->PLCg PI3K PI3K/Akt TrkB->PI3K MAPK Ras/Raf/MAPK/ERK TrkB->MAPK Plasticity Plasticity PLCg->Plasticity Synaptic Plasticity Survival Survival PI3K->Survival Cell Survival (Anti-apoptosis) Growth Growth MAPK->Growth Neurite Outgrowth & Differentiation G cluster_prep Phase 1: Conditioned Medium Preparation cluster_assay Phase 2: Neurite Outgrowth Assay A1 Seed 1321N1 Astrocytoma Cells A2 Incubate for 24h A1->A2 A3 Treat cells with This compound (e.g., 5 µg/mL) or vehicle control A2->A3 A4 Incubate for 48h A3->A4 A5 Harvest supernatant (Conditioned Medium) A4->A5 B3 Replace medium with Conditioned Medium A5->B3 Transfer B1 Seed PC12 cells on collagen-coated plates B2 Incubate for 24h B1->B2 B2->B3 B4 Incubate for 48h B3->B4 B5 Fix cells and perform immunofluorescence staining (e.g., β-III-tubulin) B4->B5 B6 Image acquisition and quantification of neurite length and differentiated cells B5->B6

References

The Anti-inflammatory Potential of Erinacine C in Microglial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, primarily mediated by activated microglial cells, is a key pathological feature of various neurodegenerative diseases. Erinacine C, a cyathane-type diterpenoid isolated from the mycelium of Hericium erinaceus, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the mechanisms underlying the anti-inflammatory effects of this compound in microglial cells. We summarize the quantitative data from key studies, detail the experimental protocols for assessing its activity, and visualize the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

Microglia are the resident immune cells of the central nervous system (CNS) and play a crucial role in maintaining neuronal health.[1][2][3] However, chronic activation of microglia in response to stimuli such as lipopolysaccharide (LPS) can lead to the excessive production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This sustained neuroinflammatory state is a key contributor to the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][2]

This compound, a secondary metabolite from the medicinal mushroom Hericium erinaceus, has been identified as a potent anti-inflammatory agent.[4][5][6] In vitro studies using the BV-2 microglial cell line have demonstrated its ability to mitigate the inflammatory response triggered by LPS.[4][5][6] This guide will delve into the quantitative effects, experimental methodologies, and the intricate signaling pathways modulated by this compound.

Quantitative Effects of this compound on Inflammatory Markers

The anti-inflammatory efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the dose-dependent effects of this compound on key inflammatory markers in LPS-stimulated BV-2 microglial cells.

Table 1: Effect of this compound on Nitric Oxide (NO) Production [5][7]

This compound Concentration (µM)Inhibition of NO Production (%)
0.1Not significant
0.5Not significant
1.0Significant Inhibition
2.5~31%

Data derived from studies on LPS-induced BV-2 cells.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion [5][7]

This compound Concentration (µM)Inhibition of IL-6 SecretionInhibition of TNF-α Secretion
0.1Not significantNot significant
0.5Significant InhibitionNot significant
1.0Significant InhibitionSignificant Inhibition
2.5Significant InhibitionSignificant Inhibition

Qualitative representation of significant, concentration-dependent inhibition observed in LPS-stimulated BV-2 cells.

Table 3: Effect of this compound on Pro-inflammatory Protein Expression [2][7][8]

This compound Concentration (µM)Inhibition of iNOS ExpressionInhibition of NF-κB (p65) ExpressionInhibition of p-IκBα Expression
0.1Not significantNot significantNot significant
0.5Not significantNot significantNot significant
1.0Significant InhibitionSignificant InhibitionSignificant Inhibition
2.5Significant InhibitionSignificant InhibitionSignificant Inhibition

Summary of findings from Western blot analyses in LPS-treated BV-2 cells.

Table 4: Effect of this compound on the Nrf2/HO-1 Pathway

This compound Concentration (µM)Increase in Nrf2 ExpressionIncrease in HO-1 Expression
0.1Not significantNot significant
0.5Significant IncreaseSignificant Increase
1.0Significant IncreaseSignificant Increase
2.5Significant IncreaseSignificant Increase

Based on Western blot analysis of BV-2 cells treated with this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on this compound's anti-inflammatory properties in microglial cells.

Cell Culture and Treatment
  • Cell Line: BV-2 immortalized murine microglial cells are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound (purity >98%) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the final desired concentrations (e.g., 0.1, 0.5, 1.0, and 2.5 µM). The final DMSO concentration in the culture should be kept below 0.1% to avoid cytotoxicity.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) from Escherichia coli is used to induce an inflammatory response. BV-2 cells are typically pre-treated with various concentrations of this compound for 1 hour before being stimulated with LPS (e.g., 500 ng/mL) for 24 hours.[2][5][7][8]

Nitric Oxide (NO) Production Assay

The Griess assay is employed to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Collect the cell culture supernatant after treatment.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium are determined using commercially available ELISA kits.

  • Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add a substrate solution to produce a colorimetric reaction.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.[7]

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins involved in inflammatory signaling pathways.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, NF-κB p65, p-IκBα, Nrf2, HO-1, and a loading control like β-actin) overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Visualizations

This compound exerts its anti-inflammatory effects by modulating key signaling pathways within microglial cells. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the canonical NF-κB pathway, which is a central regulator of inflammatory gene expression.[4] It inhibits the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit and the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6.[2][4]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB Releases IkBa->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates ErinacineC This compound ErinacineC->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Caption: Inhibition of the LPS-induced NF-κB signaling pathway by this compound.

Activation of the Nrf2/HO-1 Antioxidant Pathway

In addition to its inhibitory effects on pro-inflammatory signaling, this compound also upregulates the Nrf2-mediated antioxidant response.[4] It promotes the dissociation of Nrf2 from its inhibitor Keap1, leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and drives the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to resolve inflammation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ErinacineC This compound ErinacineC->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_genes Antioxidant Genes (HO-1) ARE->Antioxidant_genes Transcription

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.

Experimental Workflow Overview

The following diagram provides a generalized workflow for investigating the anti-inflammatory effects of this compound in microglial cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Culture Culture BV-2 Microglial Cells Pretreat Pre-treat with this compound (0.1 - 2.5 µM, 1 hr) Culture->Pretreat Stimulate Stimulate with LPS (500 ng/mL, 24 hr) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Collect_Lysate Collect Cell Lysate Stimulate->Collect_Lysate Griess Griess Assay (NO) Collect_Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Collect_Supernatant->ELISA Western Western Blot (iNOS, NF-κB, Nrf2, etc.) Collect_Lysate->Western

Caption: General experimental workflow for studying this compound's effects.

Conclusion

The collective evidence strongly supports the anti-inflammatory properties of this compound in microglial cells. Through the dual mechanism of inhibiting the pro-inflammatory NF-κB pathway and activating the protective Nrf2/HO-1 antioxidant pathway, this compound effectively reduces the production of key inflammatory mediators. These findings highlight the therapeutic potential of this compound for neuroinflammatory and neurodegenerative diseases. Further research, including in vivo studies, is warranted to fully elucidate its efficacy and safety profile for clinical applications. This technical guide provides a foundational resource for researchers to design and execute further investigations into this promising neuroprotective compound.

References

Whitepaper: The Role of Erinacine C in the Activation of the Nrf2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erinacine C, a cyathane diterpenoid derived from the mycelium of Hericium erinaceus, has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress and inflammation, making it a key therapeutic target for neurodegenerative diseases and other conditions associated with oxidative damage. This document provides a detailed technical overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's role in Nrf2 activation. In vitro and in vivo studies demonstrate that this compound effectively inhibits the Keap1-Nrf2 interaction, promoting Nrf2 nuclear translocation and subsequent upregulation of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), SOD, and Catalase. This guide consolidates current research findings, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways and workflows to support further research and development in this promising area.

Introduction to the Nrf2 Pathway and this compound

The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nrf2-Antioxidant Response Element) pathway is the primary regulator of cellular resistance to oxidative stress[1]. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and proteasomal degradation[2]. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of its target genes[1]. This binding initiates the transcription of numerous cytoprotective genes, including those encoding antioxidant enzymes and phase II detoxification proteins[3][4].

This compound is a key bioactive metabolite produced by the mycelium of Hericium erinaceus[5]. It has garnered significant attention for its neuroprotective and anti-inflammatory properties[5][6]. A primary mechanism underlying these effects is its ability to robustly activate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant capacity and mitigating inflammation[7][8].

Molecular Mechanism of this compound-Mediated Nrf2 Activation

This compound activates the Nrf2 pathway primarily by disrupting the Keap1-Nrf2 complex. Evidence suggests that this compound inhibits the Keap1 protein, which prevents the degradation of Nrf2[5][6]. This inhibition leads to the accumulation of Nrf2 in the cytoplasm and its subsequent translocation into the nucleus.

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to ARE sequences, driving the expression of target genes. Key downstream targets that are upregulated include:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties[5][6].

  • Antioxidant Enzymes: Such as superoxide dismutase (SOD), catalase (CAT), and thioredoxin reductase (TrxR), which are crucial for detoxifying reactive oxygen species (ROS)[9][10].

  • Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin essential for neuronal survival, growth, and differentiation[7][10].

This coordinated upregulation of protective genes forms the basis of this compound's therapeutic potential in contexts like traumatic brain injury and neuroinflammation[9][11].

Nrf2_Activation_by_Erinacine_C cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EC This compound Keap1 Keap1 EC->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Promotes Degradation Degradation Proteasomal Degradation Nrf2_cyto->Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, SOD, CAT, BDNF) ARE->Genes Activates Transcription

Diagram 1. this compound-Mediated Nrf2 Activation Pathway.

Quantitative Evidence of Nrf2 Pathway Activation

Studies have quantified the effects of this compound on key components of the Nrf2 pathway. The data consistently show a dose-dependent activation, leading to increased expression of Nrf2 and its downstream target proteins.

Table 1: Dose-Dependent Effect of this compound on Nrf2 and HO-1 Protein Expression in BV2 Microglial Cells

This table summarizes the dose-dependent increase in nuclear Nrf2 and total HO-1 protein expression in BV2 microglial cells following a 24-hour treatment with this compound.

This compound Conc. (µM)Nuclear Nrf2 Protein Expression (% of Control)HO-1 Protein Expression (% of Control)
0 (Control)100%100%
0.1156%Significantly Increased
1.0167%Significantly Increased
2.5183%Significantly Increased
*Data derived from Western blot analyses. Values represent significant increases compared to the control group (p < 0.05)[5].
Table 2: Upregulation of Nrf2-Binding Antioxidant Genes by this compound

Treatment with this compound leads to the enhanced binding of Nrf2 to the promoter regions of several antioxidant genes, resulting in their upregulated expression in primary mixed-glial cultures and in vivo models of mild traumatic brain injury (mTBI)[9][10].

Target GeneEffect of this compound TreatmentModel System
Catalase (CAT)Upregulated expressionPrimary mixed-glia / mTBI Rat Model[9][10]
Superoxide Dismutase (SOD1)Upregulated expressionPrimary mixed-glia / mTBI Rat Model[9][10]
Thioredoxin Reductase (TrxR)Upregulated expressionPrimary mixed-glia / mTBI Rat Model[9][10]
BDNFUpregulated expressionPrimary mixed-glia[10]

Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the effects of compounds like this compound. Below are detailed methodologies for key assays used to evaluate Nrf2 pathway activation.

Western Blot Analysis for Nrf2 and HO-1 Expression

This protocol is used to quantify the protein levels of nuclear Nrf2 and total HO-1.

Methodology:

  • Cell Culture and Treatment: Plate BV2 microglial cells and culture until 70-80% confluent. Treat cells with varying concentrations of this compound (e.g., 0.1, 1.0, 2.5 µM) or vehicle control for 24 hours[5].

  • Protein Extraction:

    • For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • For nuclear extracts, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate fractions.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin for total protein, Lamin B1 for nuclear).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify band intensity using software like ImageJ, normalizing target protein levels to the loading control.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE Electrophoresis C->D E Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (Nrf2, HO-1) F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Densitometry Analysis I->J

Diagram 2. Western Blot Experimental Workflow.
ARE-Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Methodology:

  • Plasmid Transfection: Co-transfect cells (e.g., SK-N-SH) with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent[3][12].

  • Cell Recovery: Allow cells to recover and express the plasmids for 16-24 hours post-transfection[3].

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound or a known Nrf2 activator (positive control) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with PBS and lyse them using the reporter lysis buffer provided with the assay kit.

  • Luminescence Measurement:

    • Transfer the cell lysate to a 96-well luminometer plate.

    • Measure Firefly luciferase activity using a luminometer.

    • Measure Renilla luciferase activity for normalization.

  • Data Analysis: Calculate the relative luciferase activity by normalizing the Firefly luminescence to the Renilla luminescence. Express the results as fold induction over the vehicle-treated control group.

Luciferase_Assay_Workflow A Co-transfect Cells with ARE-Luciferase & Control Plasmids B Incubate for 16-24h for Plasmid Expression A->B C Treat with this compound or Controls B->C D Lyse Cells C->D E Measure Firefly & Renilla Luminescence D->E F Normalize Data & Calculate Fold Induction E->F

Diagram 3. ARE-Luciferase Reporter Assay Workflow.
Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol is used to determine if Nrf2 directly binds to the promoter regions of specific antioxidant genes in response to this compound treatment.

Methodology:

  • Cell Treatment: Treat primary mixed glial cells with this compound or vehicle control[9][10].

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose beads.

    • Incubate the chromatin overnight at 4°C with an anti-Nrf2 antibody or a control IgG.

    • Add protein A/G beads to precipitate the antibody-protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Wash the beads extensively. Elute the complexes and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K, then purify the DNA.

  • Quantitative PCR (qPCR): Perform qPCR using the purified DNA as a template. Use primers designed to amplify the ARE-containing promoter regions of target genes (e.g., CAT, SOD1, TrxR, BDNF)[10].

  • Data Analysis: Analyze the qPCR data using the percent input method. An enrichment of target DNA in the Nrf2-IP sample compared to the IgG control indicates direct binding.

Conclusion and Future Directions

This compound is a compelling natural compound that demonstrates significant therapeutic potential through the robust activation of the Nrf2 pathway. The collective evidence confirms its ability to inhibit Keap1, promote Nrf2 nuclear accumulation, and induce the expression of a broad spectrum of antioxidant and neuroprotective genes. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug developers. Future work should focus on elucidating the precise binding interactions between this compound and Keap1, exploring its pharmacokinetic and pharmacodynamic profiles in more detail, and advancing its development in clinical trials for neurodegenerative and inflammatory diseases.

References

In Vitro Effects of Erinacine C on Astrocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine C, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered significant interest for its neuroprotective and neurotrophic properties. Astrocytes, the most abundant glial cells in the central nervous system, play a critical role in neuronal support, neurotransmitter homeostasis, and the inflammatory response. This technical guide provides an in-depth overview of the in vitro effects of this compound on astrocytes, focusing on its role in neurotrophin induction, anti-inflammatory activity, and potential influence on glutamate homeostasis. The information presented herein is intended to support further research and drug development efforts targeting neurological disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound and related compounds on astrocytes and other relevant cell lines.

Table 1: Neurotrophic Effects of this compound on Astrocytic and Neuronal Cells

ParameterCell LineThis compound ConcentrationResultCitation
NGF mRNA Upregulation1321N1 Astrocytoma5 µg/mL3.7 ± 0.7-fold increase[1]
ETS-dependent Luciferase Activity1321N1 Astrocytoma5 µg/mL2.7 ± 0.6-fold increase after 24h[1]
PC12 Cell Differentiation (via conditioned medium)PC125 µg/mL (on 1321N1)30.3 ± 3.3% of cells differentiated[1]
Average Neurite Length (via conditioned medium)PC125 µg/mL (on 1321N1)116.2 ± 5.2 µm[1]
BDNF ExpressionPrimary mixed-glia cultures, Astrocytic cell modelsNot specifiedIncreased[2][3]

Table 2: Anti-inflammatory Effects of this compound on Microglial Cells (BV-2)

Data from BV-2 microglial cells are presented as a proxy for the anti-inflammatory effects on glial cells, as specific dose-response data for this compound in astrocytes is limited.

ParameterThis compound ConcentrationResultCitation
Nitric Oxide (NO) Production0.1 - 2.5 µMDose-dependent reduction[4][5]
Interleukin-6 (IL-6) Production2.5 µM~50% reduction[4]
Tumor Necrosis Factor-alpha (TNF-α) Production2.5 µM~23% reduction[4]
iNOS Protein Expression0.1 - 2.5 µMDose-dependent reduction[4]
Nuclear Nrf2 Protein Expression0.1 - 2.5 µMDose-dependent increase (up to 83% at 2.5 µM)[4]
HO-1 Protein Expression0.1 - 2.5 µMDose-dependent increase[4]

Experimental Protocols

Astrocyte Cell Culture and this compound Treatment
  • Cell Line: Human astrocytoma cell line 1321N1 is commonly used.[1][6] Primary astrocyte cultures from rodents can also be utilized for more physiologically relevant studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is dissolved in a suitable solvent, such as ethanol (EtOH), to create a stock solution. The final concentration of the solvent in the culture medium should be kept low (e.g., 0.5% EtOH) and a solvent control should be included in all experiments.[1]

  • Treatment: For experiments, cells are typically seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound or the vehicle control. Incubation times vary depending on the endpoint being measured (e.g., 24-48 hours).[1][4]

Quantification of Neurotrophin Gene Expression (Semi-quantitative RT-PCR)
  • RNA Isolation: Total RNA is isolated from treated and control astrocyte cultures using a suitable RNA purification kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • PCR Amplification: PCR is performed using primers specific for NGF, BDNF, and a housekeeping gene (e.g., GAPDH) for normalization.

    • Example PCR cycles:

      • GAPDH: 20 cycles of 94°C for 30s, 60°C for 30s, 72°C for 45s.[2]

      • NGF: 30 cycles of 94°C for 30s, 61°C for 30s, 72°C for 30s.[2]

      • BDNF: 30 cycles of 94°C for 30s, 58°C for 30s, 72°C for 30s.[2]

  • Analysis: PCR products are resolved by agarose gel electrophoresis and quantified using densitometry software. The expression of the target gene is normalized to the housekeeping gene.

Luciferase Reporter Assay for ETS-Dependent Transcription
  • Constructs: A firefly luciferase reporter construct containing multiple copies of the ETS consensus binding site upstream of a minimal promoter is used. A co-transfected Renilla luciferase plasmid serves as a control for transfection efficiency.[2]

  • Transfection: Astrocytes are transfected with the reporter plasmids using a suitable transfection reagent (e.g., FuGENE HD).[2]

  • Treatment: After transfection (e.g., 24 hours), cells are treated with this compound or vehicle control for a specified period (e.g., 24 hours).[2]

  • Luciferase Assay: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity, and the results are expressed as fold-change relative to the vehicle control.[2]

Western Blot Analysis of Signaling Proteins
  • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-TrkA, TrkA, p-ERK1/2, ERK1/2, Nrf2, HO-1, iNOS, NF-κB, p-IκBα, β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[7]

Measurement of Inflammatory Cytokines (ELISA)
  • Sample Collection: The cell culture supernatant is collected from treated and control wells.

  • ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Analysis: The absorbance is read on a microplate reader, and the cytokine concentrations are calculated based on a standard curve.

Glutamate Uptake Assay
  • Principle: This assay measures the uptake of radiolabeled glutamate (e.g., [3H]-L-glutamate) into astrocytes.

  • Procedure:

    • Astrocytes are cultured in multi-well plates.

    • The cells are washed with a sodium-containing buffer.

    • The cells are then incubated with a buffer containing [3H]-L-glutamate and this compound or vehicle control for a defined period.

    • Uptake is terminated by rapidly washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Analysis: The amount of glutamate uptake is calculated and normalized to the protein content of the cell lysate. The specificity of the uptake can be confirmed using selective inhibitors of glutamate transporters.[8]

Signaling Pathways and Visualizations

This compound exerts its effects on astrocytes through multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Neurotrophin Induction and Downstream Signaling

This compound stimulates astrocytes to produce NGF and BDNF.[1][6] Secreted NGF can then act on neuronal cells (like PC12) by binding to the TrkA receptor, activating downstream pathways including MAPK/ERK, PI3K, and PLCγ, which are involved in neuronal differentiation and survival.[1]

G cluster_astrocyte Astrocyte cluster_neuron Neuron (e.g., PC12) Erinacine_C This compound Astrocyte_Nucleus Nucleus Erinacine_C->Astrocyte_Nucleus NGF_BDNF NGF & BDNF (Upregulation) Astrocyte_Nucleus->NGF_BDNF TrkA TrkA Receptor NGF_BDNF->TrkA Secreted NGF binds to PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K MAPK_ERK MAPK/ERK TrkA->MAPK_ERK Neuronal_Differentiation Neuronal Differentiation & Survival PLCg->Neuronal_Differentiation PI3K->Neuronal_Differentiation MAPK_ERK->Neuronal_Differentiation

Caption: this compound-induced neurotrophin signaling pathway.

ETS-Dependent Transcriptional Activation

Independent of neurotrophin induction, this compound activates the MAPKK-ERK1/2 pathway, leading to the activation of ETS-family transcription factors and subsequent gene expression.[1]

G cluster_astrocyte Astrocyte Erinacine_C This compound MAPKK MAPKK Erinacine_C->MAPKK ERK1_2 ERK1/2 MAPKK->ERK1_2 ETS_TF ETS Transcription Factor ERK1_2->ETS_TF Nucleus Nucleus ETS_TF->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: ETS-dependent transcriptional activation by this compound.

Anti-inflammatory Signaling Pathway

This compound exhibits anti-inflammatory effects by inhibiting the NF-κB pathway and activating the Nrf2-mediated antioxidant response.[4][5]

G cluster_inflammatory Pro-inflammatory Pathway cluster_anti_inflammatory Anti-inflammatory Pathway LPS LPS (Inflammatory Stimulus) IKK IKK LPS->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammatory_Genes iNOS, TNF-α, IL-6 (Expression) NFkB->Inflammatory_Genes Erinacine_C This compound Erinacine_C->NFkB inhibits Keap1 Keap1 Erinacine_C->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (in Nucleus) Nrf2->ARE HO1 HO-1 Expression ARE->HO1

Caption: Anti-inflammatory mechanism of this compound in glial cells.

Conclusion

In vitro studies demonstrate that this compound has multifaceted effects on astrocytes, including the induction of neurotrophic factors and potent anti-inflammatory activities. These effects are mediated through the modulation of key signaling pathways such as TrkA/MAPK, ETS-dependent transcription, NF-κB, and Nrf2. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound for a range of neurodegenerative and neuroinflammatory disorders. Future in vitro studies should focus on obtaining more quantitative data on the anti-inflammatory effects of this compound specifically in astrocytes and further elucidating its impact on other critical astrocytic functions, such as glutamate transport and metabolic support of neurons.

References

Pharmacological Profile of Erinacine C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine C is a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus. It is part of a family of related compounds, including Erinacine A and S, which have garnered significant interest for their neuroprotective and neurotrophic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, relevant signaling pathways, and available quantitative data. While direct pharmacokinetic data for this compound is limited, information on related erinacines is provided for context.

Pharmacodynamics: Mechanism of Action and Biological Effects

This compound exhibits a multi-faceted pharmacological profile, primarily characterized by its anti-inflammatory, antioxidant, and neurotrophic activities. These effects are mediated through the modulation of several key signaling pathways.

Anti-Inflammatory and Antioxidant Effects

This compound has demonstrated potent anti-inflammatory and antioxidant properties, particularly in the context of neuroinflammation. In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have shown that this compound can significantly reduce the production of pro-inflammatory mediators.[1] It inhibits the expression of inducible nitric oxide synthase (iNOS), leading to decreased nitric oxide (NO) production.[2] Furthermore, it downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

The primary mechanisms underlying these effects involve the modulation of the NF-κB and Nrf2 signaling pathways.

  • NF-κB Signaling: this compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1]

  • Nrf2 Signaling: this compound activates the Nrf2 antioxidant response pathway. It is suggested to inhibit the Keap1 protein, which leads to the stabilization and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD1).[3][4]

Neurotrophic and Neuroprotective Effects

This compound is a potent stimulator of nerve growth factor (NGF) synthesis in astrocytes.[5] This increased NGF can then act on neuronal cells, promoting neurite outgrowth and neuronal survival. The neurotrophic activity of this compound-conditioned media on PC12 cells is mediated through the TrkA receptor and its downstream signaling cascades, including the PLCγ, PI3K, and MAPK/ERK pathways.

In vivo, this compound has shown neuroprotective effects in a rat model of mild traumatic brain injury (mTBI). Intraperitoneal administration of this compound (2 mg/kg) was found to reduce brain inflammation, inhibit neuronal cell death, and improve motor deficits.[6] These effects are attributed to the activation of the Nrf2 pathway and the subsequent upregulation of antioxidant enzymes and brain-derived neurotrophic factor (BDNF).[7]

Quantitative Data

The following tables summarize the available quantitative data for this compound's biological activities.

In Vitro ActivityCell LineParameterValueReference
Anti-Inflammatory
NO Production InhibitionBV2 Microglia (LPS-stimulated)IC5029.22 µM
iNOS Expression InhibitionBV2 Microglia (LPS-stimulated)Effective Concentration0.1–2.5 µM[8]
TNF-α Production InhibitionBV2 Microglia (LPS-stimulated)Effective Concentration0.1–2.5 µM[2]
IL-6 Production InhibitionBV2 Microglia (LPS-stimulated)Effective Concentration0.1–2.5 µM[2]
Neurotrophic
NGF Synthesis StimulationMouse Astroglial CellsConcentration1.0 mM[5]
BDNF Expression InductionPrimary Mixed-Glia CulturesNot specifiedIncreased expression[3]
In Vivo ActivityAnimal ModelDose & RouteEffectReference
Neuroprotection Rat (Mild Traumatic Brain Injury)2 mg/kg (intraperitoneal)Reduced motor deficits and neuronal cell death[6]

Pharmacokinetics

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not currently available in the published literature. However, studies on the related compounds, Erinacine A and Erinacine S, provide some insight into the potential pharmacokinetic properties of this class of molecules. It is important to note that these values may not be representative of this compound's behavior.

CompoundAnimal ModelDose & RouteBioavailabilityTmaxCmaxT1/2Brain PenetrationReference
Erinacine A Rat50 mg/kg (oral)24.39%360.00 ± 131.45 min1.40 ± 1.14 µg/mL491.22 ± 111.70 minYes[6][9]
Rat5 mg/kg (IV)--4.53 ± 3.42 µg/mL4.37 ± 4.55 min-[10]
Erinacine S Rat50 mg/kg (oral)15.13%270.00 ± 73.48 min0.73 ± 0.31 µg/mL439.84 ± 60.98 minYes[3]
Rat5 mg/kg (IV)--1.64 ± 0.17 µg/mL11.45 ± 5.76 min-[3]

General observations suggest that erinacines can cross the blood-brain barrier. Further research is needed to determine the specific pharmacokinetic profile of this compound.

Experimental Protocols

LPS-Induced Neuroinflammation in BV2 Microglial Cells

This protocol is a representative method for studying the anti-inflammatory effects of this compound.

  • Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5 µM) for 1 hour.

  • Inflammatory Challenge: Inflammation is induced by adding LPS (e.g., 500 ng/mL) to the culture medium and incubating for 24 hours.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent assay as an indicator of NO production.

    • Cytokines (TNF-α, IL-6): Levels of TNF-α and IL-6 in the culture supernatant are quantified using specific ELISA kits.

  • Western Blot Analysis:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against iNOS, p-IκBα, IκBα, NF-κB p65, Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin).

    • After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Primary Mixed Glial Cell Culture

This protocol describes the isolation and culture of primary mixed glial cells from neonatal rats for neuroprotection and neurogenesis studies.

  • Tissue Dissociation: Cortices are dissected from neonatal rat pups (P1-P2) in a sterile environment. The meninges are carefully removed.

  • The cortical tissue is enzymatically dissociated using trypsin and DNase I.

  • Cell Plating: The dissociated cells are plated onto poly-D-lysine-coated culture flasks in DMEM/F12 medium containing 10% FBS.

  • Culture Maintenance: The mixed glial cultures are maintained at 37°C in a 5% CO2 incubator. The medium is changed every 3-4 days. Astrocytes will form a confluent monolayer on the bottom of the flask, with microglia and oligodendrocyte precursor cells growing on top.

  • Experimental Use: The mixed glial cultures are typically ready for experimental use after 12-14 days in vitro.

Signaling Pathway and Experimental Workflow Diagrams

erinacine_c_nfkb_pathway cluster_nucleus Nucleus stimulus LPS receptor TLR4 stimulus->receptor ikb_complex IKKβ receptor->ikb_complex erinacine_c This compound erinacine_c->ikb_complex Inhibition ikb IκBα ikb_complex->ikb Phosphorylation p_ikb p-IκBα ikb_complex->p_ikb nfkb NF-κB (p65/p50) p_ikb->nfkb Degradation nucleus Nucleus nfkb->nucleus Translocation nfkb_nuc NF-κB (p65/p50) pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nfkb_nuc->pro_inflammatory erinacine_c_nrf2_pathway cluster_nucleus Nucleus erinacine_c This compound keap1 Keap1 erinacine_c->keap1 Inhibition nrf2 Nrf2 keap1->nrf2 Sequestration nucleus Nucleus nrf2->nucleus Translocation nrf2_nuc Nrf2 are ARE nrf2_nuc->are antioxidant_genes Antioxidant Genes (HO-1, SOD1) are->antioxidant_genes erinacine_c_ngf_pathway cluster_neuron Neuron erinacine_c This compound astrocyte Astrocyte erinacine_c->astrocyte Stimulation ngf NGF astrocyte->ngf Synthesis & Release trka TrkA Receptor ngf->trka neuron Neuron plc PLCγ trka->plc pi3k PI3K trka->pi3k mapk MAPK/ERK trka->mapk neurite_outgrowth Neurite Outgrowth & Neuronal Survival plc->neurite_outgrowth pi3k->neurite_outgrowth mapk->neurite_outgrowth

References

Erinacine C: A Potent Modulator of Pro-inflammatory Cytokines in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Erinacine C, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has emerged as a promising natural compound with significant anti-neuroinflammatory properties. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on pro-inflammatory cytokines, with a focus on its mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neuroinflammatory and neurodegenerative diseases.

Introduction

Neuroinflammation, characterized by the activation of glial cells and the subsequent release of inflammatory mediators, is a critical contributor to the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.[1] Microglia, the resident immune cells of the central nervous system, play a pivotal role in initiating and propagating the inflammatory cascade through the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3] Consequently, the identification of agents that can effectively suppress microglial activation and cytokine production is a key therapeutic strategy.

This compound, a secondary metabolite from the medicinal mushroom Hericium erinaceus, has demonstrated potent neuroprotective and anti-inflammatory activities.[3][4] This guide delves into the molecular mechanisms by which this compound attenuates the pro-inflammatory response, providing a foundation for its further investigation and potential clinical application.

Quantitative Effects of this compound on Pro-inflammatory Cytokines

This compound has been shown to significantly reduce the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells in a concentration-dependent manner. The following table summarizes the quantitative data from a key study by Wang et al. (2019), which investigated the effects of this compound on BV2 microglial cells.[3][5]

Treatment GroupConcentrationIL-6 Production (% of LPS control)TNF-α Production (% of LPS control)Nitric Oxide (NO) Production (% of LPS control)
Control-UndetectableUndetectableUndetectable
LPS500 ng/mL100%100%100%
This compound + LPS0.1 µM~85%~90%~95%
This compound + LPS0.5 µM~70%~75%~80%
This compound + LPS1.0 µM~55%~60%~65%
This compound + LPS2.5 µM~40%~45%~50%

Data is approximated from graphical representations in Wang et al. (2019) for illustrative purposes.[3][5]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects through the modulation of at least two critical signaling pathways: the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1] In response to inflammatory stimuli like LPS, the inhibitor of kappa B (IκBα) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[6][7] this compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and nuclear translocation.[3][6][7]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB P pIkBa p-IκBα IkBa_NFkB->pIkBa Phosphorylation NFkB NF-κB (Active) pIkBa->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription ErinacineC This compound ErinacineC->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.
Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[8] this compound has been found to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[7][8] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant enzymes, most notably heme oxygenase-1 (HO-1).[7][8] HO-1 has potent anti-inflammatory properties and contributes to the suppression of pro-inflammatory cytokine production.[7][8]

Nrf2_Pathway ErinacineC This compound Keap1_Nrf2 Keap1-Nrf2 (Inactive) ErinacineC->Keap1_Nrf2 Promotes dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binds to HO1 HO-1 ARE->HO1 Transcription Inflammation Inflammation HO1->Inflammation Inhibits

Activation of the Nrf2/HO-1 pathway by this compound.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying the effects of this compound on pro-inflammatory cytokines.[3][5][9][10][11]

Cell Culture and Treatment
  • Cell Line: Murine microglial BV2 cells are a commonly used and appropriate model.[3][9][12]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[10]

  • Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) at a density that allows for optimal growth and response to treatment.

  • Treatment:

    • Cells are pre-treated with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.5 µM) for a specified period, typically 1 to 2 hours.[5]

    • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 500 ng/mL) to induce an inflammatory response.[3][5][10]

    • Control groups should include untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

    • The total incubation time after LPS stimulation is typically 24 hours for cytokine measurements.[5][9]

Measurement of Pro-inflammatory Cytokines
  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • Assay: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13][14][15]

  • Data Analysis: A standard curve is generated using known concentrations of the respective cytokines. The absorbance values of the samples are then used to determine the cytokine concentrations by interpolating from the standard curve.[13][15]

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-IκBα, IκBα, NF-κB p65, Nrf2, Keap1, HO-1, and a loading control like β-actin or GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on pro-inflammatory cytokine production and signaling pathways in LPS-stimulated BV2 cells.

Experimental_Workflow Start Start Culture Culture BV2 Microglial Cells Start->Culture Pretreat Pre-treat with this compound (0.1 - 2.5 µM, 1h) Culture->Pretreat Stimulate Stimulate with LPS (500 ng/mL, 24h) Pretreat->Stimulate Collect Collect Supernatant and Cell Lysates Stimulate->Collect ELISA Measure TNF-α and IL-6 (ELISA) Collect->ELISA WB Analyze Protein Expression (Western Blot) (p-IκBα, NF-κB, Nrf2, HO-1) Collect->WB Data Data Analysis and Interpretation ELISA->Data WB->Data End End Data->End

Experimental workflow for studying this compound's anti-inflammatory effects.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory conditions by effectively suppressing the production of pro-inflammatory cytokines. Its dual mechanism of action, involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the protective Nrf2/HO-1 antioxidant pathway, makes it a particularly compelling candidate for further research.

Future investigations should focus on:

  • Validating these findings in in vivo models of neuroinflammation and neurodegeneration.

  • Elucidating the precise molecular interactions between this compound and its upstream targets in these signaling pathways.

  • Exploring the potential synergistic effects of this compound with other neuroprotective compounds.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize its therapeutic delivery and efficacy.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a novel and promising modulator of the neuroinflammatory response.

References

Navigating the Neural Frontier: A Technical Guide to Erinacine C and the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Deep-Dive for Researchers, Scientists, and Drug Development Professionals on the Blood-Brain Barrier Permeability of Erinacine C, a Promising Neuroprotective Compound from Hericium erinaceus.

Executive Summary

This compound, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered significant attention for its potent neuroprotective and anti-inflammatory properties. Its therapeutic potential for neurodegenerative diseases hinges on a critical pharmacokinetic property: the ability to cross the blood-brain barrier (BBB). This technical guide synthesizes the current understanding of this compound's BBB permeability. While direct quantitative permeability data for this compound remains an area for future research, substantial indirect evidence from in vivo neuroprotection studies, coupled with pharmacokinetic data from analogous compounds Erinacine A and Erinacine S, strongly supports its transit into the central nervous system (CNS). This document details the proposed mechanisms of action post-penetration, outlines established experimental protocols for assessing BBB permeability, and presents key signaling pathways modulated by this compound within the CNS.

Evidence for Blood-Brain Barrier Permeability

Direct, quantitative studies measuring the brain-to-plasma concentration ratio or permeability coefficient specifically for this compound are not yet available in published literature. However, the scientific consensus suggests that erinacines, as a class of low molecular weight compounds, can readily cross the BBB[1][2].

Quantitative Data on Related Erinacines

To provide a quantitative context for BBB penetration, this section summarizes pharmacokinetic data from studies on Erinacine A and Erinacine S. These compounds share a core chemical structure with this compound and serve as the best available proxies.

Table 1: Pharmacokinetic Parameters of Erinacine A in Animal Models

Parameter Animal Model Administration Value Source
Absolute Bioavailability Sprague-Dawley Rat Oral 24.39% [6]
Peak Brain Concentration Sprague-Dawley Rat Oral (50 mg/kg) 0.205 ± 0.079 µg/g [6]

| Time to Peak Brain Conc. | Sprague-Dawley Rat | Oral (50 mg/kg) | 8 hours |[6] |

Table 2: Pharmacokinetic Parameters of Erinacine S in Animal Models

Parameter Animal Model Administration Value Source
Absolute Bioavailability Sprague-Dawley Rat Oral 15.13% [8]
Brain Concentration (0.5h) Sprague-Dawley Rat Oral (50 mg/kg) 2.069 ± 0.503 µg/g [8]
Brain Concentration (2h) Sprague-Dawley Rat Oral (50 mg/kg) 11.294 ± 9.662 µg/g [8]
Peak Brain Concentration Sprague-Dawley Rat Oral (50 mg/kg) 19.238 ± 14.239 µg/g [8]

| Time to Peak Brain Conc. | Sprague-Dawley Rat | Oral (50 mg/kg) | 8 hours |[8] |

Note: Data presented is for Erinacine A and S, not this compound. These values provide a reference for the potential pharmacokinetic profile of related erinacines.

Experimental Protocols for BBB Permeability Assessment

Assessing the BBB permeability of a compound like this compound involves rigorous in vivo and in vitro methodologies.

In Vivo Permeability Assessment Protocol (Rodent Model)

This protocol is based on established methodologies used for Erinacine A and S[6][8][9].

  • Animal Model: Male Sprague-Dawley rats (8 weeks old) are typically used.

  • Compound Administration:

    • Oral (PO): Administer this compound (e.g., suspended in a suitable vehicle) via oral gavage at a specified dose (e.g., 50 mg/kg).

    • Intravenous (IV): For bioavailability calculations, administer a lower dose (e.g., 5 mg/kg) via tail vein injection.

  • Sample Collection:

    • Blood: Collect serial blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Centrifuge to obtain plasma.

    • Brain Tissue: At the end of the time course, euthanize the animals. Transcardially perfuse with saline to remove blood from the brain vasculature[10][11]. Harvest the brain, weigh it, and homogenize it in a suitable buffer.

  • Sample Preparation: Perform liquid-liquid or solid-phase extraction on plasma and brain homogenates to isolate the analyte.

  • Quantification: Analyze this compound concentrations using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot plasma and brain concentration versus time curves. Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and the brain-to-plasma ratio.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalModel Select Animal Model (e.g., Sprague-Dawley Rat) Dosing Prepare this compound (Oral / IV Formulation) AnimalModel->Dosing Admin Administer Compound Dosing->Admin BloodSample Serial Blood Sampling Admin->BloodSample Perfusion Transcardial Perfusion Admin->Perfusion BloodSample->Perfusion Extraction Sample Extraction (Plasma & Brain) BloodSample->Extraction BrainHarvest Brain Harvest & Homogenization Perfusion->BrainHarvest BrainHarvest->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK Pharmacokinetic Analysis (Brain-Plasma Ratio, AUC) LCMS->PK

Fig. 1: Generalized workflow for in vivo BBB permeability studies.
In Vitro BBB Model Protocol (Transwell Co-Culture)

In vitro models are crucial for mechanistic studies of transport across the BBB[12][13]. The co-culture model is considered a gold standard[13].

  • Cell Culture:

    • Culture brain microvascular endothelial cells (BMECs) on the apical (luminal) side of a microporous Transwell insert[13].

    • Culture astrocytes and/or pericytes on the basolateral (abluminal) side of the insert or in the bottom of the well[12][14].

  • Barrier Formation: Allow the cells to co-culture for several days to form a tight monolayer.

  • Barrier Integrity Measurement:

    • Measure the Transendothelial Electrical Resistance (TEER) to quantify the tightness of the cell junctions. A high TEER value indicates a well-formed barrier[13].

    • Assess the permeability of a fluorescent marker that does not typically cross the BBB (e.g., Lucifer yellow or FITC-dextran).

  • Permeability Assay:

    • Add this compound to the apical (luminal) chamber.

    • At various time points, collect samples from the basolateral (abluminal) chamber.

    • Quantify the concentration of this compound in the basolateral samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial monolayer.

Post-Penetration Signaling Pathways of this compound

Once inside the CNS, this compound exerts its neuroprotective effects by modulating key intracellular signaling pathways, primarily related to inflammation and oxidative stress in glial cells[15][16].

Inhibition of NF-κB Inflammatory Pathway

In neuroinflammatory conditions, such as those mimicked by lipopolysaccharide (LPS) treatment in microglial cells, this compound acts as a potent anti-inflammatory agent[15][17][18]. It inhibits the canonical NF-κB pathway.

  • Mechanism: this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB[15][19]. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.

  • Outcome: The inhibition of NF-κB nuclear translocation leads to a significant downregulation in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[15][17][18].

G LPS Inflammatory Stimulus (e.g., LPS) IkBa_p p-IκBα LPS->IkBa_p EC This compound EC->IkBa_p NFkB_nuc NF-κB (Nuclear Translocation) IkBa_p->NFkB_nuc Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Inflammation Neuroinflammation Genes->Inflammation

Fig. 2: this compound inhibits the NF-κB inflammatory pathway.
Activation of Nrf2 Antioxidant Pathway

This compound enhances the cellular antioxidant response by activating the Nrf2 pathway[3][16][20].

  • Mechanism: this compound is understood to inhibit the Keap1 protein[15][20]. Keap1 normally binds to Nrf2 in the cytoplasm, targeting it for degradation. By inhibiting Keap1, this compound allows Nrf2 to accumulate and translocate to the nucleus.

  • Outcome: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This results in the upregulated expression of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase, and thioredoxin reductase[3][4][16]. This enzymatic shield protects neurons and glial cells from oxidative damage.

G EC This compound Keap1 Keap1 EC->Keap1 Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Degradation Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, SOD, Catalase) ARE->Genes Activates Protection Cellular Protection (Reduced Oxidative Stress) Genes->Protection

Fig. 3: this compound activates the Nrf2 antioxidant pathway.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a CNS-bioavailable compound capable of crossing the blood-brain barrier. Its demonstrated efficacy in preclinical models of neurological injury provides a solid foundation for its therapeutic potential. However, the field requires direct, quantitative pharmacokinetic studies to fully characterize its BBB permeability, including determining its brain-to-plasma ratio, Papp, and identifying the specific transporters that may be involved. Such data are critical for establishing dose-response relationships and designing robust clinical trials for neurodegenerative disorders. Further research elucidating the multi-target signaling pathways of this compound within the brain will continue to uncover its full potential as a neuroprotective agent.

References

Methodological & Application

Application Notes and Protocols for Submerged Cultivation of Hericium erinaceus for Erinacine C Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hericium erinaceus, commonly known as Lion's Mane mushroom, is a subject of significant interest in the pharmaceutical and nutraceutical industries due to its production of various bioactive compounds. Among these are the erinacines, a group of cyathane-type diterpenoids. Erinacine C, a secondary metabolite found in the mycelium, has demonstrated potential in stimulating nerve growth factor (NGF) synthesis, suggesting its therapeutic applicability in neurodegenerative diseases such as Alzheimer's.[1][2] This document provides detailed application notes and protocols for the submerged cultivation of H. erinaceus to optimize the production of this compound.

Section 1: Optimizing Culture Conditions for this compound Production

The yield of this compound in submerged cultures of H. erinaceus is intricately linked to the composition of the culture medium and various physical parameters. Optimization of these factors is critical for maximizing production.

1.1 Media Composition: The choice of carbon and nitrogen sources, along with specific additives, significantly influences both mycelial biomass and this compound synthesis.

Key Media Components for Enhanced this compound Production :

  • Carbon Source: Glucose is a commonly used carbon source.[3]

  • Nitrogen Source: Complex nitrogen sources such as oatmeal, peptone, and yeast extract are crucial. Specifically, oatmeal and Edamin® K have been identified as key components for inducing this compound formation.[4][5]

  • Additives: Calcium carbonate acts as a buffer to maintain a stable pH, which is vital for prolonged cultivation.[1][2]

1.2 Physical Parameters: Control of physical parameters during fermentation is essential for reproducible and high-yield production of this compound.

Optimal Physical Parameters for Submerged Cultivation :

  • pH: A stable pH of around 7.5, maintained by buffering agents like HEPES, has been shown to be optimal for this compound production.[1][2] In contrast, a more acidic pH of 4.5 has been reported to favor the production of Erinacine A.[4]

  • Temperature: The optimal temperature for mycelial growth is generally around 24-25°C.[3][6]

  • Agitation: Moderate agitation (e.g., 150 rpm) is necessary to ensure adequate mixing and oxygen transfer.[4]

Data Presentation: Summary of Media Compositions and this compound Yields

The following tables summarize quantitative data from various studies on the submerged cultivation of H. erinaceus for erinacine production.

Table 1: Comparison of Different Media for H. erinaceus Mycelial Biomass Production

Medium Type Composition Mycelial Biomass ( g/150 ml) Reference
Modified Potato Dextrose Broth (mPDB) Not specified in detail 46.128 [7]
Potato Dextrose Broth (PDB) Potato infusion, Dextrose 34.652 [7]
Malt Extract Broth Malt extract 28.136 [7]

| Basic Medium Broth | Not specified in detail | 18.108 |[7] |

Table 2: Optimized Media Composition for High this compound Production

Component Concentration (g/L) Role Reference
Oatmeal 5.0 Crucial for this compound production [1][2]
Calcium Carbonate 1.5 pH buffering [1][2]
Edamin® K 0.5 Crucial for this compound production [1][2]
Glucose 36.0 Carbon Source [2]
Ammonium Sulfate 0.5 Inorganic Nitrogen Source [2]
HEPES 100 mM pH buffering (maintains pH 7.5) [1][2]

| Resulting this compound Yield | 2.73 g/L | |[1][2] |

Table 3: Production Kinetics of this compound and P in Optimized Medium

Culture Day This compound Concentration (mg/L) Erinacine P Concentration (mg/L) Reference
3 - 184 (Maximum) [4][5]

| 9 | 260 (Maximum) | Decreased from day 3 |[4][5] |

Section 2: Experimental Protocols

This section provides detailed methodologies for key experiments related to the submerged cultivation of H. erinaceus and the subsequent extraction and analysis of this compound.

2.1 Protocol for Submerged Cultivation of H. erinaceus

Objective: To cultivate H. erinaceus mycelium in a liquid medium for the production of this compound.

Materials:

  • Hericium erinaceus culture

  • Potato Dextrose Agar (PDA) plates

  • Pre-culture medium (e.g., Yeast Malt Medium)

  • Main fermentation medium (see Table 2 for an optimized composition)

  • Erlenmeyer flasks (250 mL and 1000 mL)

  • Shaking incubator

  • Autoclave

Procedure:

  • Strain Maintenance: Maintain the H. erinaceus strain on PDA plates at 4°C.[7]

  • Inoculum Preparation (Pre-culture): a. Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile pre-culture medium (e.g., yeast malt medium) with a small piece of mycelium from a PDA plate. b. Incubate at 24°C with shaking at 150 rpm for 7 days.[4]

  • Main Fermentation: a. Homogenize the pre-culture mycelia. b. Inoculate 400 mL of the main fermentation medium in a 1000 mL Erlenmeyer flask with 40 mL of the homogenized pre-culture. c. Incubate at 24°C with shaking at 150 rpm for 9-12 days.[4] Biosynthesis of this compound is reported to occur mainly in the first six days of cultivation.[1]

  • Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration.

2.2 Protocol for Extraction and Purification of this compound

Objective: To extract and purify this compound from the harvested H. erinaceus mycelium.

Materials:

  • Harvested H. erinaceus mycelium (lyophilized and powdered)

  • 95% Ethanol

  • Ethyl acetate

  • n-hexane

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: a. Add 95% ethanol to the powdered mycelium and sonicate for 2 hours.[8] b. Filter the solution and concentrate it under a vacuum to obtain a crude extract.[8]

  • Liquid-Liquid Partitioning: a. Dissolve the crude extract in a water/ethyl acetate solution (1:1, v/v). b. Separate the ethyl acetate layer, which will contain the erinacines.[8]

  • Chromatographic Purification: a. Silica Gel Column Chromatography: Apply the concentrated ethyl acetate layer to a silica gel column. Elute with a gradient of n-hexane/ethyl acetate (e.g., 3:2) to separate fractions.[8] b. Sephadex LH-20 Column Chromatography: Further purify the this compound-containing fractions using a Sephadex LH-20 column.[8]

  • Purity Analysis: Determine the purity of the final Erinacine S product using HPLC. A purity of 99.1% has been reported using this method.[8]

2.3 Protocol for Quantification of this compound using HPLC

Objective: To quantify the concentration of this compound in the extracts.

Materials:

  • Purified this compound extract

  • This compound standard

  • HPLC system with a UV or Diode-Array Detector (DAD)

  • Reversed-phase C18 column

  • Mobile phase: Methanol and 0.1% formic acid in water

Procedure:

  • Sample Preparation: Dissolve the dried extract in a suitable solvent (e.g., methanol).

  • HPLC Analysis: a. Inject the sample into the HPLC system. b. Use a reversed-phase C18 column. c. Employ a gradient elution with methanol and 0.1% formic acid as the mobile phases.[9] d. Set the UV detector to a wavelength of 340 nm.[10] The retention time for this compound is approximately 10.5 minutes under these conditions.[10]

  • Quantification: Compare the peak area of this compound in the sample to a standard curve generated from known concentrations of the this compound standard.

Section 3: Visualization of Pathways and Workflows

3.1 Proposed Biosynthetic Pathway of Erinacines

The biosynthesis of erinacines involves a series of enzymatic steps starting from geranylgeranyl pyrophosphate. The diagram below illustrates the proposed pathway leading to the formation of this compound.

Erinacine_Biosynthesis GGP Geranylgeranyl pyrophosphate Cyathadiene (-)-Cyatha-3,12-diene GGP->Cyathadiene eriE Erinacine_Q Erinacine Q Cyathadiene->Erinacine_Q Multiple steps (uncharacterized) Erinacine_P Erinacine P Erinacine_C This compound Erinacine_P->Erinacine_C Xylosylation (eriJ) & other steps Erinacine_Q->Erinacine_P Oxidation

Caption: Proposed biosynthetic pathway of this compound from Geranylgeranyl pyrophosphate.

3.2 Experimental Workflow for this compound Production and Analysis

The following diagram outlines the complete workflow from the cultivation of H. erinaceus to the final analysis of this compound.

Workflow cluster_cultivation Submerged Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis start H. erinaceus Strain preculture Pre-culture (7 days, 24°C, 150 rpm) start->preculture main_culture Main Fermentation (9 days, 24°C, 150 rpm) preculture->main_culture harvest Harvest Mycelium main_culture->harvest extraction Ethanol Extraction harvest->extraction partition Liquid-Liquid Partitioning (Ethyl Acetate) extraction->partition purification Column Chromatography (Silica, Sephadex) partition->purification hplc HPLC Quantification purification->hplc result Pure this compound hplc->result

Caption: Workflow for this compound production from H. erinaceus submerged culture.

3.3 Logical Relationship of Factors Affecting this compound Yield

This diagram illustrates the key factors and their interplay in influencing the final yield of this compound.

Factors cluster_media Media Composition cluster_physical Physical Parameters C_source Carbon Source (e.g., Glucose) Biomass Mycelial Biomass C_source->Biomass N_source Nitrogen Source (e.g., Oatmeal, Edamin K) N_source->Biomass Erinacine_Yield This compound Yield N_source->Erinacine_Yield Additives Additives (e.g., CaCO3) pH pH Additives->pH pH->Biomass pH->Erinacine_Yield Temp Temperature Temp->Biomass Agitation Agitation Agitation->Biomass Biomass->Erinacine_Yield

Caption: Key factors influencing this compound yield in submerged cultivation.

References

Application Notes & Protocols for HPLC Quantification of Erinacine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine C is a cyathane-type diterpenoid found in the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). It is a compound of significant interest due to its potential neuroprotective properties. Accurate and reliable quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantitative analysis of this compound. This document provides a detailed protocol for the quantification of this compound using HPLC.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the HPLC analysis of this compound from various sources and analytical conditions.

Table 1: Reported Concentrations of this compound in Hericium erinaceus

Sample TypeCultivation MethodThis compound ConcentrationReference
MyceliaSubmerged Culture~260 mg/L (on day 9)[1]
MyceliaSubmerged CultureConcentrations varied by strain and media additives[2]
MyceliaSubmerged CultureProduction was found to be time-dependent, increasing as Erinacine P decreased.[1]

Table 2: Chromatographic Parameters for this compound Quantification

ParameterValueReference
Retention Time~10.5 min[3]
Retention Time14.4 min (as formic acid adduct)[2]
Detection Wavelength (UV)340 nm[3]
Mass Spectrometry (m/z)479.26590 (parent ion)[3]
Mass Spectrometry (m/z)479.3 ([M+HCOOH-H]⁻)[2]

Experimental Protocols

This section details the methodology for the quantification of this compound, from sample preparation to HPLC analysis.

Sample Preparation: Extraction of this compound from Hericium erinaceus Mycelia

This protocol is designed for the extraction of this compound from fungal mycelia for subsequent HPLC analysis.

Materials:

  • Hericium erinaceus mycelia (fresh or lyophilized)

  • Ethyl acetate

  • Acetonitrile

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • 0.22 µm syringe filters

Procedure:

  • Harvest the mycelia from the culture broth by centrifugation (e.g., 2880 x g for 10 minutes at 4°C).[1]

  • Wash the mycelial pellet three times with deionized water to remove residual media components.[1]

  • For lyophilized mycelia, grind the sample into a fine powder.

  • Extract the washed mycelia or mycelial powder with ethyl acetate (e.g., twice with 20 mL of ethyl acetate).[1]

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.[1]

  • Evaporate the solvent to dryness under reduced pressure.[1]

  • Reconstitute the dried extract in a known volume of acetonitrile (e.g., 1 mL) for HPLC analysis.[1]

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.

HPLC Method for this compound Quantification

This section outlines the HPLC conditions for the separation and quantification of this compound.

Instrumentation and Columns:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV detector.

  • For higher specificity and sensitivity, an HPLC system coupled with a mass spectrometer (LC-MS) is recommended.[2][3]

  • Analytical Column: A C18 reversed-phase column is typically used. A common specification is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.[4][5]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-8 min: 40% B

    • 8-15 min: 40% to 100% B

    • 15-16 min: 100% B

    • 16-20 min: 100% to 40% B

    • 20-25 min: 40% B

    • Note: This is an example gradient and should be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C[6]

  • Injection Volume: 10 µL

  • Detection Wavelength: 340 nm for UV detection.[3]

  • MS Detection (if applicable): Negative ion mode is often preferred for Erinacine analysis.[2] Monitor for the formic acid adduct ion [M+HCOOH-H]⁻ at m/z 479.3.[2]

3. Calibration and Quantification

  • Prepare a stock solution of a certified this compound reference standard in acetonitrile.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.

  • Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Visualizations

The following diagrams illustrate the key workflows for the HPLC analysis of this compound.

Erinacine_C_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Mycelia Hericium erinaceus Mycelia Centrifuge Centrifugation & Washing Mycelia->Centrifuge Extract Ethyl Acetate Extraction Centrifuge->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution in Acetonitrile Dry->Reconstitute Filter 0.22 µm Filtration Reconstitute->Filter HPLC HPLC System Filter->HPLC Column C18 Reversed-Phase Column HPLC->Column Detect UV (340 nm) or MS Detection Column->Detect Data Data Acquisition & Processing Detect->Data Quantify Sample Quantification Data->Quantify Standard This compound Standard Cal_Curve Calibration Curve Generation Standard->Cal_Curve Cal_Curve->Quantify Result Report this compound Concentration Quantify->Result

Caption: Workflow for this compound Quantification.

HPLC_Method_Overview Sample Prepared Sample (in Acetonitrile) Injection Autosampler Injection (10 µL) Sample->Injection Column C18 Column (40°C) Separation Injection->Column Pump HPLC Pump (Mobile Phase A & B) Pump->Injection Detector Detector (UV @ 340 nm or MS) Column->Detector Waste Waste Column->Waste Data Data System (Chromatogram) Detector->Data

Caption: HPLC System and Method Logic.

References

Application Note: Identification and Quantification of Erinacine C using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine C is a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus. It has garnered significant interest within the scientific community for its potential neuroprotective and anti-inflammatory properties. Notably, studies have indicated that this compound may exert its effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[1] Accurate and reliable analytical methods are crucial for the pharmacokinetic studies, quality control of Hericium erinaceus extracts, and further investigation of the therapeutic potential of this compound. This application note provides a detailed protocol for the identification and proposed quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

Due to the limited availability of commercial standards and published validated quantitative methods specifically for this compound, the following table presents a proposed set of parameters for a quantitative LC-MS/MS method. These values are based on typical performance characteristics for similar analytes and require experimental validation.

ParameterProposed Value/Range
Precursor Ion (m/z)479.27
Product Ion (m/z)[To be determined experimentally]
Retention Time (min)~10.5
Linearity (R²)> 0.99
Limit of Detection (LOD)1-5 ng/mL
Limit of Quantification (LOQ)5-15 ng/mL
Accuracy (% Recovery)85-115%
Precision (% RSD)< 15%

Experimental Protocols

Sample Preparation (from Hericium erinaceus Mycelium)

This protocol is adapted from established methods for the extraction of erinacines from fungal mycelia.

Materials:

  • Lyophilized and ground Hericium erinaceus mycelium powder

  • 70% Ethanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1 gram of lyophilized Hericium erinaceus mycelium powder into a centrifuge tube.

  • Add 20 mL of 70% ethanol.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Place the tube in a sonicator bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following is a proposed LC-MS/MS method for the analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10-90% B

    • 12-15 min: 90% B

    • 15.1-18 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 479.27 (from high-resolution mass data of [M+H]⁺)[2]

  • Product Ion (m/z): To be determined by infusing a solution containing this compound and performing a product ion scan. Based on the fragmentation of similar diterpenoids, potential product ions may arise from neutral losses of water or parts of the side chains.

  • Collision Energy: To be optimized for the specific precursor-product ion transition.

  • Source Temperature: 350°C

  • IonSpray Voltage: 4500 V

Visualizations

experimental_workflow sample Hericium erinaceus Mycelium Powder extraction Extraction with 70% Ethanol, Sonication sample->extraction Step 1 centrifugation Centrifugation extraction->centrifugation Step 2 filtration Filtration (0.22 µm) centrifugation->filtration Step 3 lcms LC-MS/MS Analysis filtration->lcms Step 4 data Data Acquisition and Processing lcms->data Step 5

Caption: Experimental workflow for the extraction and analysis of this compound.

nrf2_pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Releases Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

References

Application Notes & Protocols: Isolating Erinacine C from Hericium erinaceus Mycelia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Erinacine C, a cyathane diterpenoid found in the mycelium of Hericium erinaceus (Lion's Mane mushroom), has garnered significant interest for its potent neurotrophic properties, particularly its ability to stimulate Nerve Growth Factor (NGF) synthesis.[1] This document provides detailed protocols for the cultivation of H. erinaceus mycelia, followed by the extraction, purification, and quantification of this compound. Additionally, it summarizes key quantitative data from various studies and illustrates the primary signaling pathways modulated by this compound.

Quantitative Data Summary

The production of erinacines is highly dependent on the specific strain of Hericium and the cultivation conditions.[2][3] The following tables summarize reported data on mycelial biomass and erinacine content.

Table 1: Mycelial Biomass and Erinacine A Yield in Submerged Fermentation of Various Hericium Strains.

StrainMycelial Biomass (g/L)Erinacine A Content (mg/g)Erinacine A Yield (mg/L)Reference
HeG (Wild)-42.16358.78[4]
HeC9-21.15-[4]
Various Strains (Range)6.00 - 11.990.23 - 42.161.77 - 358.78[3][4]
H. coralloides-Highest among testedHighest among tested[3]

Note: Data for this compound is less commonly reported separately from total erinacines. Erinacine A data is presented as a proxy for the productivity of erinacine compounds in different strains.

Table 2: Optimized Extraction Yields.

Pre-treatment / MethodExtraction ParameterYieldReference
Enzymatic & Acid Hydrolysis + Alcohol RefluxLiquid/Material Ratio: 32 mL/g3.28% (Total Erinacines)[5]
Enzymatic & Acid Hydrolysis + Alcohol RefluxExtraction Temperature: 62°C3.28% (Total Erinacines)[5]
Enzymatic & Acid Hydrolysis + Alcohol RefluxExtraction Time: 30 min3.28% (Total Erinacines)[5]
High-Speed Countercurrent Chromatography (HSCCC)n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v)>95% Purity (Erinacine A)[4]

Experimental Protocols & Methodologies

Protocol 1: Mycelia Cultivation (Submerged Culture)

This protocol is based on methods for liquid fermentation to generate mycelial biomass rich in erinacines.[4][6]

1. Seed Culture Preparation:

  • Inoculate six mycelia discs (5 mm diameter) into a 300 mL flask containing 100 mL of MYG medium (1% malt extract, 0.1% peptone, 0.1% yeast extract, 2% glucose).[4][6]

  • Incubate for 10 days at 25°C with shaking at 180 rpm in a shaded incubator.[4][6]

2. Large-Scale Fermentation:

  • Inoculate the seed culture into a 3 L flask containing 1 L of sterile MYG medium (1:10 v/v ratio).[6]

  • Cultivate at 25°C for 40 days with constant shaking at 180 rpm.[6]

3. Harvesting:

  • Harvest the mycelia by filtration.

  • Rinse the harvested mycelia with deionized water.

  • Freeze-dry (lyophilize) the mycelia and record the dry weight.[6]

Protocol 2: Extraction of this compound

Two primary methods are presented: a standard solvent extraction and an enhanced method using enzymatic pre-treatment.

Method A: Ultrasonic-Assisted Solvent Extraction [6]

  • Grind the lyophilized mycelia into a fine powder.

  • Add the powder to 75% ethanol (1:20 w/v ratio).[6]

  • Perform extraction using ultrasonication for 1 hour at 50°C. Repeat this step twice.[6]

  • Centrifuge the extract at 8,000 x g for 10 minutes.[6]

  • Filter the supernatant through a 0.45 µm microfilter.

  • Concentrate the filtrate using a vacuum rotary evaporator at 50°C to obtain the crude extract.[6]

Method B: Enhanced Extraction with Enzymatic Hydrolysis [5][7]

  • Grind lyophilized mycelia to a 60-mesh powder.[7]

  • Add water to the powder (10 mL/g) and adjust the pH to 4.5 with hydrochloric acid.[7]

  • Add cellulase (1:100 w/w ratio of enzyme to mycelia) and incubate in a 50°C water bath for 90 minutes.[7]

  • Deactivate the enzyme by boiling the mixture for 10-30 minutes.[7]

  • Cool the solution and adjust the pH to 2.0 with hydrochloric acid. Let it stand for 24 hours.[7]

  • Perform reflux extraction with 95% ethanol for 30-60 minutes.[7]

  • Filter the extract and concentrate under reduced pressure to yield the crude extract.

Protocol 3: Purification of this compound

Purification can be achieved using standard chromatographic techniques. High-Speed Countercurrent Chromatography (HSCCC) is a highly efficient modern alternative.

Method A: Silica Gel Column Chromatography [8][9]

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Load the dissolved extract onto a silica gel column.

  • Elute the column using a gradient chloroform-methanol solvent system, starting with a ratio of 40:1 and gradually increasing the methanol concentration to 5:1.[8][9]

  • Collect fractions (e.g., 10-20 mL each) and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.[8]

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Method B: High-Speed Countercurrent Chromatography (HSCCC) [4]

  • Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water at a volume ratio of 4.5:5:4.5:5.[4]

  • Equilibration: Fill the HSCCC column with the stationary phase (upper phase) and then pump the mobile phase (lower phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the crude extract in the solvent mixture and inject it into the column.

  • Fractionation: Perform the separation and collect fractions. The process can be completed in approximately 140 minutes.[4]

  • Analysis: Analyze the collected fractions by HPLC to confirm the purity of this compound, which can reach over 95%.[4]

Protocol 4: Quantification by HPLC

1. Sample Preparation:

  • Accurately weigh the dried extract or purified sample.

  • Dissolve in a suitable solvent (e.g., methanol).[10]

  • Filter the solution through a 0.22 µm or 0.45 µm filter before injection.[6][10]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm, 250 mm × 4.6 mm).[10]

  • Mobile Phase: 80% methanol in water.[10][11]

  • Flow Rate: 1.0 mL/min.[10][11]

  • Detection: UV detector set at 210 nm.[5][7]

  • Column Temperature: 25°C.[10][11]

3. Quantification:

  • Prepare a calibration curve using a certified standard of this compound.

  • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.[12]

Visualized Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the complete process for isolating this compound from H. erinaceus mycelia.

G cluster_0 Mycelia Production cluster_1 Extraction cluster_2 Purification cluster_3 Analysis SeedCulture 1. Seed Culture (MYG Medium, 10 days) Fermentation 2. Submerged Fermentation (40 days) SeedCulture->Fermentation Harvest 3. Harvest & Lyophilize Fermentation->Harvest Extraction 4. Solvent Extraction (e.g., 75% Ethanol, Ultrasonic) Harvest->Extraction CrudeExtract 5. Concentration (Rotary Evaporation) Extraction->CrudeExtract Purification 6. Chromatography (Silica Gel or HSCCC) CrudeExtract->Purification PureErinacineC 7. Pure this compound Purification->PureErinacineC Quantification 8. Quantification (HPLC-UV) PureErinacineC->Quantification

Caption: Workflow for this compound Isolation and Analysis.

Signaling Pathways of this compound

This compound exerts its neuroprotective and anti-inflammatory effects by modulating several key cellular signaling pathways.[1][13][14][15]

G ErinacineC This compound Keap1 Keap1 ErinacineC->Keap1 Inhibits IKB IκBα ErinacineC->IKB Inhibits Phosphorylation TrkA TrkA Receptor ErinacineC->TrkA Induces Activity (via NGF) Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Activates HO1 HO-1 Expression ARE->HO1 AntiInflammatory Anti-inflammatory & Antioxidant Effects HO1->AntiInflammatory NFkB NF-κB IKB->NFkB Inflammation Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB->Inflammation Activates NO_prod NO Production Inflammation->NO_prod PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K MAPK_ERK MAPK/ERK TrkA->MAPK_ERK Differentiation Neuronal Differentiation PLCg->Differentiation PI3K->Differentiation MAPK_ERK->Differentiation

Caption: Key Signaling Pathways Modulated by this compound.

References

Application Notes: Erinacine C in BV2 Microglial Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erinacine C, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has demonstrated significant anti-inflammatory and neuroprotective properties.[1][2][3][4] In neuroinflammation research, the BV2 microglial cell line is a widely used model to study the inflammatory responses of the brain's resident immune cells. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is commonly used to induce an inflammatory response in these cells, characterized by the release of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2][3][5] This document provides detailed protocols for utilizing this compound in BV2 cell culture assays to investigate its anti-inflammatory effects.

Mechanism of Action

This compound exerts its anti-inflammatory effects in LPS-stimulated BV2 microglia primarily through the modulation of two key signaling pathways:

  • Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[2][3][6] This leads to a downstream reduction in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), TNF-α, and IL-6.[2][3][5][7][8]

  • Activation of the Nrf2/HO-1 Pathway: this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) by inhibiting its sequestering protein, Keap1.[2][6] In the nucleus, Nrf2 induces the expression of antioxidant enzymes, most notably heme oxygenase-1 (HO-1), which plays a crucial role in resolving inflammation.[2][3][7][8]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in LPS-stimulated BV2 microglial cell assays.

Table 1: Effective Concentrations of this compound and LPS

ParameterConcentrationDurationReference
This compound (Pre-treatment)0.1 - 2.5 µM1 hour[3][5][9]
Lipopolysaccharide (LPS)500 ng/mL24 hours[3][5][9]

Table 2: Effects of this compound on Pro-inflammatory Markers in LPS-stimulated BV2 Cells

MarkerMethodThis compound Concentration (µM)ResultReference
Nitric Oxide (NO)Griess Assay0.1 - 2.5Dose-dependent reduction[2][3][5]
TNF-αELISA0.1 - 2.5Dose-dependent reduction[2][3][5]
IL-6ELISA0.1 - 2.5Dose-dependent reduction[2][3][5]
iNOSWestern Blot0.1 - 2.5Dose-dependent reduction[2][3][5][9]

Table 3: Effects of this compound on Signaling Pathway Proteins in BV2 Cells

ProteinMethodThis compound Concentration (µM)ResultReference
p-IκBαWestern Blot0.1 - 2.5Dose-dependent reduction[2][3][5]
NF-κB (nuclear)Western Blot0.1 - 2.5Dose-dependent reduction[2][3][5]
Nrf2 (nuclear)Western Blot0.1 - 2.5Dose-dependent increase[2][3]
HO-1Western Blot0.1 - 2.5Dose-dependent increase[2][3]
Keap1Western Blot0.1 - 2.5Dose-dependent reduction[2][3]

Experimental Protocols

Protocol 1: BV2 Cell Culture and Maintenance

  • Cell Line: BV2 immortalized murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Resuspend the cells in fresh culture medium and seed into new culture flasks at a 1:3 to 1:5 ratio.

Protocol 2: Assessment of this compound Cytotoxicity

Objective: To determine the non-toxic concentration range of this compound on BV2 cells.

  • Seeding: Seed BV2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).[3] Include a vehicle control (DMSO, not exceeding 0.1% v/v).

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assay: Perform an MTT assay. Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours. Aspirate the medium and dissolve the formazan crystals in DMSO. Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle control.

Protocol 3: LPS-Induced Inflammation and this compound Treatment

  • Seeding: Seed BV2 cells in appropriate culture plates (e.g., 24-well for supernatant analysis, 6-well for protein extraction) at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.[3][5]

  • Pre-treatment: Replace the medium with fresh medium containing the desired non-toxic concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5 µM).[3][5] Incubate for 1 hour.[3][5][9]

  • Inflammatory Stimulus: Add LPS to a final concentration of 500 ng/mL to all wells except the control group.[3][5][9]

  • Incubation: Incubate the cells for 24 hours.[3][5][9]

  • Sample Collection:

    • Supernatant: Collect the culture supernatant for measurement of NO, TNF-α, and IL-6.

    • Cell Lysate: Wash the cells with cold PBS and lyse them with RIPA buffer for Western blot analysis.

Protocol 4: Measurement of Pro-inflammatory Mediators

  • Nitric Oxide (NO) Assay (Griess Reagent System):

    • Mix 50 µL of culture supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.

  • TNF-α and IL-6 Measurement (ELISA):

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples (culture supernatants), adding detection antibody, adding avidin-HRP, adding substrate solution, and stopping the reaction.

    • Measure the absorbance at the recommended wavelength.

Protocol 5: Western Blot Analysis

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, p-IκBα, NF-κB, Nrf2, HO-1, Keap1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Erinacine_C_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis BV2_Culture BV2 Cell Culture Seeding Seed Cells in Plates BV2_Culture->Seeding Pretreat Pre-treat with This compound (1 hr) Seeding->Pretreat Stimulate Stimulate with LPS (24 hr) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Griess NO Assay Collect_Supernatant->Griess ELISA TNF-α / IL-6 ELISA Collect_Supernatant->ELISA Western Western Blot Lyse_Cells->Western Erinacine_C_Signaling cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB_cyto NF-κB (Cytoplasm) pIkB->NFkB_cyto Releases NFkB_nuc NF-κB (Nucleus) NFkB_cyto->NFkB_nuc Translocates ProInflammatory Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->ProInflammatory Induces Transcription Inflammation Inflammation ProInflammatory->Inflammation Inflammation Keap1 Keap1 Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Sequesters Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds HO1 HO-1 (Antioxidant Enzyme) ARE->HO1 Induces Transcription AntiInflammation AntiInflammation HO1->AntiInflammation Anti-inflammation ErinacineC This compound ErinacineC->IkB Inhibits Phosphorylation ErinacineC->Keap1 Inhibits

References

Application Notes and Protocols for In Vivo Administration of Erinacine C in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Erinacine C in various rodent models of neurological disorders. The following sections detail quantitative data from key studies, step-by-step experimental protocols, and the underlying signaling pathways involved in the neuroprotective effects of this compound.

Quantitative Data Summary

The neuroprotective efficacy of this compound and related compounds from Hericium erinaceus has been evaluated in several preclinical rodent models. The data below summarizes the administration parameters and key outcomes.

Table 1: this compound and Hericium erinaceus Mycelium (HEM) Administration in a Rat Model of Mild Traumatic Brain Injury (mTBI)

Treatment GroupDosageAdministration RouteDurationKey Outcomes
Control (CL)--7 daysBaseline
mTBI--7 daysSignificant motor dysfunction
HEM108.5 mg/kgOral7 days post-injuryModest improvements in spatial memory, inhibition of neuron cell death and microglial activation[1][2]
HEM217 mg/kgOral7 days post-injuryModest improvements in spatial memory, inhibition of neuron cell death and microglial activation[1][2]
This compound2 mg/kgIntraperitoneal injection7 days post-injuryReduced motor disorders, neuronal death, and microglia activation; Upregulation of p-CREB levels[1][3]

Table 2: Erinacine A and Hericium erinaceus Mycelium (HEM) Administration in a Mouse Model of Parkinson's Disease (MPTP-induced)

Treatment GroupDosageAdministration RouteDurationKey Outcomes
Control---Baseline
MPTP---Significant motor deficit, loss of dopaminergic neurons
Erinacine A1 mg/kgSystemicPost-treatmentAlleviated motor coordination disruption and balance deficits[4][5]
Erinacine A5 mg/kgOral6 weeks post-treatmentAmeliorated motor deficits[4][5]
Erinacine A1 and 5 µM (in vitro)-Post-treatmentRescued cell apoptosis in Neuro-2a cells[6]
HEMDose-dependent-Post-treatmentReduced motor dysfunction in a dose-dependent manner[6]

Table 3: Erinacine A and Hericium erinaceus Mycelium (HEM) Administration in a Rat Model of Ischemic Stroke

Treatment GroupDosageAdministration RouteDurationKey Outcomes
Stroke Animal Model (SAM)---Ischemia-reperfusion brain injuries
HEM50 mg/kgIntraperitoneal90 min after ischemiaReduced total infarcted volumes by 22%[7][8]
HEM300 mg/kgIntraperitoneal90 min after ischemiaReduced total infarcted volumes by 44%[7][8]
Erinacine A1 and 5 mg/kgIntraperitoneal90 min after ischemiaReduced levels of acute inflammatory cytokines (IL-1β, IL-6, TNF-α)[7][8]

Table 4: Erinacine A-Enriched HEM (EAHEM) Administration in a Mouse Model of Alzheimer's Disease (APP/PS1)

Treatment GroupDosageAdministration RouteDurationKey Outcomes
Vehicle-treated--30 days-
EAHEM300 mg/kg/dayOral30 daysDecreased Aβ plaque burden by 38.6 ± 9.3% and number of plaques by 34.8 ± 13.4%[9][10]
HE-Et (Ethanol Extract)300 mg/kg/dayOral30 daysDecreased Aβ plaque burden by 55.8 ± 15.2% and number of plaques by 43.5 ± 15.6%[9]

Experimental Protocols

Protocol 1: Mild Traumatic Brain Injury (mTBI) Model in Rats

This protocol is based on the methodology used to assess the neuroprotective effects of this compound and Hericium erinaceus mycelium (HEM) following mTBI.[1][2][3]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

2. Induction of mTBI:

  • Induce mild traumatic brain injury using a controlled cortical impact (CCI) device or a similar apparatus to create a reproducible injury.

3. This compound and HEM Preparation and Administration:

  • HEM: Prepare diets containing H. erinaceus mycelium at concentrations of 108.5 and 217 mg/kg.

  • This compound: Dissolve this compound in a suitable vehicle for intraperitoneal injection at a concentration of 2 mg/kg.

  • Administration:

    • Begin dietary supplementation with HEM or intraperitoneal injections of this compound immediately following the experimental brain injury.

    • Continue the treatment throughout the recovery phase (e.g., 7 days).

4. Behavioral Assessment:

  • Beam Walking Test:

    • Perform the beam walking test at multiple time points post-injury (e.g., days 2 to 6) to assess motor coordination and balance.

    • Record the time taken for the rats to traverse the beam. An increase in time indicates motor dysfunction.

5. Tissue Collection and Analysis:

  • Sacrifice and Tissue Collection: On day 7, sacrifice the rats and collect their brain tissues.

  • Immunohistochemistry:

    • Perform immunohistochemical staining on brain sections to evaluate neuronal death (e.g., using NeuN staining) and microglial activation (e.g., using Iba1 staining) in the cortical and subcortical regions.

  • Western Blot Analysis:

    • Analyze protein levels of key signaling molecules such as phospho-CAMP-response element-binding (p-CREB) to investigate the underlying molecular mechanisms.

  • Antioxidant Enzyme Assays:

    • Measure the activity of antioxidant enzymes like catalase, glutathione reductase, thioredoxin reductase, and superoxide dismutase in brain homogenates.

6. Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR):

  • Measure the binding activity of NF-E2-related factor 2 (Nrf2) to the antioxidant response element (ARE) of target genes in mixed glial cells to confirm the activation of the Nrf2 pathway.

G cluster_protocol mTBI Experimental Workflow Animal Model (Sprague-Dawley Rats) Animal Model (Sprague-Dawley Rats) Induction of mTBI Induction of mTBI Animal Model (Sprague-Dawley Rats)->Induction of mTBI Treatment Administration Treatment Administration Induction of mTBI->Treatment Administration Behavioral Assessment (Beam Walking) Behavioral Assessment (Beam Walking) Treatment Administration->Behavioral Assessment (Beam Walking) Days 2-6 Tissue Collection (Day 7) Tissue Collection (Day 7) Behavioral Assessment (Beam Walking)->Tissue Collection (Day 7) Histological & Molecular Analysis Histological & Molecular Analysis Tissue Collection (Day 7)->Histological & Molecular Analysis

mTBI Experimental Workflow

Protocol 2: Parkinson's Disease Model in Mice (MPTP-induced)

This protocol outlines the methodology for evaluating the therapeutic effects of Erinacine A in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.[4][5][6]

1. Animal Model:

  • Species: Male C57BL/6 mice.

2. Induction of Parkinson's Disease:

  • Administer MPTP to induce neurotoxicity and mimic the pathological features of Parkinson's disease.

3. Erinacine A Preparation and Administration:

  • Preparation: Dissolve Erinacine A in a suitable vehicle for oral or systemic administration.

  • Administration:

    • Initiate post-treatment with Erinacine A following MPTP induction.

    • Administer daily at the desired dosage (e.g., 1 mg/kg systemic or 5.0 mg/kg oral) for the specified duration (e.g., 6 weeks).

4. Behavioral Assessment:

  • Rotarod Test:

    • Evaluate motor function, coordination, and balance using a rotarod apparatus.

    • Record the latency to fall from the rotating rod.

5. Histological and Biochemical Analysis:

  • Sacrifice and Tissue Collection: At the end of the treatment period, sacrifice the mice and collect brain tissues.

  • Immunohistochemistry:

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.

  • Western Blot Analysis:

    • Analyze the protein levels of survival signaling molecules (e.g., p-PAK1, p-AKT, p-LIMK2, p-ERK, p-Cofilin) and cell death pathway molecules (e.g., IRE1α, TRAF2, ASK1, GADD45, p21) in brain tissue homogenates.[6][11]

Signaling Pathways

Nrf2-Mediated Antioxidant Pathway

This compound has been shown to exert its neuroprotective effects in traumatic brain injury by modulating the Nrf2 signaling pathway.[1][2][3][12]

  • Mechanism: this compound treatment leads to the activation of the Nrf2 transcription factor.

  • Downstream Effects: Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulated expression of:

    • Catalase (CAT)

    • Thioredoxin Reductase (TrxR)

    • Superoxide Dismutase (SOD)

    • Brain-Derived Neurotrophic Factor (BDNF)[1]

  • Outcome: The increased expression of these antioxidant enzymes enhances the cellular antioxidant capacity, reduces oxidative stress and inflammation, and ultimately prevents neuronal injury and inactivates microglia.[1][2][3]

G cluster_pathway This compound-Modulated Nrf2 Signaling Pathway This compound This compound Nrf2 Activation Nrf2 Activation This compound->Nrf2 Activation Upregulation of Antioxidant Genes Upregulation of Antioxidant Genes Nrf2 Activation->Upregulation of Antioxidant Genes CAT, TrxR, SOD, BDNF Reduced Oxidative Stress & Inflammation Reduced Oxidative Stress & Inflammation Upregulation of Antioxidant Genes->Reduced Oxidative Stress & Inflammation Neuroprotection Neuroprotection Reduced Oxidative Stress & Inflammation->Neuroprotection

Nrf2 Signaling Pathway

Neuronal Survival and Cell Death Pathways in Parkinson's Disease

Post-treatment with Erinacine A in an MPTP model of Parkinson's disease has been shown to modulate key signaling pathways involved in neuronal survival and apoptosis.[6][11]

  • Survival Pathway Activation: Erinacine A treatment activates conserved signaling pathways for neuronal survival via the phosphorylation of:

    • PAK1 (p21-activated kinase 1)

    • AKT (Protein Kinase B)

    • LIMK2 (LIM domain kinase 2)

    • ERK (Extracellular signal-regulated kinases)

    • Cofilin

  • Cell Death Pathway Inhibition: Erinacine A reduces MPTP-induced neurotoxicity by:

    • Disrupting the interaction between IRE1α (Inositol-requiring enzyme 1 alpha) and TRAF2 (TNF receptor-associated factor 2).

    • Reducing the expression of p21 and GADD45 (Growth arrest and DNA damage-inducible protein).

G cluster_pathway Erinacine A Signaling in Parkinson's Disease Model Erinacine A Erinacine A Survival Pathways Survival Pathways Erinacine A->Survival Pathways Activates Cell Death Pathways Cell Death Pathways Erinacine A->Cell Death Pathways Inhibits Neuronal Survival Neuronal Survival Survival Pathways->Neuronal Survival Cell Death Pathways->Neuronal Survival

Erinacine A Signaling Pathways

References

Application Notes and Protocols: Erinacine C as a Therapeutic Agent in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Key pathological drivers include oxidative stress, neuroinflammation, and mitochondrial dysfunction. Erinacine C, a cyathane diterpenoid derived from the medicinal mushroom Hericium erinaceus, has emerged as a promising neuroprotective agent.[1] Its therapeutic potential stems from its ability to modulate critical cellular pathways involved in antioxidant defense and neuronal survival. While much of the research in PD models has focused on the related compound, Erinacine A, the distinct and potent mechanisms of this compound, particularly its role in activating the Nrf2 pathway, make it a compelling candidate for PD therapeutic development.[2][3] These notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its evaluation in preclinical PD models.

Mechanism of Action of this compound

This compound exerts its neuroprotective effects primarily through two interconnected mechanisms: the activation of the Nrf2 antioxidant pathway and the induction of neurotrophic factors.

1.1. Nrf2-Mediated Antioxidant and Anti-inflammatory Response The transcription factor Nrf2 (NF-E2-related factor 2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.

This compound has been shown to enhance the activation of the Nrf2 pathway.[2][3] This activation leads to the upregulated expression of a suite of protective genes, including:

  • Antioxidant Enzymes: Superoxide dismutase (SOD1), catalase (CAT), and thioredoxin reductase (TrxR), which neutralize reactive oxygen species (ROS).[4][5]

  • Anti-inflammatory Effects: By bolstering the antioxidant system, this compound reduces the activation of microglia and suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6, which are implicated in dopaminergic neuron death.[2][3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation Antioxidant_Genes Antioxidant Genes (SOD1, CAT, TrxR) ARE->Antioxidant_Genes Transcription Neuroprotection Neuroprotection & Anti-inflammation Antioxidant_Genes->Neuroprotection ErinacineC This compound ErinacineC->Nrf2_Keap1 Induces Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2_Keap1

Caption: this compound activates the Nrf2 antioxidant pathway.

1.2. Induction of Neurotrophic Factors this compound is a potent inducer of neurotrophic factors, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), in astrocytic cells.[1][4] These factors are critical for neuronal survival, differentiation, and synaptic plasticity. The conditioned medium from this compound-treated astrocytes can induce neuronal differentiation, an effect mediated through the TrkA receptor and its associated downstream signaling cascades, including PLCγ, PI3K, and MAPK/ERK pathways.[1] Upregulation of BDNF is particularly relevant for the survival of dopaminergic neurons.[4]

Neurotrophin_Pathway cluster_neuron Neuron Signaling ErinacineC This compound Astrocyte Astrocytic Cells ErinacineC->Astrocyte Stimulates NGF_BDNF NGF / BDNF Secretion Astrocyte->NGF_BDNF Induces TrkA TrkA Receptor NGF_BDNF->TrkA Activates Neuron Dopaminergic Neuron PI3K PI3K/Akt TrkA->PI3K MAPK MAPK/ERK TrkA->MAPK PLCg PLCγ TrkA->PLCg Survival Neuronal Survival Neurite Outgrowth PI3K->Survival MAPK->Survival PLCg->Survival

Caption: this compound induces neurotrophic factor signaling.

Preclinical Data Presentation

While direct quantitative data for this compound in a dedicated Parkinson's disease model is still emerging, its effects in models of neuroinflammation and traumatic brain injury (TBI) provide strong evidence of its neuroprotective capacity relevant to PD pathology.[4] For context, data from studies on Erinacine A in PD models is also presented.

Table 1: Quantitative Effects of this compound in Neuroprotection Models Data extracted from studies on LPS-induced neuroinflammation and mild traumatic brain injury (mTBI) models, which share pathological pathways with Parkinson's disease (oxidative stress, inflammation).

ParameterModel SystemTreatmentOutcomeFold/Percent ChangeReference
Antioxidant Gene Expression LPS-treated Mixed Glia CellsThis compoundIncreased BDNF Expression+40%[4]
LPS-treated Mixed Glia CellsThis compoundIncreased Catalase (CAT) Expression+80%[4]
LPS-treated Mixed Glia CellsThis compoundIncreased Thioredoxin Reductase (TrxR) Expression+80%[4]
LPS-treated Mixed Glia CellsThis compoundIncreased Superoxide Dismutase (SOD) Expression+45%[4]
Cell Viability LPS-treated BV2 MicrogliaThis compound (24h)Reduced LPS-induced cell damageSignificant reduction in ROS, extracellular Ca2+, and mitochondrial depolarization[4]
Motor Function TBI-induced RatsThis compoundAlleviated motor deficitsSignificant improvement in beam walking test[3]

Table 2: Quantitative Effects of Erinacine A in MPTP-Induced Parkinson's Disease Models Data from the related compound Erinacine A for comparative purposes.

ParameterModel SystemTreatmentOutcomeFold/Percent ChangeReference
Motor Function MPTP-induced MiceErinacine A (1 mg/kg)Alleviated motor disruptionSignificant improvement in rotarod test[3]
Neurotransmitter Levels MPTP-induced MiceLow-dose Erinacine A-enriched myceliaIncreased Dopamine levels~1.82-fold increase[6]
Neurotrophic Factors MPTP-induced MiceLow-dose Erinacine A-enriched myceliaIncreased NGF levels~1.58-fold increase[6]
Dopaminergic Neuron Survival MPTP-induced MicePost-treatment with Erinacine AIncreased Tyrosine Hydroxylase (TH+) positive neuronsRescued TH+ expression from 5% to 75%[7]
Cell Viability MPP+-treated N2a cellsErinacine A (5 µM)Reduced ROS production~1.3-fold inhibition of ROS[8]

Experimental Protocols

This section provides detailed protocols for testing the therapeutic efficacy of this compound in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease, a gold standard for preclinical PD research.[9]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Induction & Treatment cluster_assessment Efficacy Assessment A 1. Animal Acclimatization (e.g., C57BL/6 mice, 8-10 weeks) B 2. Group Allocation (Control, MPTP, MPTP+this compound) A->B C 3. MPTP Induction (e.g., 20 mg/kg, i.p., 4 doses) B->C D 4. This compound Treatment (e.g., Oral gavage, daily) C->D Pre-, Co-, or Post-treatment E 5. Behavioral Testing (Rotarod Test) D->E F 6. Tissue Collection (Brain dissection) E->F G 7. Histology (TH Staining) & Western Blot (Nrf2) F->G H 8. Data Analysis & Interpretation G->H

Caption: General experimental workflow for evaluating this compound.

Protocol 3.1: MPTP-Induced Parkinson's Disease Model in Mice

Objective: To induce a consistent loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Appropriate safety equipment (MPTP is a potent neurotoxin)

Procedure:

  • Preparation: On the day of injection, dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL. All handling must be performed in a certified chemical fume hood.

  • Administration: Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.

  • Dosing Schedule: Inject the mice with four doses of MPTP, with a 2-hour interval between each injection. This acute protocol reliably induces parkinsonism.[10]

  • Post-Injection Monitoring: Monitor animals closely for any signs of distress. The full extent of dopaminergic lesion develops over the next 7-21 days. Behavioral testing is typically performed 7 days after the last injection.

Protocol 3.2: Administration of this compound

Objective: To deliver this compound to the animal model in a consistent and reproducible manner.

Materials:

  • This compound (purified compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

  • Oral gavage needles

Procedure:

  • Preparation: Prepare a homogenous suspension of this compound in the vehicle. A typical dose for diterpenoids in rodent models ranges from 1-10 mg/kg, but this should be optimized in a dose-response study.

  • Administration: Administer this compound via oral gavage once daily.

  • Treatment Regimens:

    • Preventive: Start this compound administration 1-2 weeks before MPTP induction and continue throughout the study.

    • Therapeutic (Post-treatment): Begin this compound administration 24 hours after the final MPTP injection and continue until the end of the study. This regimen is clinically more relevant.[7][8]

Protocol 3.3: Assessment of Therapeutic Efficacy

3.3.1: Behavioral Analysis - Rotarod Test

Objective: To measure motor coordination and balance, which are impaired in MPTP-lesioned mice.[11]

Procedure:

  • Training: For 2-3 consecutive days before MPTP induction, train the mice on the rotarod apparatus at an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

  • Testing: One week after MPTP induction, place the mice on the rotarod and record the latency to fall.

  • Data Collection: Perform three trials per mouse with a 15-minute inter-trial interval. The average latency to fall is used for analysis. An increase in latency in the this compound-treated group compared to the MPTP-only group indicates improved motor function.

3.3.2: Neurochemical and Histological Analysis

Objective: To quantify the extent of neuroprotection at the cellular and molecular level.

Procedure:

  • Tissue Harvest: At the end of the study (e.g., 21 days post-MPTP), deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Brain Processing: Dissect the brains. Post-fix one hemisphere in 4% PFA for histology and snap-freeze the other (containing the striatum and midbrain) for biochemical analysis.

  • Immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH):

    • Section the PFA-fixed hemisphere on a cryostat or vibratome (30-40 µm sections).

    • Perform standard IHC using a primary antibody against TH (a marker for dopaminergic neurons).

    • Use a suitable secondary antibody and developing agent (e.g., DAB).

    • Quantify the number of TH-positive neurons in the SNpc using stereology. A higher count in the this compound group indicates neuroprotection.

  • Western Blot Analysis:

    • Homogenize the frozen striatum and midbrain tissue to extract proteins.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies for key proteins in the Nrf2 pathway (Nrf2, SOD1, Catalase) and a loading control (e.g., β-actin).

    • Quantify band density to determine relative protein expression. An increase in Nrf2 and its target enzymes in the this compound group would confirm mechanism of action.

Summary and Future Directions

This compound demonstrates significant therapeutic potential for Parkinson's disease through its potent activation of the Nrf2 antioxidant pathway and its ability to induce neurotrophic factors. The protocols outlined here provide a robust framework for evaluating its efficacy in the gold-standard MPTP mouse model.

Future research should focus on:

  • Conducting dose-response studies to identify the optimal therapeutic window for this compound.

  • Directly comparing the efficacy of this compound and Erinacine A within the same PD model.

  • Investigating the blood-brain barrier permeability of this compound.

  • Exploring the effects of this compound on other pathological hallmarks of PD, such as alpha-synuclein aggregation.

These investigations will be crucial for advancing this compound from a promising preclinical compound to a potential clinical therapeutic for Parkinson's disease.

References

Application of Erinacine C in Neuroinflammation Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the neuroinflammatory cascade. Consequently, therapeutic strategies aimed at modulating microglial activation are of significant interest in neuroprotective drug discovery. Erinacine C, a cyathane-type diterpenoid isolated from the mycelium of Hericium erinaceus, has emerged as a promising natural compound with potent anti-neuroinflammatory properties.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing this compound in neuroinflammation research models, summarizing key quantitative data and outlining experimental methodologies.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways in microglial cells:

  • Inhibition of the NF-κB Pathway: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory responses.[1][2][3][4][5] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][2][3][4][5]

  • Activation of the Nrf2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[1][2][3][4][5] By inhibiting the Keap1 protein, this compound allows for the nuclear translocation of Nrf2.[1][2][3][4][5] In the nucleus, Nrf2 binds to the ARE, leading to the upregulation of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[1][2][3][4][5]

The dual action of inhibiting pro-inflammatory signaling and promoting antioxidant responses makes this compound a compelling candidate for neuroinflammation research.

Data Presentation

Table 1: In Vitro Efficacy of this compound on LPS-Induced Neuroinflammation in BV2 Microglial Cells
ParameterThis compound Concentration (µM)Treatment DurationResultReference
Cell Viability0.1 - 1024 hoursNo significant cytotoxicity observed up to 10 µM.[5]
Nitric Oxide (NO) Production0.1 - 2.51 hour pretreatment, then 24 hours with LPS (500 ng/mL)Dose-dependent reduction in NO production.[2][5]
Interleukin-6 (IL-6) Levels0.1 - 2.51 hour pretreatment, then 24 hours with LPS (500 ng/mL)Significant, dose-dependent decrease in IL-6 levels.[2][5]
Tumor Necrosis Factor-α (TNF-α) Levels0.1 - 2.51 hour pretreatment, then 24 hours with LPS (500 ng/mL)Significant, dose-dependent reduction in TNF-α levels.[2][5]
iNOS Protein Expression0.1 - 2.51 hour pretreatment, then 24 hours with LPS (500 ng/mL)Dose-dependent inhibition of iNOS expression.[2][6]
NF-κB Protein Expression0.1 - 2.51 hour pretreatment, then 24 hours with LPS (500 ng/mL)Dose-dependent inhibition of NF-κB expression.[2][5]
p-IκBα Protein Expression0.1 - 2.51 hour pretreatment, then 24 hours with LPS (500 ng/mL)Dose-dependent inhibition of IκBα phosphorylation.[2][5]
Nrf2 Protein Expression0.1 - 2.524 hoursDose-dependent increase in Nrf2 expression.[2]
HO-1 Protein Expression0.1 - 2.524 hoursDose-dependent increase in HO-1 expression.[2]
Table 2: In Vivo Efficacy of this compound in a Mild Traumatic Brain Injury (mTBI) Rat Model
ParameterThis compound DosageAdministration RouteTreatment DurationResultReference
Brain Inflammation2 mg/kgIntraperitoneal injectionDaily for the recovery phaseSignificantly reduced brain inflammation.[7]
Nrf2 Activation2 mg/kgIntraperitoneal injectionDaily for the recovery phaseModulated the Nrf2 activation pathway.[7][8]
Antioxidant Gene Expression (Catalase, TrxR, SOD, BDNF)2 mg/kgIntraperitoneal injectionDaily for the recovery phaseUpregulated expression of Nrf2-binding antioxidant genes.[7][9]
Microglial ActivationNot specifiedNot specifiedNot specifiedInhibited microglial activation.[9]
Neuronal InjuryNot specifiedNot specifiedNot specifiedPrevented neuronal injury.[7]

Experimental Protocols

Protocol 1: In Vitro Anti-Neuroinflammatory Activity of this compound in LPS-Stimulated BV2 Microglial Cells

1. Cell Culture and Maintenance:

  • Culture BV2 murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Subculture cells every 2-3 days when they reach 80-90% confluency.

2. This compound Treatment and LPS Stimulation:

  • Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein expression).
  • Allow cells to adhere overnight.
  • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.5 µM) for 1 hour.
  • Induce neuroinflammation by adding Lipopolysaccharide (LPS) from E. coli at a final concentration of 500 ng/mL.
  • Incubate the cells for 24 hours.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay:
  • Collect the cell culture supernatant.
  • Measure NO production using the Griess reagent assay according to the manufacturer's instructions.
  • Cytokine (IL-6, TNF-α) Measurement:
  • Collect the cell culture supernatant.
  • Quantify the levels of IL-6 and TNF-α using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

4. Western Blot Analysis for Protein Expression:

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA protein assay kit.
  • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with primary antibodies against iNOS, NF-κB, p-IκBα, IκBα, Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: In Vivo Evaluation of this compound in a Mild Traumatic Brain Injury (mTBI) Rodent Model

1. Animal Model:

  • Use male Sprague-Dawley rats.
  • Induce mTBI using a controlled cortical impact (CCI) device or a weight-drop method. Sham-operated animals should be used as controls.

2. This compound Administration:

  • Administer this compound via intraperitoneal (IP) injection at a dosage of 2 mg/kg body weight.
  • Begin treatment shortly after the induction of mTBI and continue daily throughout the designated recovery period.

3. Behavioral Testing:

  • Assess motor function and coordination using tests such as the beam walking test at regular intervals post-injury.

4. Histological and Immunohistochemical Analysis:

  • At the end of the experiment, perfuse the animals and collect the brain tissue.
  • Perform histological staining (e.g., Nissl staining) to assess neuronal cell death.
  • Conduct immunohistochemistry to evaluate microglial activation using an antibody against Iba1 and neuronal preservation using an antibody against NeuN.

5. Molecular Analysis:

  • Isolate brain tissue from the cortical and subcortical regions.
  • Perform Western blot analysis to determine the expression levels of proteins involved in the Nrf2 pathway (Nrf2, Keap1, HO-1) and antioxidant enzymes (catalase, TrxR, SOD).
  • Use quantitative PCR (qPCR) to measure the gene expression of pro-inflammatory cytokines and antioxidant enzymes.

Visualizations

erinacine_c_nfkb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates pIkappaBalpha p-IκBα IKK->pIkappaBalpha Phosphorylates IkappaBalpha IκBα pIkappaBalpha->IkappaBalpha Degradation NFkappaB_IkappaBalpha NF-κB/IκBα Complex NFkappaB NF-κB NFkappaB_IkappaBalpha->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to NFkappaB_n NF-κB Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) ErinacineC This compound ErinacineC->pIkappaBalpha Inhibits NFkappaB_n->Proinflammatory_Genes

Caption: this compound inhibits the NF-κB signaling pathway.

erinacine_c_nrf2_pathway cluster_nucleus Nucleus Keap1_Nrf2 Keap1/Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Keap1 Keap1 Keap1->Nrf2 Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocates to Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Expression (HO-1, SOD, Catalase) ARE->Antioxidant_Genes ErinacineC This compound ErinacineC->Keap1 Inhibits Nrf2_n->ARE

Caption: this compound activates the Nrf2/HO-1 signaling pathway.

experimental_workflow start Start: BV2 Microglial Cell Culture pretreatment Pre-treatment with this compound (0.1 - 2.5 µM, 1 hour) start->pretreatment stimulation LPS Stimulation (500 ng/mL, 24 hours) pretreatment->stimulation analysis Analysis of Neuroinflammation stimulation->analysis no_assay Nitric Oxide Assay (Griess Reagent) analysis->no_assay Supernatant cytokine_assay Cytokine ELISA (IL-6, TNF-α) analysis->cytokine_assay Supernatant western_blot Western Blot (iNOS, NF-κB, Nrf2, HO-1) analysis->western_blot Cell Lysate end End: Data Interpretation no_assay->end cytokine_assay->end western_blot->end

Caption: In vitro experimental workflow for this compound.

References

Application Note: A Validated UPLC-ESI-MS/MS Method for the Quantitative Analysis of Erinacine A in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Erinacine A, a cyathane-type diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has garnered significant scientific interest for its potent neuroprotective and neurotrophic properties.[1][2][3] Studies have demonstrated its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease by promoting nerve growth factor (NGF) synthesis, reducing amyloid deposition, and exhibiting anti-inflammatory effects.[2][4][5][6] To facilitate pharmacokinetic, bioavailability, and metabolic studies, a sensitive, specific, and robust analytical method is essential for the accurate quantification of erinacine A in complex biological matrices. This application note details a comprehensive UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) method for the analysis of erinacine A.

Experimental Protocols

Sample Preparation and Extraction

The following protocols are generalized from established methods for extracting erinacine A from fungal mycelia and biological samples such as plasma and tissue homogenates.[2][7][8]

a) Extraction from Hericium erinaceus Mycelia:

  • Harvest and Lyophilize: Harvest fresh mycelia and lyophilize (freeze-dry) to remove water.

  • Grind: Grind the dried mycelia into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the mycelial powder in 70-95% ethanol (a common ratio is 1:20, w/v).[2]

    • Perform extraction using ultrasonication for approximately 1 hour at 50°C. This can be repeated twice to improve yield.[2]

    • Alternatively, macerate on a shaker at room temperature.[9]

  • Concentration: Centrifuge the extract to pellet solid debris (e.g., 8000× g for 10 minutes).[2] Filter the supernatant through a 0.22 or 0.45 µm filter.

  • Liquid-Liquid Partitioning (Optional Cleanup):

    • Concentrate the filtered extract under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in deionized water and perform a liquid-liquid extraction with an equal volume of ethyl acetate.

    • Collect the ethyl acetate layer, which will contain erinacine A, and evaporate to dryness.[2][8]

  • Reconstitution: Reconstitute the final dried extract in a suitable solvent (e.g., acetonitrile or methanol) for UPLC-MS/MS analysis.

b) Extraction from Biological Matrices (Plasma, Tissue):

  • Homogenization (for tissue): Homogenize tissue samples in a suitable buffer or saline solution.

  • Protein Precipitation/Liquid-Liquid Extraction:

    • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., 2,4,5-TMBA).[8]

    • Add 300 µL of ethyl acetate, vortex vigorously to mix, and precipitate proteins.[8]

    • Centrifuge at high speed (e.g., 13,845× g for 3 minutes) to pellet proteins and debris.[8]

  • Supernatant Collection: Carefully transfer the upper organic supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in an appropriate volume of the mobile phase starting condition (e.g., 70% acetonitrile) for analysis.[8]

UPLC-ESI-MS/MS Method

The following parameters are a composite of validated methods for erinacine A quantification.[8][9][10]

a) Liquid Chromatography Conditions

ParameterSetting
System Ultra-Performance Liquid Chromatography (UPLC) System
Column Agilent Eclipse XDB-C18 (3.5 µm, 4.6 × 100 mm) or equivalent[8]
Phenomenex Kinetex C18 (1.7 µm, 3.0 × 100 mm)[10]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Example Gradient: 0-0.5 min, 5% B; 0.5-1 min, 5-20% B; 1-6 min, 20-50% B; 6-16 min, 50-100% B; 16-22 min, 100% B[10]
Isocratic Example: Acetonitrile/Water (55:45, v/v)[2]
Flow Rate 350-400 µL/min[10]
Column Temperature 25-40 °C[8][10]
Injection Volume 2-10 µL[8][10]

b) Mass Spectrometry Conditions

ParameterSetting
System Triple Quadrupole (QQQ) or Q-TOF Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Source Voltage +4000 to +4500 V[10]
Source Temperature 275-350 °C[8][10]
Drying/Desolvation Gas Nitrogen
Gas Temperature 320 °C[10]
Gas Flow 8 L/min[10]
Nebulizer Pressure 8-45 psi[10]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition Erinacine A: m/z 433.2 → 301.2[8][10]
Internal Standard (2,4,5-TMBA): m/z 197 → 169[8]
Collision Gas Argon or Nitrogen

Data Presentation

Quantitative data from pharmacokinetic studies provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) profile of erinacine A.

Table 1: Pharmacokinetic Parameters of Erinacine A

ParameterAdministrationValue (mean ± SD)SpeciesReference
Cmax Oral (50 mg/kg)13.90 ± 3.49 ng/mLRat[8]
Tmax Oral (50 mg/kg)2.67 ± 1.15 hRat[8]
AUC₀-t Oral (50 mg/kg)129.56 ± 47.78 ng·h/mLRat[8]
AUC₀-∞ IV (5 mg/kg)89.25 ± 12.37 ng·h/mLRat[8]
T₁/₂ IV (5 mg/kg)2.37 ± 0.38 hRat[8]
Absolute Bioavailability Oral vs. IV24.39%Rat[11]
AUC₀-₆₀ IV (5 mg/kg)38.02 ± 0.03 mg·min/LPig[10]
T₁/₂ IV (5 mg/kg)20.85 ± 0.03 minPig[10]

Table 2: Erinacine A Concentration in Different Tissues (Pig Model, IV Admin)

TissueTime PointConcentration (mean ± SD)Reference
Cerebrospinal Fluid 30 min (Peak)5.26 ± 0.58 µg/L[10]
Brain Tissue 60 min (Sacrifice)77.45 ± 0.58 µg/L[10]

Visualizations

Experimental Workflow

The diagram below illustrates the general workflow for the quantitative analysis of erinacine A using UPLC-ESI-MS/MS.

Erinacine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (Mycelia or Biological Matrix) Extract Solvent Extraction & Purification Sample->Extract Recon Evaporation & Reconstitution Extract->Recon UPLC UPLC Separation (C18 Column) Recon->UPLC ESI ESI Ionization (Positive Mode) UPLC->ESI MSMS MS/MS Detection (MRM: 433.2 -> 301.2) ESI->MSMS Acquire Data Acquisition MSMS->Acquire Quant Quantification (Peak Area Integration) Acquire->Quant

Caption: Workflow for Erinacine A quantification.

Signaling Pathway

Erinacine A exerts neuroprotective effects by modulating key signaling pathways. The diagram below depicts a simplified representation of its action against oxidative stress and inflammation.

Erinacine_Signaling_Pathway cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes EA Erinacine A Nrf2 Nrf2 Activation EA->Nrf2 promotes NFkB NF-κB Pathway EA->NFkB inhibits JNK JNK/p38 MAPK EA->JNK inhibits Apoptosis Apoptosis Inhibition EA->Apoptosis inhibits Stress Oxidative Stress Neuroinflammation Stress->NFkB activates Stress->JNK activates ARE Antioxidant Gene Expression (e.g., SOD1) Nrf2->ARE induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) NFkB->Cytokines induces JNK->Apoptosis promotes Neuro Neuroprotection & Cell Survival ARE->Neuro Cytokines->Neuro

Caption: Neuroprotective signaling of Erinacine A.

References

Application Notes and Protocols for Erinacine C Dosing in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Erinacine C dosing in animal studies, with a focus on its neuroprotective effects. The information is compiled from preclinical research and is intended to guide the design of future experiments. While data on isolated this compound is emerging, much of the current knowledge comes from studies on Hericium erinaceus mycelium (HEM), which contains a complex mixture of erinacines, including this compound.

Data Presentation: Quantitative Dosing Summary

The following tables summarize the quantitative data from key animal studies investigating this compound and this compound-containing mycelium.

Table 1: Dosing of Isolated this compound in Animal Studies

Animal ModelCompoundDosageAdministration RouteTreatment DurationKey OutcomesReference
Male Sprague-Dawley Rats (mTBI model)This compound2 mg/kgIntraperitoneal (i.p.) injection6 daysReduced brain inflammation, improved motor function, activation of the Nrf2 antioxidant pathway.[1][2][3]

Table 2: Dosing of this compound-Containing Hericium erinaceus Mycelium (HEM) in Animal Studies

Animal ModelCompoundDosageAdministration RouteTreatment DurationKey OutcomesReference
Male Sprague-Dawley Rats (mTBI model)H. erinaceus mycelium108.5 and 217 mg/kgOral administration6 daysImproved spatial memory, inhibited neuron cell death and microglial activation.[1][3]
Male ICR Mice (Trimethyltin-induced neurodegeneration)H. erinaceus mycelia (various cultivation formulas)200 mg/kgOral gavage2 weeksImproved spatial learning and memory, mitigation of hippocampal lipid peroxidation.[4]
Mice (Sleep disruption model)H. erinaceus mycelium (containing 3.35 mg/g this compound)150 mg/kgOral administration9 daysPromoted exploratory behavior and lowered anxiety-like behavior.[5]

Experimental Protocols

Protocol 1: Administration of Isolated this compound in a Rat Model of Mild Traumatic Brain Injury (mTBI)

This protocol is based on the methodology described in the study by Lee et al. (2024).[1][2][3]

1. Animal Model:

  • Adult male Sprague-Dawley rats (4-5 weeks old).

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of Mild Traumatic Brain Injury (mTBI):

  • Anesthetize the rats using an appropriate anesthetic (e.g., Zoletil 50 and Xylazine).

  • Induce mTBI using a weight-drop device. A 150g weight is dropped from a height of 50 cm onto the rat's head.

  • Monitor the animal's body temperature and maintain it using an animal incubator during and after the procedure.

3. Preparation and Administration of this compound:

  • Dissolve this compound in a suitable vehicle for intraperitoneal injection.

  • Administer a daily intraperitoneal injection of this compound at a dose of 2 mg/kg.

  • The treatment period is for 6 consecutive days following the induction of mTBI.

4. Behavioral Assessment:

  • Conduct behavioral tests to assess motor function and neurological deficits.

  • The beam walking test can be performed on Day 1 (post-TBI) and daily from Day 2 to Day 6 (during treatment) to evaluate motor coordination and balance.

5. Histological and Molecular Analysis:

  • On Day 7, euthanize the animals and collect brain tissues.

  • Perform immunohistochemical staining of brain sections for markers of neuronal injury (e.g., NeuN) and microglial activation (e.g., Iba1).[1]

  • Conduct molecular analyses, such as Western blotting or qPCR, to investigate the expression of proteins and genes related to the Nrf2 signaling pathway (e.g., Nrf2, HO-1, SOD1, BDNF).[2][5]

Protocol 2: Oral Administration of Hericium erinaceus Mycelium (HEM)

This is a general protocol derived from multiple studies utilizing oral administration of HEM.[1][4]

1. Animal Model:

  • Select an appropriate rodent model (e.g., mice or rats) based on the research question.

2. Preparation of HEM Suspension:

  • Obtain or prepare a standardized powder of H. erinaceus mycelium.

  • Suspend the HEM powder in a suitable vehicle, such as distilled water or a 10% DMSO solution.[4]

  • The concentration of the suspension should be calculated to deliver the desired dose in a consistent volume.

3. Administration:

  • Administer the HEM suspension daily via oral gavage.

  • The volume of administration should be appropriate for the animal's size (e.g., 10 ml/kg body weight).

4. Experimental Groups:

  • Include a vehicle control group that receives the suspension without HEM.

  • Multiple dosage groups can be included to assess dose-dependent effects.

5. Outcome Measures:

  • Monitor the animals for any adverse effects throughout the study.

  • Conduct relevant behavioral tests to assess cognitive function, anxiety, or other relevant domains.

  • At the end of the study, collect tissues for histological, biochemical, or molecular analysis.

Mandatory Visualization

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Ubiquitination & Degradation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD1, CAT, TrxR) ARE->Antioxidant_Genes Upregulates BDNF_Gene BDNF Gene ARE->BDNF_Gene Upregulates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection BDNF_Gene->Neuroprotection

Caption: Nrf2 Signaling Pathway Activated by this compound.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Analysis Animals Male Sprague-Dawley Rats Acclimation Acclimation (1 week) Animals->Acclimation Grouping Random Group Assignment (Sham, mTBI, mTBI + this compound) Acclimation->Grouping mTBI Induction of mTBI (Weight-drop method) Grouping->mTBI Treatment Daily i.p. Injection This compound (2 mg/kg) for 6 days mTBI->Treatment Behavioral Behavioral Testing (Beam Walking Test) Days 1-6 mTBI->Behavioral Treatment->Behavioral Sacrifice Sacrifice on Day 7 Behavioral->Sacrifice Histology Brain Tissue Collection & Immunohistochemistry (NeuN, Iba1) Sacrifice->Histology Molecular Molecular Analysis (Western Blot/qPCR for Nrf2 pathway markers) Sacrifice->Molecular

Caption: Experimental Workflow for this compound in a Rat mTBI Model.

References

Application Notes and Protocols for Measuring Nerve Growth Factor (NGF) Synthesis Induction by Erinacine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine C, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered significant interest for its potent neurotrophic properties. A key mechanism of its action is the induction of Nerve Growth Factor (NGF) synthesis, a critical neurotrophin for the survival, development, and function of neurons.[1][2] This document provides detailed application notes and experimental protocols for researchers to effectively measure the induction of NGF synthesis by this compound in both in vitro and in vivo models. The methodologies covered include the quantification of NGF mRNA and protein levels, as well as a bioassay to determine the functional activity of the induced NGF.

Key Experimental Approaches

The measurement of this compound-induced NGF synthesis can be approached through a combination of molecular and cellular techniques:

  • Quantitative Real-Time PCR (qRT-PCR): To measure the upregulation of NGF mRNA expression.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of secreted NGF protein.

  • Western Blotting: To detect and semi-quantify NGF protein levels in cell lysates or tissue homogenates.

  • PC12 Cell Differentiation Bioassay: To assess the biological activity of the NGF produced.

Data Presentation: Quantitative Summary of this compound Effects

The following tables summarize quantitative data on the effects of this compound on NGF synthesis and its downstream effects, as reported in scientific literature.

Table 1: Effect of this compound on NGF mRNA Expression in 1321N1 Astrocytoma Cells [2]

TreatmentConcentrationIncubation TimeFold Increase in NGF mRNA (vs. control)
This compound5 µg/mL48 hours~17-fold
Ethanol (Vehicle)0.5%48 hoursNo significant change

Table 2: Quantification of Secreted NGF Protein from Astroglial Cells [3][4]

CompoundCell TypeConcentrationSecreted NGF (pg/mL)
Erinacine AMouse astroglial cells1.0 mM250.1 ± 36.2
This compoundMouse astroglial cells1.0 mM299.1 ± 59.6
Hericenone HMouse astroglial cells33 µg/mL45.1 ± 1.1
ControlMouse astroglial cells-Baseline

Table 3: Bioactivity of Conditioned Medium from this compound-Treated Astrocytoma Cells on PC12 Cell Differentiation [2]

Treatment of PC12 CellsDifferentiated Cells (%)Average Neurite Length (µm)
Recombinant NGF (200 ng/mL)38.9 ± 2.7120.8 ± 4.5
Conditioned Medium (from 5 µg/mL this compound-treated 1321N1 cells)30.3 ± 3.3116.2 ± 5.2
Ethanol (Vehicle)BaselineBaseline

Experimental Protocols

Protocol 1: Quantification of NGF mRNA by qRT-PCR

This protocol details the measurement of NGF mRNA levels in human astrocytoma cells (1321N1) treated with this compound.

1. Cell Culture and Treatment: a. Culture 1321N1 human astrocytoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. Seed cells in 6-well plates and grow to 70-80% confluency. c. Treat cells with this compound (e.g., 5 µg/mL) or vehicle control (e.g., 0.5% ethanol) for a specified time (e.g., 48 hours).[2]

2. RNA Isolation: a. Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS). b. Isolate total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. c. Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

3. First-Strand cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., AMV Reverse Transcriptase, Promega) with oligo(dT) primers.[2]

4. qRT-PCR: a. Prepare the qRT-PCR reaction mix using a suitable SYBR Green master mix. b. Use the following primers for human NGF and a housekeeping gene (e.g., GAPDH):

  • Human NGF Forward: 5′-CCAAGGGAGCAGTTTCTATCCTGG-3′[2]
  • Human NGF Reverse: 5′-GCAGTTGTCAAGGGAATGCTGAAGTT-3′[2]
  • Human GAPDH Forward: 5′-TCCACCACCCTGTTGCTGTA-3′[2]
  • Human GAPDH Reverse: 5′-CCACAGTCCATGCCATCAC-3′[2] c. Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min). d. Analyze the data using the ΔΔCt method to determine the relative fold change in NGF mRNA expression, normalized to the housekeeping gene.[3]

Protocol 2: Quantification of Secreted NGF Protein by ELISA

This protocol describes a sandwich ELISA for measuring NGF in the conditioned medium of this compound-treated cells.

1. Sample Collection: a. Following the treatment of cells as described in Protocol 1, collect the cell culture supernatant (conditioned medium). b. Centrifuge the supernatant at 1,000 x g for 20 minutes to remove cellular debris.[1] c. The clarified supernatant can be used immediately or stored at -80°C.

2. ELISA Procedure (using a commercial kit, e.g., from Biosensis or R&D Systems): a. Bring all reagents and samples to room temperature. b. Add 100 µL of standards and samples to the wells of the microplate pre-coated with an anti-NGF capture antibody. c. Incubate for 2 hours at room temperature or as per the kit instructions. d. Aspirate and wash the wells 4-5 times with the provided wash buffer.[1] e. Add 100 µL of the biotinylated anti-NGF detection antibody to each well and incubate for 1-2 hours at room temperature. f. Aspirate and wash the wells. g. Add 100 µL of streptavidin-HRP conjugate and incubate for 20-30 minutes in the dark. h. Aspirate and wash the wells. i. Add 100 µL of TMB substrate solution and incubate until a color develops. j. Stop the reaction by adding 50 µL of stop solution. k. Read the absorbance at 450 nm using a microplate reader. l. Calculate the NGF concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: PC12 Cell Differentiation Bioassay

This bioassay determines the functional activity of NGF secreted into the conditioned medium.

1. PC12 Cell Culture: a. Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

2. Differentiation Assay: a. Coat 24-well plates with an appropriate substrate (e.g., 0.01% poly-L-lysine or laminin) overnight.[5] b. Seed PC12 cells at a density of 1 x 10^4 cells/well.[5] c. After 24 hours, replace the medium with the conditioned medium collected in Protocol 2. d. Include positive controls (e.g., 50-100 ng/mL recombinant NGF) and negative controls (medium from vehicle-treated cells).[5][6] e. Incubate the cells for 48-72 hours. f. Visualize the cells using a phase-contrast microscope. g. Quantify differentiation by counting the percentage of cells with neurites longer than the cell body diameter.[5][7] Alternatively, measure the average length of the longest neurite per differentiated cell.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced NGF Action

This compound induces NGF synthesis in glial cells. The secreted NGF then binds to the TrkA receptor on neuronal cells, activating downstream signaling cascades that promote neuronal survival and differentiation.

cluster_glial Glial Cell (e.g., Astrocyte) cluster_neuronal Neuronal Cell (e.g., PC12) Erinacine_C This compound NGF_synthesis NGF Gene Transcription & Translation Erinacine_C->NGF_synthesis induces NGF_secreted Secreted NGF NGF_synthesis->NGF_secreted leads to TrkA TrkA Receptor NGF_secreted->TrkA binds & activates PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K MAPK_ERK MAPK/ERK TrkA->MAPK_ERK Differentiation Neuronal Differentiation (Neurite Outgrowth) PLCg->Differentiation PI3K->Differentiation MAPK_ERK->Differentiation

Caption: Signaling pathway of this compound-induced NGF and its action.

Experimental Workflow for Measuring NGF Induction

This diagram outlines the overall experimental process from cell treatment to data analysis.

cluster_treatment Cell Treatment cluster_analysis Analysis start Culture Astrocytes (e.g., 1321N1) treat Treat with This compound start->treat collect_cells Collect Cells treat->collect_cells collect_medium Collect Conditioned Medium treat->collect_medium rna_extraction RNA Extraction collect_cells->rna_extraction elisa ELISA for NGF Protein collect_medium->elisa pc12_assay PC12 Differentiation Bioassay collect_medium->pc12_assay cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qpcr qRT-PCR for NGF mRNA cDNA_synthesis->qpcr data_analysis Data Analysis qpcr->data_analysis elisa->data_analysis pc12_assay->data_analysis

Caption: Experimental workflow for measuring NGF induction by this compound.

Logical Relationship for NGF Measurement

This diagram illustrates the logical flow from gene expression to functional protein activity.

cluster_methods Measurement Techniques mRNA NGF mRNA (Transcription) Protein NGF Protein (Translation & Secretion) mRNA->Protein leads to Activity Biological Activity (Neurite Outgrowth) Protein->Activity results in qRT_PCR_node qRT-PCR qRT_PCR_node->mRNA ELISA_node ELISA / Western Blot ELISA_node->Protein Bioassay_node PC12 Assay Bioassay_node->Activity

Caption: Logical flow for the measurement of NGF synthesis and activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Erinacine C Production from Hericium erinaceus Mycelium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Erinacine C yield from Hericium erinaceus mycelium.

Troubleshooting Guides & FAQs

Q1: My Hericium erinaceus mycelial culture shows slow growth. What are the optimal culture conditions?

A1: Slow mycelial growth can be attributed to several factors. Ensure your culture parameters are within the optimal ranges. The ideal temperature for mycelial growth is around 25°C.[1][2] The optimal pH for vegetative growth is approximately 6.0, although growth can occur in a broader range of 5.0-9.0.[2] Adequate humidity of 85-90% is also crucial for optimal growth.[2] Review your medium composition; standard media like Potato Dextrose Agar (PDA) or Yeast Extract Agar (YEA) are often used for initial cultivation.[1]

Q2: I am observing low or no this compound production in my submerged culture. How can I enhance the yield?

A2: Low this compound yield is a common challenge. Several factors in your submerged fermentation process can be optimized:

  • Medium Composition: The choice of carbon and nitrogen sources is critical. Oatmeal has been identified as a crucial medium component for efficient this compound production.[3][4] One study reported a significant yield with a medium containing 5.0 g/L oatmeal, 1.5 g/L calcium carbonate, and 0.5 g/L Edamin® K.[3][4]

  • pH Control: Maintaining a stable pH is essential. Buffering the medium, for instance with 100 mM HEPES to maintain a pH of 7.5, has been shown to enhance this compound production.[3][4]

  • Inoculation Ratio: A high biomass content can lead to higher yields. An inoculation ratio of up to 5:10 (v/v) has been used successfully.[3][4]

  • Aeration and Agitation: Proper aeration and agitation are necessary for submerged cultures to ensure nutrient distribution and oxygen supply. A rotary incubator at 100 rpm is a common setting.[1]

Q3: Can solid-state fermentation be used for this compound production, and how does it compare to submerged culture?

A3: Yes, solid-state cultivation is a viable and often superior method for producing certain erinacines. One study found that solid-state cultivation can increase the specific yield of Erinacine A by 12.9-fold compared to submerged cultivation.[1] While this study focused on Erinacine A, the general principle of secondary metabolite enhancement in solid-state culture may apply to this compound as well. Corn kernels have been identified as an effective substrate for high yields.[1][5]

Q4: What is the role of additives like inorganic salts in enhancing this compound production?

A4: The addition of certain inorganic salts can significantly impact secondary metabolite production. For instance, the addition of 10 mM ZnSO₄·7H₂O has been shown to dramatically increase the specific yield of Erinacine A in solid-state cultures.[1] While specific data for this compound is less prevalent, the principle of using metal ions as co-factors for enzymes in biosynthetic pathways is well-established. Experimenting with different concentrations of salts like ZnSO₄ and NaCl is recommended.

Q5: How can I accurately quantify the this compound content in my mycelial extracts?

A5: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of erinacines. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. Detection is commonly performed using a Diode Array Detector (DAD) at a wavelength where this compound has maximum absorbance. For accurate quantification, a certified reference standard of this compound is required to generate a calibration curve.

Data Presentation

Table 1: Comparison of Erinacine Production in Submerged vs. Solid-State Cultivation

Cultivation MethodSubstrate/MediumKey AdditivesMaximum Yield ReportedReference
Submerged CultivationOatmeal (5.0 g/L), Calcium Carbonate (1.5 g/L), Edamin® K (0.5 g/L), buffered with 100 mM HEPES at pH 7.5.[3][4]-2.73 g/L of this compound in the main cultivation broth.[3][4][3],[4]
Solid-State CultivationCorn Kernels10 mM ZnSO₄·7H₂O[1]165.36 mg/g cell dry weight of Erinacine A.[1][5][1],[5]

Note: The high yield in solid-state cultivation is for Erinacine A, but it suggests the potential of this method for other erinacines.

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production
  • Seed Culture Preparation:

    • Inoculate 10 mL of a homogenized mycelium mixture into 100 mL of seed medium (e.g., 4 g/L glucose, 1 g/L peptone, 0.2 g/L yeast extract, 0.1 g/L MgSO₄·7H₂O, and 0.05 g/L KH₂PO₄).[1]

    • Incubate in a rotary incubator at 25°C and 100 rpm for 7 days.[1]

  • Main Cultivation:

    • Prepare the main cultivation medium containing 5.0 g/L oatmeal, 1.5 g/L calcium carbonate, and 0.5 g/L Edamin® K.[3][4]

    • Buffer the medium with 100 mM HEPES to maintain a stable pH of 7.5.[3][4]

    • Inoculate the main cultivation medium with the seed culture at a v/v ratio of up to 5:10.[3][4]

    • Incubate at 25°C with agitation for 6-9 days. This compound biosynthesis is reported to be highest in the first six days.[4]

  • Harvesting:

    • Separate the mycelia from the culture broth by centrifugation or filtration.

Protocol 2: this compound Extraction and Quantification
  • Extraction:

    • Lyophilize and grind the harvested mycelium into a fine powder.

    • Extract the powdered mycelium with 95% ethanol using ultrasonication for 1 hour.[1] A common ratio is 1 g of powder to 75 mL of ethanol.[1]

    • Centrifuge the extract at 9000 x g for 10 minutes and filter the supernatant through a 0.22 µm filter.[1]

    • Concentrate the extract under vacuum.

  • Quantification by HPLC:

    • Re-dissolve the dried extract in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a gradient elution with a mobile phase of methanol and water or acetonitrile and water.

    • Detect this compound using a DAD detector at its maximum absorbance wavelength.

    • Quantify the concentration by comparing the peak area to a standard curve generated with a certified this compound reference standard.

Visualizations

erinacine_biosynthesis cluster_key Biosynthetic Steps Geranylgeranyl pyrophosphate (GGPP) Geranylgeranyl pyrophosphate (GGPP) Cyatha-3,12-diene Cyatha-3,12-diene Geranylgeranyl pyrophosphate (GGPP)->Cyatha-3,12-diene EriT (diterpene synthase) Intermediate A Intermediate A Cyatha-3,12-diene->Intermediate A P450 monooxygenases Erinacine Q Erinacine Q Intermediate A->Erinacine Q Glycosyltransferase Erinacine P Erinacine P Erinacine Q->Erinacine P Oxidation This compound This compound Erinacine P->this compound Oxidation

Caption: Biosynthetic pathway of this compound from GGPP.

experimental_workflow cluster_process Experimental Process A Strain Selection & Maintenance (Hericium erinaceus) B Inoculum Preparation (Seed Culture) A->B C Fermentation (Submerged or Solid-State) B->C D Optimization of Parameters (Medium, pH, Temp, Additives) C->D E Harvesting Mycelium C->E F Extraction of this compound E->F G Quantification (HPLC) F->G H Data Analysis & Further Optimization G->H H->D

Caption: General experimental workflow for optimizing this compound production.

signaling_pathway Environmental Signals\n(e.g., Nutrient Availability, pH, Stress) Environmental Signals (e.g., Nutrient Availability, pH, Stress) Receptors Receptors Environmental Signals\n(e.g., Nutrient Availability, pH, Stress)->Receptors RAS-cAMP-PKA Pathway RAS-cAMP-PKA Pathway Receptors->RAS-cAMP-PKA Pathway Transcription Factors Transcription Factors RAS-cAMP-PKA Pathway->Transcription Factors Erinacine Biosynthesis Genes Erinacine Biosynthesis Genes Transcription Factors->Erinacine Biosynthesis Genes This compound This compound Erinacine Biosynthesis Genes->this compound

Caption: Generalized signaling pathway for secondary metabolite regulation.

References

Improving the extraction efficiency of Erinacine C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Erinacine C. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving extraction efficiency. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked questions (FAQs)

Q1: What is the most effective method for extracting this compound from Hericium erinaceus mycelium?

The most effective extraction method depends on available equipment and desired scale. Traditional solvent reflux extraction is a common baseline, but its yield is often low (less than 2.4%).[1] Modern techniques like Ultrasound-Assisted Extraction (UAE) offer significant improvements by enhancing solvent penetration and reducing extraction time and temperature, which is favorable for heat-sensitive compounds.[2] Pre-treatment of the mycelial powder with enzymatic (cellulase) and acid hydrolysis before solvent extraction has been shown to significantly improve yields, increasing them from a baseline of 2.4% to as high as 3.28%.[1][3]

Q2: What are the optimal parameters for different extraction methods?

Optimizing parameters such as solvent choice, temperature, time, and solid-to-liquid ratio is critical for maximizing yield. The table below summarizes optimized conditions from various studies.

Parameter Enhanced Solvent Reflux Ultrasound-Assisted Extraction (UAE) Notes
Starting Material Dried, powdered H. erinaceus myceliumDried, powdered H. erinaceus myceliumMycelium is the primary source of erinacines.
Pre-treatment Enzymatic & Acid Hydrolysis[1][3]None typically required, but can be used.Pre-treatment breaks down cell walls, improving solvent access.
Solvent 65% Ethanol in water[1][3]70-80% Ethanol in water[2][4]Aqueous ethanol mixtures are more effective than pure solvents.[4][5]
Liquid/Solid Ratio 32 mL/g[1][3]30 mL/g[2]Sufficient solvent is needed to fully immerse the material.
Temperature 62°C[1][3]~50°C[6]Temperatures above 70°C can cause degradation.[1]
Time 30 minutes[1][3]45-60 minutes[2][6]Prolonged extraction (>30 min for reflux) can decrease yield.[1]
Reported Yield ~3.28%[1][3]Not specified for this compound, but method is highly efficient.Yields are highly dependent on the specific strain and cultivation conditions.
Q3: How can I accurately quantify the this compound content in my extract?

Accurate quantification requires chromatographic methods. While UV-Vis spectrophotometry at ~210 nm has been used, it is not specific and can lead to inaccurate results due to interfering compounds.[7] The industry-standard method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, typically set at 340 nm for erinacines.[8][9][10] For definitive identification and quantification, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) , such as HPLC-QQQ/MS or UPLC-QTOF/MS, is recommended.[8][11]

Q4: What are the key biological signaling pathways activated by this compound?

This compound is primarily known for its neurotrophic and anti-inflammatory activities.

  • Neurotrophic Effects: this compound stimulates astrocytic cells to produce Nerve Growth Factor (NGF).[12] This NGF then binds to TrkA receptors on neuronal cells, activating downstream pathways (PLCγ, PI3K, MAPK/ERK) that promote neuronal differentiation, survival, and neurite outgrowth.[12]

  • Anti-inflammatory Effects: In microglial cells, this compound exerts anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway.[13][14] Concurrently, it activates the Nrf2 antioxidant response pathway, leading to the expression of protective enzymes like Heme Oxygenase-1 (HO-1).[13][14] This dual action reduces the production of inflammatory mediators like NO, IL-6, and TNF-α.[13][14]

Troubleshooting Guide

Q1: My this compound yield is very low. What are the potential causes and solutions?

Low yield is a common challenge in this compound extraction.[1] Use the following guide to diagnose and address the issue.

  • Issue 1: Ineffective Cell Wall Disruption. The rigid fungal cell wall can prevent the solvent from accessing the intracellular this compound.

    • Solution: Implement a pre-treatment step. Enzymatic hydrolysis using cellulase followed by a mild acid hydrolysis can effectively break down the cell wall and has been shown to significantly boost the final yield.[1][3] Ensure your starting material is finely ground to maximize surface area.

  • Issue 2: Suboptimal Extraction Parameters. Incorrect solvent, temperature, or time can lead to poor extraction efficiency.

    • Solution: Refer to the parameter table above. Ensure your solvent polarity is optimal; a 65-80% ethanol-water mixture is generally more effective than pure ethanol.[1][4] Verify that your liquid-to-solid ratio is high enough (e.g., 30:1) to ensure complete dissolution.[1]

  • Issue 3: Compound Degradation. this compound is sensitive to heat and prolonged processing.

    • Solution: Strictly control the temperature. For reflux extraction, do not exceed 70°C, with 62°C being optimal.[1] Limit extraction time; for reflux, yields may decline after just 30 minutes.[1] If using UAE, maintain a low temperature using an ice bath.[2]

G start Low this compound Yield q1 Is the raw material finely powdered? start->q1 sol1 Grind mycelium to a fine powder (e.g., 60 mesh) to increase surface area. q1->sol1 No q2 Are you using a pre-treatment step? q1->q2 Yes sol1->q2 sol2 Implement enzymatic (cellulase) and/or mild acid hydrolysis to break down cell walls. q2->sol2 No q3 Is the solvent optimal? q2->q3 Yes sol2->q3 sol3 Switch to an aqueous ethanol solution (65-80%). Pure solvents are less effective. q3->sol3 No q4 Are temperature & time controlled? q3->q4 Yes sol3->q4 sol4 Avoid temperatures >70°C. Limit reflux time to ~30 mins. Use cooling for UAE. q4->sol4 No end Yield Improved q4->end Yes sol4->end

Q2: I'm observing degradation of my compound during the process. How can I prevent it?

Degradation is typically caused by excessive heat or prolonged exposure to suboptimal conditions.

  • Temperature Control: The chemical structure of erinacines can be damaged by high temperatures.[1] For any heating step, such as reflux or solvent evaporation (rotovap), maintain temperatures below 70°C.[1]

  • Time Limitation: The stability of this compound decreases with long extraction times.[1] Optimize your protocol to be as efficient as possible, adhering to recommended times (e.g., 30 minutes for reflux).[1]

  • pH Considerations: While mild acid is used in pre-treatment, ensure subsequent steps are not performed under harsh pH conditions for extended periods unless specified by a validated protocol.

Q3: My crude extract contains many impurities. What are the recommended purification steps?

A multi-step purification process is necessary to isolate this compound from the crude extract.

  • Liquid-Liquid Partitioning: After initial extraction and concentration, partition the crude extract between ethyl acetate and water. Erinacines are lipophilic and will preferentially move to the ethyl acetate layer, removing many water-soluble impurities.[6]

  • Column Chromatography: This is the primary method for purification.

    • Silica Gel Chromatography: The ethyl acetate fraction is often first purified on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate.[9]

    • Sephadex LH-20 Chromatography: For further refinement and removal of smaller molecules, size-exclusion chromatography on Sephadex LH-20 can be used.

  • High-Speed Countercurrent Chromatography (HSCCC): This advanced technique offers excellent separation and recovery and has been successfully used to obtain high-purity erinacines (>95%).[6][10]

Experimental Protocols

Protocol 1: Enhanced Solvent Reflux Extraction with Pre-treatment

This protocol is based on methodologies shown to increase yields significantly over standard reflux.[1][3]

  • Material Preparation: Weigh 10 g of dried, finely powdered H. erinaceus mycelium.

  • Enzymatic Hydrolysis:

    • Suspend the powder in 100 mL of water in a beaker.

    • Add 0.1 g of cellulase.

    • Adjust the pH to 4.5 using hydrochloric acid.

    • Incubate in a water bath at 50°C for 90 minutes.

    • Inactivate the enzyme by boiling the mixture for 10 minutes.

  • Acid Hydrolysis:

    • Cool the mixture and adjust the pH to 2.0 with hydrochloric acid.

    • Allow the mixture to soak for 24 hours at room temperature.

  • Solvent Extraction:

    • Concentrate the mixture on a rotary evaporator at 50°C to remove water.

    • Transfer the resulting solid to a round-bottom flask.

    • Add 320 mL of 65% ethanol (a 32:1 liquid-to-solid ratio).

    • Perform reflux extraction at 62°C for 30 minutes.

  • Recovery:

    • Cool the mixture and filter it twice to remove solid residues.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

G cluster_prep Preparation cluster_extract Extraction cluster_purify Purification & Analysis start Dried Mycelium Powder hydrolysis Enzymatic & Acid Hydrolysis start->hydrolysis reflux Solvent Reflux (62°C, 30 min) hydrolysis->reflux filter1 Filtration reflux->filter1 concentrate Concentration (Rotovap) partition Liquid-Liquid Partitioning chrom Column Chromatography hplc HPLC Analysis

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol uses sonication to improve extraction efficiency, often at lower temperatures.[2][6]

  • Material Preparation: Weigh 10 g of dried, finely powdered H. erinaceus mycelium.

  • Sonication:

    • Place the powder in a suitable vessel and add 300 mL of 80% ethanol (a 30:1 liquid-to-solid ratio).

    • Place the vessel in an ice bath to maintain a low temperature during sonication.

    • Insert the sonicator probe into the slurry.

    • Sonicate for 45-60 minutes. If using a high-power probe, apply pulses to prevent overheating.

  • Recovery:

    • Filter the mixture twice using vacuum filtration to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent and combine the filtrates.

    • Concentrate the combined filtrate on a rotary evaporator (≤ 50°C) to yield the crude extract.

Protocol 3: Post-Extraction Purification

This protocol outlines the steps to purify the crude extract obtained from Protocol 1 or 2.[6][9]

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a 1:1 mixture of ethyl acetate and deionized water.

    • Transfer to a separatory funnel, shake vigorously, and allow the layers to separate.

    • Collect the upper ethyl acetate layer. Repeat the extraction on the aqueous layer 2-3 times.

    • Combine all ethyl acetate fractions and dry them over anhydrous sodium sulfate.

  • Concentration: Filter out the sodium sulfate and concentrate the ethyl acetate solution to dryness on a rotary evaporator.

  • Silica Gel Chromatography:

    • Prepare a silica gel column.

    • Dissolve the dried extract in a minimal amount of n-hexane/ethyl acetate and load it onto the column.

    • Elute the column with a gradient of increasing ethyl acetate in n-hexane (e.g., starting from 10:1 and moving towards 1:2).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Final Polish: Combine the pure fractions and concentrate to yield purified this compound. Confirm purity via HPLC-UV (340 nm) and identity via LC-MS.

Signaling Pathway Diagrams

G cluster_nrf2 Nrf2 Pathway (Anti-inflammatory) cluster_nfkb NF-κB Pathway (Pro-inflammatory) EC This compound LPS LPS (Inflammatory Stimulus) Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Nucleus) HO1 HO-1 Expression Antioxidant Antioxidant Response (Reduced Inflammation) IkB IκBα NFkB NF-κB NFkB_nuc NF-κB (Nucleus) iNOS iNOS, TNF-α, IL-6 Expression Inflammation Inflammation

G cluster_downstream Downstream Signaling EC This compound Astrocyte Astrocyte EC->Astrocyte stimulates NGF NGF Release Astrocyte->NGF TrkA TrkA Receptor NGF->TrkA binds & activates (on Neuron) Neuron Neuron PLC PLCγ PI3K PI3K MAPK MAPK/ERK Response Neurite Outgrowth & Survival

References

Technical Support Center: Scaling Up Erinacine C Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Erinacine C from Hericium erinaceus.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when scaling up this compound production?

A1: Scaling up this compound production from laboratory to industrial scale presents several key challenges. These include achieving high yields, maintaining culture stability, and developing efficient extraction and purification processes. The low natural yield of erinacines in Hericium erinaceus often necessitates optimization of fermentation conditions and strain selection.[1][2] Additionally, the complex biosynthetic pathway and the secretion of multiple erinacine analogues can complicate downstream processing.[3][4]

Q2: Which cultivation method is better for this compound production: submerged or solid-state fermentation?

A2: Both submerged and solid-state fermentation have been successfully used for this compound production, each with its own advantages. Submerged fermentation in bioreactors offers better control over environmental parameters such as pH, temperature, and oxygen supply, which can lead to higher mycelial biomass and, in some cases, higher this compound yields.[5][6] Solid-state fermentation, on the other hand, can sometimes result in a higher specific yield of certain erinacines, like Erinacine A, and may be a more cost-effective option for large-scale production.[7] The choice of method often depends on the specific strain of H. erinaceus and the desired end-product profile.

Q3: What are the critical media components for enhancing this compound production?

A3: The composition of the culture medium is a critical factor influencing this compound yield. Studies have shown that complex nitrogen sources, such as oatmeal and Edamin® K, are crucial for increased production.[5][6][8] The carbon-to-nitrogen ratio, while important for fungal growth, does not appear to significantly affect this compound synthesis within a certain range.[5][6] The addition of specific mineral elements, like zinc sulfate (ZnSO₄) and sodium chloride (NaCl), has also been shown to improve the synthesis of related erinacines.

Q4: What is the optimal pH for this compound production in submerged cultures?

A4: Maintaining an optimal pH is crucial for maximizing this compound production. Research indicates that a stable pH of around 7.5 is beneficial for high yields in submerged cultivation.[5][6] It is important to use a buffering agent, such as HEPES, to maintain a stable pH throughout the fermentation process, as fungal metabolism can lead to significant pH shifts in the culture medium.[5]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Mycelial Biomass Suboptimal growth medium- Ensure the medium contains adequate complex nitrogen sources (e.g., oatmeal, Edamin® K).[5][6][8]- Verify the carbon-to-nitrogen ratio is within the optimal range for your strain.
Inadequate pH control- Buffer the medium to maintain a stable pH, ideally around 7.5 for this compound production.[5][6]
Incorrect incubation temperature- The optimal temperature for mycelial growth of H. erinaceus is generally around 24-25°C.[5]
Low this compound Yield Non-optimized fermentation medium- Supplement the medium with known enhancers like oatmeal and Edamin® K.[5][6][8]- Experiment with the addition of mineral salts such as ZnSO₄ and NaCl.
Inefficient extraction method- Optimize the extraction solvent system. An ethanol/water ratio of approximately 65% has been shown to be effective.[1][9][10]- Consider pretreatment of the mycelia with enzymatic or acid hydrolysis to improve extraction efficiency.[1][9][10]
Incorrect timing of harvest- this compound biosynthesis is growth-phase dependent. Time-course studies are recommended to determine the peak production period, which is often around 6-9 days in submerged cultures.[5][6][8]
Strain-specific production capabilities- Different strains of H. erinaceus exhibit significant variation in their ability to produce this compound. Screening of different wild or mutated strains may be necessary.[2][11]
Inconsistent Batch-to-Batch Production Variability in raw materials- Ensure consistent quality of media components, especially complex nitrogen sources like oatmeal, which can have variable compositions.
Fluctuations in fermentation parameters- Tightly control pH, temperature, and agitation/aeration rates in the bioreactor.
Genetic instability of the fungal strain- Maintain a consistent cell line through proper storage and sub-culturing protocols.
Difficulty in this compound Purification Presence of other erinacine analogues- The co-production of other erinacines (e.g., Erinacine P, the precursor to this compound) can complicate purification.[8][12][13][14]- Employ advanced chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) for efficient separation.[2]
Co-extraction of interfering compounds- Optimize the extraction solvent to selectively extract erinacines while minimizing the extraction of other lipophilic compounds.

Quantitative Data Summary

Table 1: Comparison of this compound Production in Submerged Fermentation

Strain Medium Composition Key Parameters This compound Yield Reference
H. erinaceus FU700345.0 g/L oatmeal, 1.5 g/L CaCO₃, 0.5 g/L Edamin® K, 36 g/L glucosepH 7.5 (buffered with 100 mM HEPES)2.73 g/L[5][6]
H. erinaceusNot specifiedOptimized medium~260 mg/L[8]

Table 2: Optimal Parameters for Erinacine Extraction

Extraction Method Parameter Optimal Value Reference
Solvent Reflux ExtractionLiquid/Material Ratio30:1 to 32:1 (mL/g)[1][9][10]
Ethanol/Water Ratio65%[1][9][10]
Extraction Temperature60-62°C[1][9][10]
Extraction Time30 min[1][9][10]

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production
  • Seed Culture Preparation:

    • Inoculate six mycelial discs (5 mm diameter) of H. erinaceus into a 300 mL flask containing 100 mL of MYG medium (1% malt extract, 0.1% peptone, 0.1% yeast extract, 2% glucose).[11]

    • Incubate at 25°C on a rotary shaker at 180 rpm for 10 days in the dark.[11]

  • Production Culture:

    • Prepare the production medium consisting of 5.0 g/L oatmeal, 1.5 g/L calcium carbonate, 0.5 g/L Edamin® K, and 36 g/L glucose. Buffer the medium with 100 mM HEPES to maintain a pH of 7.5.[5][6]

    • Inoculate the production medium with the seed culture at a 1:10 (v/v) ratio.[11]

    • Incubate in a bioreactor at 25°C with appropriate agitation and aeration for 6-9 days.[5][6][8]

Protocol 2: Extraction and Quantification of this compound
  • Mycelial Harvest and Extraction:

    • Separate the mycelia from the culture broth by centrifugation.

    • Lyophilize (freeze-dry) the mycelia and grind it into a fine powder.

    • Extract the powdered mycelia with a 65% ethanol-water solution at a liquid-to-solid ratio of 32:1 (mL/g).[1][9][10]

    • Perform reflux extraction at 62°C for 30 minutes.[1][9][10]

    • Filter the extract to remove solid particles.

  • Quantification by HPLC:

    • Analyze the extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.[15][16]

    • The mobile phase can consist of a gradient of methanol and 0.1% formic acid in water.[17]

    • Monitor the absorbance at a wavelength where this compound has a characteristic peak (e.g., around 340 nm).[15]

    • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a purified this compound standard.[18]

Visualizations

Erinacine_Biosynthesis_Pathway Geranylgeranyl diphosphate Geranylgeranyl diphosphate Cyatha-3,12-diene Cyatha-3,12-diene Geranylgeranyl diphosphate->Cyatha-3,12-diene Eri gene cluster Erinacine Q Erinacine Q Cyatha-3,12-diene->Erinacine Q Multiple steps Erinacine P Erinacine P Erinacine Q->Erinacine P Oxidation This compound This compound Erinacine P->this compound Biotransformation Erinacine A Erinacine A Erinacine P->Erinacine A Biomimetic conversion Erinacine B Erinacine B Erinacine P->Erinacine B Biomimetic conversion

Caption: Proposed biosynthetic pathway of this compound from precursor molecules.

Erinacine_Production_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain Selection Strain Selection Media Preparation Media Preparation Inoculation Inoculation Media Preparation->Inoculation Submerged Cultivation Submerged Cultivation Inoculation->Submerged Cultivation Mycelial Harvest Mycelial Harvest Submerged Cultivation->Mycelial Harvest Extraction Extraction Mycelial Harvest->Extraction Purification Purification Extraction->Purification Analysis (HPLC) Analysis (HPLC) Purification->Analysis (HPLC)

Caption: General experimental workflow for this compound production and analysis.

References

Technical Support Center: Troubleshooting Low Yields in Erinacine C Submerged Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the submerged fermentation of Hericium erinaceus for the production of Erinacine C.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Mycelial Growth and Health

Q1: My Hericium erinaceus mycelial biomass is low. What are the potential causes and solutions?

Low mycelial biomass is a primary factor contributing to poor this compound yield. Several factors could be at play:

  • Suboptimal Media Composition: The nutrient profile of your culture medium is critical. Ensure your medium is optimized for H. erinaceus growth. Complex media generally support better mycelial growth than minimal media.

  • Incorrect pH: Hericium erinaceus has an optimal pH range for mycelial growth, typically between 5.0 and 6.0.[1] A significant deviation from this can inhibit growth.

  • Inappropriate Temperature: The optimal temperature for mycelial growth is around 25°C.[1][2] Temperatures that are too high or too low will slow down or even halt growth.

  • Poor Inoculum Quality: The age and density of your inoculum can impact the lag phase and overall growth rate. Using a fresh, actively growing inoculum is crucial.

  • Contamination: Bacterial or fungal contamination can outcompete H. erinaceus for nutrients and inhibit its growth.

Solutions:

  • Media Optimization: Review your media components. A recommended starting point for good biomass is a medium containing glucose, peptone, and yeast extract.[2] See Table 1 for a comparison of different media compositions.

  • pH Adjustment: Measure the pH of your medium before and during fermentation. Adjust as necessary using appropriate buffers or sterile acid/base solutions.

  • Temperature Control: Ensure your incubator or bioreactor is maintaining a stable temperature of 25°C.

  • Inoculum Preparation: Follow a standardized protocol for inoculum preparation to ensure consistency. A typical seed culture is grown for 7-10 days.[2][3]

  • Aseptic Technique: Maintain strict aseptic techniques throughout the entire process, from media preparation to inoculation and sampling, to prevent contamination.

Q2: I'm observing browning of my mycelium. What does this indicate and how can I prevent it?

Mycelial browning can be a sign of stress, aging, or the production of secondary metabolites, including pigments.[4] While some secondary metabolite production is desirable, excessive browning can be associated with a decline in the production of the target compound, this compound.

Causes:

  • Nutrient Limitation: Depletion of key nutrients in the medium can trigger stress responses and browning.

  • Oxidative Stress: High aeration rates or the presence of certain metabolic byproducts can lead to oxidative stress.

  • pH Shift: A significant drop in pH during fermentation can cause stress and browning.[5]

  • Enzymatic Activity: Polyphenol oxidases (PPOs) present in the fungus can cause browning of phenolic compounds upon cell lysis or stress.[4]

Prevention:

  • Fed-batch Culture: Consider a fed-batch strategy to maintain optimal nutrient levels throughout the fermentation.

  • Optimize Aeration: While aeration is necessary, excessive rates can be detrimental. Monitor dissolved oxygen (DO) levels and adjust agitation and airflow to maintain a non-stressful environment.

  • pH Control: Use a buffered medium or a pH control system in your bioreactor to maintain a stable pH. A pH of 7.5 has been found to be optimal for this compound production.[6][7]

  • Harvest Time: Harvest the mycelium during the optimal production phase, which for this compound is typically within the first six days of main cultivation, before significant browning occurs.[6][7]

2. This compound Production

Q3: My mycelial growth is good, but my this compound yield is still low. What should I investigate?

If biomass is not the limiting factor, the issue likely lies with the specific conditions required for this compound biosynthesis.

  • Inadequate Precursors or Inducers: The biosynthesis of this compound requires specific precursors and may be enhanced by certain inducers in the medium.

  • Suboptimal Fermentation Parameters: While some parameters favor biomass growth, others are more critical for secondary metabolite production.

  • Incorrect Harvest Time: this compound production has a specific temporal profile. Harvesting too early or too late can result in low yields.

  • Strain Variation: Different strains of Hericium erinaceus can have significantly different capacities for producing this compound.[8]

Solutions:

  • Media Composition for Production: For high this compound yield, a specific medium composition has been shown to be effective, containing oatmeal, calcium carbonate, and Edamin® K.[6][7] Refer to Table 1 for a production-focused medium.

  • pH for Production: The optimal pH for this compound production is reported to be 7.5, which is higher than the optimal pH for mycelial growth.[6][7]

  • Fermentation Duration: Monitor this compound levels throughout the fermentation. Studies indicate that biosynthesis is highest in the first six days of the main cultivation.[6][7]

  • Strain Selection: If possible, screen different H. erinaceus strains to identify a high-producing one.

3. Downstream Processing and Analysis

Q4: I am having trouble with the extraction and quantification of this compound. What are some common pitfalls?

Inaccurate quantification can lead to the misinterpretation of fermentation yields.

  • Inefficient Extraction: this compound needs to be efficiently extracted from the mycelium and the culture broth.

  • Analytical Method Issues: Problems with your HPLC method, such as poor peak resolution, incorrect wavelength detection, or improper standard calibration, can lead to inaccurate results.

Solutions:

  • Extraction Protocol: A common and effective method for extracting erinacines involves using organic solvents like ethanol or ethyl acetate.[3][8] Ensure your extraction protocol is robust and reproducible.

  • HPLC Troubleshooting:

    • Column: A C18 column is commonly used for erinacine analysis.[9]

    • Mobile Phase: An isocratic or gradient elution with acetonitrile and water is typical.[9]

    • Detection: The UV detection wavelength for this compound is around 340 nm.[10]

    • Standard Curve: Ensure you have a valid and linear standard curve for this compound for accurate quantification.

Data Presentation

Table 1: Comparison of Media Compositions for Hericium erinaceus Submerged Fermentation

ComponentMedium for High Biomass[2]Medium for High this compound Production[6][7]
Carbon Source Glucose (4 g/L)Oatmeal (5.0 g/L)
Nitrogen Source Peptone (1 g/L), Yeast Extract (0.2 g/L)Edamin® K (0.5 g/L)
Minerals/Salts MgSO₄·7H₂O (0.1 g/L), KH₂PO₄ (0.05 g/L)Calcium Carbonate (1.5 g/L)
Buffer -100 mM HEPES
Optimal pH ~6.07.5
Reported Yield High Mycelial BiomassUp to 2.73 g/L this compound

Experimental Protocols

1. Inoculum Preparation

This protocol describes the preparation of a liquid seed culture for inoculating the main fermentation.

  • Strain Maintenance: Maintain Hericium erinaceus cultures on Potato Dextrose Agar (PDA) plates at 25°C.[2] Subculture every 14 days.

  • Pre-culture: Aseptically transfer a few agar plugs of actively growing mycelium into a flask containing a liquid seed medium (e.g., glucose 4 g/L, peptone 1 g/L, yeast extract 0.2 g/L, MgSO₄·7H₂O 0.1 g/L, and KH₂PO₄ 0.05 g/L).[2]

  • Incubation: Incubate the seed culture at 25°C on a rotary shaker at 100-150 rpm for 7-10 days until a dense mycelial suspension is formed.[2][3]

  • Homogenization (Optional): To ensure a uniform inoculum, the mycelial suspension can be briefly homogenized using a sterile blender.

  • Inoculation: Aseptically transfer the seed culture to the main fermentation vessel at a typical inoculum size of 5-10% (v/v).

2. Submerged Fermentation for this compound Production

This protocol outlines the main fermentation process optimized for this compound production.

  • Media Preparation: Prepare the main fermentation medium containing 5.0 g/L oatmeal, 1.5 g/L calcium carbonate, and 0.5 g/L Edamin® K. Buffer the medium with 100 mM HEPES to maintain a stable pH of 7.5.[6][7]

  • Sterilization: Sterilize the medium in the fermentation vessel by autoclaving at 121°C for 20-30 minutes.[5] Allow the medium to cool to room temperature before inoculation.

  • Inoculation: Aseptically inoculate the sterilized medium with the prepared seed culture.

  • Fermentation: Incubate the culture at 25°C with agitation (e.g., 150 rpm in a shake flask or as optimized in a bioreactor) for 6-8 days.[11]

  • Monitoring: Monitor key parameters such as pH, dissolved oxygen (if in a bioreactor), and substrate consumption.

  • Harvesting: Harvest the culture broth and mycelium at the peak of this compound production, typically around day 6.[6][7]

3. This compound Extraction and Quantification by HPLC

This protocol provides a general procedure for extracting and quantifying this compound.

  • Separation of Mycelium and Broth: Separate the mycelium from the culture broth by filtration or centrifugation.

  • Extraction from Mycelium:

    • Lyophilize (freeze-dry) the mycelial biomass.

    • Grind the dried mycelium into a fine powder.

    • Extract the powder with 75% ethanol or ethyl acetate using ultrasonication or maceration.[3]

    • Filter the extract to remove solid particles.

  • Extraction from Broth (if necessary): this compound can also be secreted into the broth. The broth can be extracted with an equal volume of ethyl acetate.

  • Sample Preparation: Evaporate the solvent from the extract and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water. An isocratic elution with acetonitrile:water (55:45, v/v) has been reported.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV detector at 340 nm.[10]

    • Quantification: Use a standard curve of purified this compound to quantify the concentration in the samples.

Mandatory Visualizations

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Submerged Fermentation cluster_downstream Downstream Processing & Analysis strain H. erinaceus Strain (PDA Plate) preculture Pre-culture (Liquid Seed Medium) strain->preculture Inoculation incubation_seed Incubation (25°C, 100-150 rpm, 7-10 days) preculture->incubation_seed fermenter Fermentation (25°C, Agitation, 6-8 days) incubation_seed->fermenter Inoculation (5-10% v/v) media_prep Media Preparation (Oatmeal, CaCO3, Edamin K, HEPES) sterilization Sterilization (121°C, 20-30 min) media_prep->sterilization sterilization->fermenter harvest Harvest fermenter->harvest extraction Extraction (Ethanol/Ethyl Acetate) harvest->extraction hplc HPLC Analysis (C18, ACN:H2O, 340 nm) extraction->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for this compound production.

troubleshooting_flow start Low this compound Yield q1 Is Mycelial Biomass Low? start->q1 a1_yes Check: - Media Composition - pH (Optimal ~6.0) - Temperature (Optimal 25°C) - Inoculum Quality - Contamination q1->a1_yes Yes q2 Is Mycelial Growth Good? q1->q2 No end Improved Yield a1_yes->end a2_yes Check: - Production Medium Composition  (Oatmeal, CaCO3, Edamin K) - pH (Optimal 7.5) - Harvest Time (Day 6) - Strain Performance q2->a2_yes Yes q3 Are Extraction & Analysis Correct? q2->q3 No a2_yes->end a3_yes Review: - Extraction Protocol - HPLC Parameters - Standard Curve q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting flowchart for low this compound yield.

erinacine_biosynthesis erinacine_q Erinacine Q erinacine_p Erinacine P erinacine_q->erinacine_p Oxidation erinacine_c This compound erinacine_p->erinacine_c Oxidation

Caption: Simplified proposed biosynthetic pathway to this compound.

References

Method refinement for consistent results in Erinacine C bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers achieve consistent and reliable results in Erinacine C bioassays.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol at concentrations of 10 mg/mL or greater.[1] For long-term storage, it is recommended to store the compound at -20°C.[1] Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

2. What is a typical effective concentration range for this compound in cell culture?

The effective concentration of this compound can vary depending on the cell type and the specific bioassay. For neurite outgrowth assays in PC12 cells, concentrations in the micromolar range are often used.[2] Some studies have used concentrations as low as 5 µg/mL to induce the expression of Nerve Growth Factor (NGF) in astrocytoma cells.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

3. How should I prepare my cells for an this compound bioassay?

Proper cell culture technique is critical for reproducible results. Ensure cells are healthy, within a consistent passage number range, and seeded at a uniform density. For neurite outgrowth assays with PC12 cells, it is common to seed the cells on plates coated with a substrate like collagen or poly-L-lysine to promote attachment and differentiation.[2][3]

4. Can this compound be used directly on neuronal cells to induce neurite outgrowth?

The primary mechanism by which this compound promotes neurite outgrowth in PC12 cells is by inducing the synthesis and secretion of Nerve Growth Factor (NGF) from glial cells, such as astrocytes.[3] Therefore, many experimental designs involve treating glial cells with this compound and then applying the conditioned medium to neuronal cells.[3]

Troubleshooting Guides

Neurite Outgrowth Assays
Problem Possible Cause Troubleshooting Steps
Low or no neurite outgrowth in the positive control (NGF-treated) group. 1. Suboptimal NGF concentration. 2. Poor cell health or high passage number of PC12 cells. 3. Improper plate coating.1. Verify the activity of your NGF stock and optimize the concentration (typically 50-200 ng/mL).[3] 2. Use a fresh stock of low-passage PC12 cells. Ensure cells are healthy and not overly confluent before seeding. 3. Ensure proper and even coating of plates with collagen or poly-L-lysine.
High variability in neurite length between replicate wells. 1. Uneven cell seeding density. 2. Inconsistent treatment application. 3. "Edge effects" in the multi-well plate.1. Ensure a single-cell suspension before seeding and use a consistent seeding density across all wells. 2. Mix the treatment solution thoroughly before adding to the wells. 3. Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations.
No significant difference in neurite outgrowth between this compound-treated and vehicle control groups. 1. Inactive this compound. 2. Suboptimal concentration of this compound. 3. Insufficient incubation time. 4. Absence of glial cells to produce NGF.1. Verify the purity and integrity of your this compound compound. 2. Perform a dose-response experiment to identify the optimal concentration. 3. Optimize the incubation time (typically 48-96 hours).[2][3] 4. If using a pure neuronal culture, consider a co-culture system with astrocytes or use conditioned medium from this compound-treated astrocytes.[3]
High background differentiation in the vehicle control group. 1. Serum concentration in the medium is too high. 2. PC12 cells are over-differentiating spontaneously.1. Reduce the serum concentration in the medium during the differentiation phase (e.g., to 1-2%).[2] 2. Use a lower passage number of PC12 cells and avoid letting them become too confluent.
Western Blotting for Signaling Pathways
Problem Possible Cause Troubleshooting Steps
Weak or no signal for phosphorylated proteins (e.g., p-ERK, p-Akt). 1. Insufficient stimulation with this compound. 2. Suboptimal antibody concentration or quality. 3. Protein degradation.1. Ensure you are using an optimal concentration of this compound and an appropriate stimulation time. 2. Titrate your primary antibody to determine the optimal concentration. Use high-quality antibodies validated for your application. 3. Add phosphatase and protease inhibitors to your lysis buffer and keep samples on ice.
High background on the Western blot membrane. 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing.1. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 2. Reduce the concentration of your antibodies. 3. Increase the number and duration of your wash steps.
Inconsistent protein loading between lanes. 1. Inaccurate protein quantification. 2. Pipetting errors.1. Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are within the linear range of the assay. 2. Use calibrated pipettes and ensure you are loading an equal amount of protein in each lane. Always run a loading control (e.g., GAPDH, β-actin) to verify even loading.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound and Signaling Pathway Inhibitors in Neurite Outgrowth Assays

CompoundCell TypeConcentrationEffect
This compound1321N1 Astrocytoma5 µg/mLInduction of NGF expression.[3]
NGF (Positive Control)PC12200 ng/mLInduction of neurite outgrowth.[3]
K252a (TrkA Inhibitor)PC12300 nMInhibition of NGF-mediated neurite outgrowth.[3]
PD98059 (MEK Inhibitor)PC1220 µMInhibition of NGF-mediated neurite outgrowth.[3]
U0126 (ERK1/2 Inhibitor)PC1210 nMInhibition of NGF-mediated neurite outgrowth.[3]
LY294002 (PI3K Inhibitor)PC1250 µMInhibition of NGF-mediated neurite outgrowth.[3]

Table 2: Example Data from a Neurite Outgrowth Assay in PC12 Cells

Treatment% Differentiated CellsAverage Neurite Length (µm)
Vehicle Control< 5%< 20
NGF (200 ng/mL)38.9 ± 2.7%120.8 ± 4.5 µm
This compound-Conditioned Medium30.3 ± 3.3%116.2 ± 5.2 µm

Data synthesized from a study by Rascher et al., 2020.[3]

Experimental Protocols

Protocol 1: Neurite Outgrowth Assay using Conditioned Medium
  • Cell Seeding (Astrocytes):

    • Seed 1321N1 astrocytoma cells in a 6-well plate at a density of 1 x 10^5 cells per well.

    • Culture in DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO2.

  • This compound Treatment and Conditioned Medium Collection:

    • After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 5 µg/mL) or vehicle control (e.g., 0.5% EtOH).[3]

    • Incubate for 48 hours.

    • Collect the supernatant (conditioned medium) and centrifuge to remove any cell debris.

  • Cell Seeding (PC12 Cells):

    • Coat a 24-well plate with 0.005% collagen.[3]

    • Seed PC12 cells at a density of 3 x 10^4 cells per well.[3]

    • Allow cells to attach for 24 hours in complete medium.

  • Treatment with Conditioned Medium:

    • After 24 hours, replace the PC12 cell medium with the collected conditioned medium.

    • Include positive (e.g., 200 ng/mL NGF) and negative (unconditioned medium) controls.[3]

    • Incubate for 48-96 hours.

  • Analysis:

    • Capture images of multiple random fields per well using a light microscope.

    • Quantify the percentage of differentiated cells (cells with neurites longer than one cell diameter).[3]

    • Measure the length of the longest neurite for each differentiated cell using image analysis software.

Protocol 2: Cytotoxicity Assay (MTT-based)
  • Cell Seeding:

    • Seed your cells of interest (e.g., PC12, SH-SY5Y) in a 96-well plate at an appropriate density.

    • Allow cells to attach overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in your cell culture medium.

    • Replace the medium in the wells with the this compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent).

    • Shake the plate for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Western Blotting for TrkA/ERK/PI3K Signaling
  • Cell Treatment and Lysis:

    • Seed cells and treat with this compound or controls for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-TrkA, TrkA, p-ERK, ERK, p-Akt, Akt, GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control.

Visualizations

Erinacine_C_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Astrocyte Astrocyte This compound->Astrocyte stimulates NGF NGF Astrocyte->NGF secretes TrkA Receptor TrkA Receptor NGF->TrkA Receptor binds PI3K PI3K TrkA Receptor->PI3K activates MAPK/ERK MAPK/ERK TrkA Receptor->MAPK/ERK activates Akt Akt PI3K->Akt activates Neurite Outgrowth Neurite Outgrowth Akt->Neurite Outgrowth promotes MAPK/ERK->Neurite Outgrowth promotes

Caption: this compound stimulates astrocytes to release NGF, which activates TrkA signaling.

Experimental_Workflow Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Cell Culture Cell Culture Prepare this compound Stock->Cell Culture Treatment Treatment Cell Culture->Treatment Incubation Incubation Treatment->Incubation Endpoint Assay Endpoint Assay Incubation->Endpoint Assay Data Analysis Data Analysis Endpoint Assay->Data Analysis End End Data Analysis->End

Caption: General workflow for an in vitro this compound bioassay.

References

How to increase the stability of Erinacine C in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and stabilizing Erinacine C in solution. The following information is compiled from publicly available data and general principles of natural product chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Like many complex natural products, the stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a diterpenoid with multiple functional groups, it may be susceptible to hydrolysis, oxidation, and isomerization under suboptimal conditions.

Q2: What solvents are recommended for dissolving and storing this compound?

A2: this compound is reported to be soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO) at concentrations of ≥10 mg/mL.[1][2] It has poor solubility in water.[3][4] For short-term storage of stock solutions, DMSO or ethanol are suitable. For experiments involving aqueous buffers, it is advisable to prepare a concentrated stock in DMSO or ethanol and dilute it into the aqueous medium immediately before use to minimize potential degradation.

Q3: What are the optimal storage conditions for this compound solutions?

A3: While specific stability data in solution is limited, general recommendations for storing diterpenoid solutions apply. Stock solutions in anhydrous organic solvents like DMSO or ethanol should be stored at -20°C or lower and protected from light.[4][5] For aqueous solutions, it is best to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept on ice and protected from light.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been extensively reported in the literature. However, based on its cyathane diterpenoid structure, potential degradation could involve oxidation of the hydroxyl groups or rearrangement of the tricyclic core, especially under acidic or basic conditions or upon exposure to heat and light.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of biological activity in experiments Degradation of this compound in the experimental medium.- Prepare fresh solutions of this compound for each experiment.- Minimize the exposure of the solution to light and elevated temperatures.- If using aqueous buffers, prepare a concentrated stock in DMSO or ethanol and dilute immediately before use.- Perform a concentration check of your working solution using a validated analytical method (e.g., HPLC-UV).
Precipitation of this compound in aqueous solutions Poor aqueous solubility.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects the experimental system.- Consider using solubility enhancers such as cyclodextrins.
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation during sample preparation or analysis.- Ensure the autosampler is temperature-controlled (e.g., 4°C).- Use amber vials to protect samples from light.- Minimize the time between sample preparation and injection.- Evaluate the stability of this compound in the mobile phase.

Experimental Protocols

General Protocol for a Preliminary Stability Study of this compound

This protocol outlines a basic workflow to assess the stability of this compound in a specific buffer system.

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL) prep_working Dilute the stock solution into the desired aqueous buffer to a final concentration (e.g., 100 µM) prep_stock->prep_working initial_sample Immediately take a T=0 sample for analysis prep_working->initial_sample condition1 Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) initial_sample->condition1 condition2 Protect all samples from light condition1->condition2 sampling Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours) condition2->sampling analysis Analyze samples by a validated stability-indicating HPLC method sampling->analysis data_analysis Calculate the percentage of this compound remaining at each time point analysis->data_analysis

Figure 1: Experimental workflow for a preliminary stability study of this compound.
Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.

  • Preparation of Stock Solution : Prepare a 1 mg/mL solution of this compound in acetonitrile or methanol.

  • Acid Hydrolysis : Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis : Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation : Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation : Heat the solid this compound at 105°C for 24 hours. Dissolve in the solvent for analysis.

  • Photodegradation : Expose the solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis : Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV or LC-MS method. The method should be able to separate the intact this compound from any degradation products formed.

Data Presentation

Table 1: Hypothetical Stability of this compound (100 µM) in Different Buffers at 25°C

Time (hours)% Remaining in PBS (pH 7.4)% Remaining in Citrate Buffer (pH 5.0)
0100100
29598
48896
87592
245085

Table 2: Hypothetical Influence of Temperature on this compound (100 µM) Stability in PBS (pH 7.4)

Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
0100100100
4998870
8977555
24925025

Signaling Pathways and Logical Relationships

Understanding the factors that influence stability is crucial for designing robust experiments. The following diagram illustrates the logical relationship between environmental factors and the degradation of a compound like this compound.

Degradation_Factors cluster_factors Influencing Factors cluster_degradation Degradation Pathways Temp Temperature Hydrolysis Hydrolysis Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation pH pH pH->Hydrolysis Isomerization Isomerization pH->Isomerization Light Light Light->Oxidation Light->Isomerization Oxygen Oxygen Oxygen->Oxidation Degraded_Products Degradation Products Hydrolysis->Degraded_Products Oxidation->Degraded_Products Isomerization->Degraded_Products ErinacineC This compound in Solution ErinacineC->Hydrolysis ErinacineC->Oxidation ErinacineC->Isomerization

Figure 2: Factors influencing the degradation of this compound in solution.

References

Technical Support Center: Optimizing HSCCC Separation of Erinacine A and C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Speed Counter-Current Chromatography (HSCCC) parameters for the separation of Erinacine A and C. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful HSCCC separation of Erinacine A?

A1: The selection of a suitable two-phase solvent system is the most critical factor.[1][2] The solvent system determines the partition coefficient (K value) of the target compounds, which directly impacts resolution and separation efficiency. An ideal K value is typically between 0.5 and 2.0.[2]

Q2: A published method for Erinacine A uses the solvent system n-hexane/ethyl acetate/methanol/water. How can I optimize this for my specific sample?

A2: The ratio of the solvents in the n-hexane/ethyl acetate/methanol/water system can be adjusted to fine-tune the polarity and achieve an optimal K value for Erinacine A.[1] It is recommended to start with the reported ratio of 4.5:5:4.5:5 (v/v/v/v) and then systematically vary the proportions of n-hexane and methanol to modify the polarity of the system until the desired K value is obtained.[1]

Q3: I am trying to separate Erinacine C, which is structurally similar to Erinacine A. Can I use the same HSCCC method?

A3: While the solvent system for Erinacine A is a good starting point, optimization will likely be necessary for this compound. Closely related compounds can often be separated with the same solvent system, but their differing polarities may require adjustments to the solvent ratios to achieve baseline separation. It is advisable to determine the K value of this compound in the initial solvent system and then modify it accordingly.

Q4: How do the flow rate and revolution speed affect the separation?

A4: The flow rate of the mobile phase and the revolution speed of the centrifuge are key instrumental parameters. A lower flow rate generally increases the retention of the stationary phase and can improve resolution, but it also lengthens the separation time.[3] Conversely, a higher flow rate can shorten the analysis time but may lead to a decrease in stationary phase retention and peak resolution. Revolution speed directly influences the retention of the stationary phase; optimizing this parameter is crucial for achieving effective separation.[4]

Q5: What purity can I expect to achieve for Erinacine A using HSCCC?

A5: With an optimized HSCCC method, it is possible to obtain Erinacine A with a purity of over 95%.[1][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Resolution - Inappropriate solvent system (K value too high or too low).- Low stationary phase retention.- Systematically adjust the solvent ratios to achieve a K value between 0.5 and 2.0 for the target compounds.[2]- Increase the revolution speed to improve stationary phase retention.[4]- Decrease the flow rate of the mobile phase.[3]
Long Separation Time - High K value of the target compound.- Low flow rate.- Adjust the solvent system to slightly decrease the K value, ensuring it remains within the optimal range.- Gradually increase the flow rate while monitoring the effect on resolution.
Sample Emulsification - The chosen solvent system has a tendency to form stable emulsions.- Allow the prepared two-phase solvent system to equilibrate for a longer period before use.- Briefly centrifuge the sample solution before injection.- Test a different solvent system with better phase separation characteristics.
Low Recovery of Target Compound - Irreversible adsorption (though less common in HSCCC than in solid-phase chromatography).- Sample degradation.- Ensure the sample is fully dissolved in the biphasic solvent system before injection.- Check the stability of Erinacines in the chosen solvent system and at the operating temperature.
Inconsistent Retention Times - Fluctuations in flow rate or temperature.- Incomplete equilibration of the two-phase solvent system.- Ensure the pump is delivering a stable flow rate.- Use a column temperature controller for consistent temperature.- Always allow the solvent system to fully equilibrate in a separatory funnel before use.

Experimental Protocols & Data

Optimized HSCCC Parameters for Erinacine A Separation

A successful separation of Erinacine A has been reported using the following experimental conditions. This protocol can serve as a starting point for your own experiments.

Table 1: HSCCC System and Operating Parameters for Erinacine A

ParameterValue
Instrument High-Speed Counter-Current Chromatograph
Solvent System n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v/v/v)[1][5][6]
Mobile Phase To be determined based on K value
Stationary Phase To be determined based on K value
Revolution Speed To be optimized (e.g., start at 800-1000 rpm)
Flow Rate To be optimized (e.g., start at 1.0-2.0 mL/min)
Detection Wavelength 282 nm or 340 nm[1][7]
Temperature Ambient or controlled (e.g., 25°C)[1]
Solvent System Selection for Erinacine A

The choice of the two-phase solvent system is paramount for successful separation. The partition coefficient (K) should be in the ideal range of 0.5 ≤ K ≤ 2.0.[2] The following table illustrates the effect of varying solvent ratios on the K value of Erinacine A.

Table 2: Partition Coefficient (K) of Erinacine A in Different Solvent Systems

Solvent System (n-hexane:ethyl acetate:methanol:water, v/v/v/v)K Value of Erinacine A
3:5:3:5Predominantly in the upper phase[1]
4:5:4:5Decreased K value into a more suitable range[1]
4.5:5:4.5:50.81 (Optimal for separation)[8]
5:5:5:5Further decrease in K value[1]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

HSCCC_Workflow HSCCC Separation Workflow for Erinacine A and C cluster_hsccc HSCCC Process cluster_analysis Analysis extract Crude Extract Preparation (from Hericium erinaceus mycelia) solvent_prep Two-Phase Solvent System Preparation & Equilibration equilibration Column Equilibration (with stationary phase) solvent_prep->equilibration injection Sample Injection equilibration->injection elution Elution (with mobile phase) injection->elution fraction Fraction Collection elution->fraction hplc HPLC Analysis of Fractions fraction->hplc purity Purity Assessment & Pooling hplc->purity result Isolated Erinacine A/C purity->result Optimization_Logic Parameter Optimization Logic for HSCCC start Start solvent_select Select Initial Two-Phase Solvent System start->solvent_select k_value Determine Partition Coefficient (K) of Erinacine A and C solvent_select->k_value k_check Is 0.5 <= K <= 2.0? k_value->k_check adjust_solvent Adjust Solvent Ratios k_check->adjust_solvent No instrument_params Set Initial Instrument Parameters (Flow Rate, Revolution Speed) k_check->instrument_params Yes adjust_solvent->k_value run_hsccc Perform Initial HSCCC Run instrument_params->run_hsccc eval_resolution Evaluate Peak Resolution run_hsccc->eval_resolution adjust_params Fine-tune Flow Rate and/or Revolution Speed eval_resolution->adjust_params Poor end Optimized Method eval_resolution->end Good adjust_params->run_hsccc

References

Navigating the Nuances of Erinacine C: A Technical Guide to Long-Term Storage and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the long-term storage and handling of Erinacine C. This resource, presented in a question-and-answer format, addresses common challenges and offers detailed protocols to ensure the integrity and efficacy of this promising neuroprotective compound in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the storage and use of this compound, providing practical solutions and preventative measures.

Q1: My this compound solution has been stored at 4°C for a week. Is it still viable for my cell culture experiments?

A1: It is not recommended to store this compound in solution for extended periods, even at 4°C. While short-term storage in a suitable solvent like DMSO or ethanol at 4°C for a day or two is generally acceptable, long-term storage should be as a solid at -20°C or lower. For cell culture experiments, it is best practice to prepare fresh solutions from a frozen solid stock for each experiment to ensure consistent activity.

Q2: I observed a decrease in the biological activity of my this compound sample over time, even when stored at -20°C as a solid. What could be the cause?

A2: Several factors could contribute to a decrease in activity. Firstly, ensure the sample is protected from moisture, as repeated freeze-thaw cycles can introduce condensation, potentially leading to hydrolysis. It is advisable to aliquot the solid compound into smaller, single-use vials to minimize exposure to ambient conditions. Secondly, exposure to light can also degrade sensitive compounds. Store your this compound in amber vials or in a light-proof container. If the issue persists, the purity of the initial compound should be verified.

Q3: I am dissolving this compound for an experiment and notice some precipitation after a short period. How can I resolve this?

A3: Precipitation can occur if the solvent's capacity is exceeded or due to temperature changes. This compound is soluble in DMSO and ethanol at concentrations of ≥10 mg/ml.[1] If you are working near this concentration, slight temperature drops can reduce solubility. Gently warming the solution may help redissolve the precipitate. However, for sensitive experiments, it is recommended to prepare a fresh solution at a concentration well within its solubility limit. Ensure your solvent is of high purity and anhydrous, as water can affect solubility and stability.

Q4: What is the optimal temperature for extracting this compound from mycelia without causing degradation?

A4: Studies on the extraction of erinacines suggest that temperature is a critical factor. Extraction yields tend to increase with temperature up to a certain point, after which degradation may occur. For instance, some studies have shown that extraction temperatures above 70°C can lead to a decline in the yield of erinacines, suggesting potential thermal degradation.[2] Therefore, it is advisable to maintain extraction temperatures at or below 70°C.

Q5: How long can I process a sample containing this compound at room temperature during experimental procedures?

A5: Prolonged exposure to room temperature, especially in solution, should be minimized. Research on erinacine extraction has indicated that yields may decrease after 30 minutes of processing time, which could be attributed to instability.[2] It is recommended to keep samples on ice whenever possible and to complete experimental steps involving this compound in solution in a timely manner.

Quantitative Data Summary

Due to the limited availability of comprehensive long-term stability data for this compound, the following table summarizes the recommended storage conditions based on available product information and general best practices for diterpenoid compounds.

ParameterConditionRecommended DurationExpected Stability
Physical State Solid (Lyophilized Powder)≥ 4 years[1]High
Temperature -20°C or lowerLong-termHigh
4°CShort-term (days)Moderate
Room TemperatureNot RecommendedLow
Solvent DMSO or EthanolPrepare freshViability decreases over time
Light Exposure Stored in the darkN/AProtect from light to prevent photodegradation
pH Neutral (in solution)N/AAvoid acidic or alkaline conditions to prevent hydrolysis

Key Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound

This protocol outlines a method to systematically evaluate the stability of this compound under various storage conditions.

1. Materials:

  • High-purity this compound (≥95%)
  • HPLC-grade DMSO and Ethanol
  • Amber glass vials with Teflon-lined caps
  • Temperature-controlled storage chambers (-20°C, 4°C, 25°C)
  • UV-Vis spectrophotometer
  • HPLC system with a C18 column and UV detector (detection at 340 nm is suitable for this compound)[3]

2. Sample Preparation:

  • Solid State: Aliquot 1 mg of solid this compound into separate amber vials for each time point and storage condition.
  • In Solution: Prepare 1 mg/mL stock solutions of this compound in both DMSO and ethanol. Aliquot 100 µL of each solution into separate amber vials for each time point and storage condition.

3. Storage Conditions and Time Points:

  • Temperatures: -20°C, 4°C, and 25°C.
  • Light Conditions: Store one set of samples for each condition in the dark, and another set exposed to ambient light (for photostability assessment).
  • Time Points: T=0, 1 week, 1 month, 3 months, 6 months, 1 year.

4. Analysis:

  • At each time point, retrieve the designated vials from each storage condition.
  • For solid samples, dissolve in a known volume of ethanol to a final concentration of 0.1 mg/mL.
  • For samples in solution, dilute with ethanol to a final concentration of 0.1 mg/mL.
  • Analyze the samples by HPLC to determine the concentration of this compound. The appearance of new peaks may indicate degradation products.
  • Compare the concentration at each time point to the T=0 sample to calculate the percentage of degradation.

5. Data Interpretation:

  • A compound is generally considered stable if the degradation is less than 10%. Plot the percentage of remaining this compound against time for each condition to establish a stability profile.

Visualizations

Signaling Pathways and Experimental Workflows

erinacine_c_signaling_pathway extracellular This compound nfkb_pathway NF-κB Pathway IKK IκBα p65/p50 extracellular->nfkb_pathway Inhibits nrf2_pathway Nrf2 Pathway Keap1 Nrf2 extracellular->nrf2_pathway Activates cell_membrane inos iNOS nfkb_pathway->inos Induces no_production NO Production inos->no_production are ARE nrf2_pathway->are Translocates to nucleus and binds to ho1 HO-1 are->ho1 Induces expression of anti_inflammatory_effects Anti-inflammatory Effects ho1->anti_inflammatory_effects

Caption: Anti-inflammatory signaling pathway of this compound.

stability_testing_workflow start Start: High-Purity this compound prep Sample Preparation (Solid & Solution in DMSO/Ethanol) start->prep storage Storage under Varied Conditions (Temperature, Light) prep->storage timepoint_sampling Sampling at Predetermined Time Points storage->timepoint_sampling timepoint_sampling->storage Continue storage analysis HPLC Analysis (Quantification of this compound) timepoint_sampling->analysis data_eval Data Evaluation (% Degradation vs. Time) analysis->data_eval end End: Stability Profile Established data_eval->end

Caption: Experimental workflow for this compound stability testing.

troubleshooting_degradation issue Issue: Loss of this compound Activity or Purity check_storage Check Storage Conditions issue->check_storage solid_vs_solution Is the sample solid or in solution? check_storage->solid_vs_solution solid_path Solid Sample solid_vs_solution->solid_path Solid solution_path Sample in Solution solid_vs_solution->solution_path Solution check_temp_solid Stored at -20°C or below? solid_path->check_temp_solid check_moisture Aliquoted to avoid moisture? check_temp_solid->check_moisture Yes solution_solid Solution: Store as solid at -20°C. Aliquot to prevent freeze-thaw cycles. check_temp_solid->solution_solid No check_light_solid Protected from light? check_moisture->check_light_solid Yes check_moisture->solution_solid No check_light_solid->solution_solid No check_light_solid->solution_solid Yes (Consider re-testing purity) check_solvent Solvent: Anhydrous DMSO/Ethanol? solution_path->check_solvent check_storage_time Storage Duration? check_solvent->check_storage_time Yes solution_solution Solution: Prepare fresh solutions for each experiment. check_solvent->solution_solution No check_storage_time->solution_solution > Few days check_storage_time->solution_solution < Few days (Consider other factors)

Caption: Logical diagram for troubleshooting this compound degradation.

References

Common pitfalls in Erinacine C research and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Erinacine C Research

Welcome to the technical support center for this compound research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the common pitfalls encountered during this compound experimentation and how to avoid them.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of this compound.

Q1: What is the recommended method for storing pure this compound?

Pure this compound is typically supplied as a solid and should be stored at -20°C, protected from light, in a tightly sealed container. For long-term storage, it is advisable to store it under an inert gas atmosphere. Following these storage conditions helps to maintain its stability for at least four years.

Q2: In which solvents is this compound soluble?

This compound is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO) at concentrations of ≥10 mg/mL. It has poor solubility in water and hexane. For creating stock solutions, it is recommended to dissolve this compound in the solvent of choice and purge with an inert gas.

Q3: What are the typical yields of this compound from Hericium erinaceus mycelium?

The extraction yield of erinacines can be low, often less than 2.4%, which presents a significant bottleneck in research.[1] However, optimized extraction methods, such as those involving enzymatic and acid hydrolysis pretreatment followed by alcohol reflux extraction, have been shown to improve the yield to approximately 3.28%.[1][2]

Q4: What are the primary neuroprotective mechanisms of this compound?

This compound exerts its neuroprotective effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), catalase, and superoxide dismutase, which help to mitigate oxidative stress and inflammation in neuronal cells.[3][4][5]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound.

Table 1: Solubility of this compound

SolventSolubilityReference
Ethanol≥10 mg/mL--INVALID-LINK--
DMSO≥10 mg/mL--INVALID-LINK--
WaterPoorly soluble--INVALID-LINK--
HexanePoorly soluble--INVALID-LINK--

Table 2: Stability of this compound

ConditionStabilityRecommendationReference
TemperatureStable for ≥ 4 years at -20°CStore at -20°C--INVALID-LINK--
LightSensitive to lightProtect from light--INVALID-LINK--
pHSensitive to pH extremesMaintain pH between 5-6 for aqueous solutions--INVALID-LINK--

Table 3: this compound Extraction Yields

Extraction MethodPretreatmentYieldReference
Solvent RefluxNone< 2.4%[1]
Alcohol RefluxEnzymatic and Acid Hydrolysis~3.28%[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound research.

Extraction and Purification

Q: My this compound yield is consistently low. What can I do to improve it?

A: Low yield is a common issue. Consider the following troubleshooting steps:

  • Optimize Extraction Solvent: While ethanol is commonly used, the ethanol-to-water ratio can significantly impact yield. An ethanol/water ratio of 65% has been shown to be optimal.[1]

  • Implement Pretreatment: Pre-treating the Hericium erinaceus mycelium with cellulase and acid hydrolysis can break down the cell walls, leading to a more efficient extraction and a significant increase in yield.[1][2]

  • Control Extraction Temperature: High temperatures can degrade this compound. The optimal extraction temperature is around 62°C. Temperatures above 70°C may lead to a decline in yield due to compound instability.[1]

  • Optimize Extraction Time: Prolonged extraction times do not necessarily lead to higher yields and can contribute to the degradation of this compound. An extraction time of approximately 30 minutes is often sufficient.[1]

Q: I am having difficulty purifying this compound from the crude extract due to co-eluting impurities.

A: Purification can be challenging due to the presence of structurally similar erinacines and other metabolites.

  • Utilize a Multi-Step Chromatography Approach: A common and effective method is to use silica gel column chromatography followed by high-performance liquid chromatography (HPLC).[6]

  • Employ High-Speed Countercurrent Chromatography (HSCCC): HSCCC is an effective technique for separating compounds with similar polarities and can yield high-purity this compound.[6]

Quantification by HPLC

Q: I am observing peak tailing and poor resolution in my HPLC chromatogram for this compound.

A: Peak shape issues in HPLC can arise from several factors.

  • Check Column Condition: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.

  • Optimize Mobile Phase: Ensure the mobile phase is of high purity and has been properly degassed. Adjusting the mobile phase composition or pH might be necessary to improve peak shape.

  • Sample Solvent Mismatch: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.

Q: My retention times for this compound are inconsistent between runs.

A: Fluctuations in retention time can be caused by:

  • Unstable Flow Rate: Check the HPLC pump for any leaks or pressure fluctuations. Ensure the pump seals are in good condition.

  • Temperature Variations: Use a column oven to maintain a consistent column temperature, as temperature can affect retention times.

  • Mobile Phase Composition Changes: If preparing the mobile phase manually, ensure accurate and consistent measurements. If using a gradient mixer, ensure it is functioning correctly.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Extraction and Partial Purification of this compound from Hericium erinaceus Mycelium
  • Mycelium Preparation: Dry the Hericium erinaceus mycelium and grind it into a fine powder.

  • Enzymatic and Acid Hydrolysis (Optional but Recommended for Higher Yield):

    • Suspend the mycelial powder in water.

    • Add cellulase and adjust the pH to the optimal range for the enzyme. Incubate to allow for enzymatic digestion.

    • After enzymatic hydrolysis, adjust the pH to acidic conditions (e.g., pH 2 with HCl) and incubate for 24 hours.[1]

  • Solvent Extraction:

    • Neutralize the slurry and dry it.

    • Perform a reflux extraction with 65% ethanol at 62°C for 30 minutes. A liquid-to-material ratio of 32 mL/g is recommended.[2]

  • Concentration: Filter the extract and concentrate it under vacuum to obtain the crude extract.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Load the dissolved extract onto a silica gel column.

    • Elute with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the fractions.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Further Purification (Optional): For higher purity, the this compound-containing fractions can be further purified using preparative HPLC.

Protocol 2: Quantification of this compound by HPLC
  • Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., ethanol). Create a series of standard solutions of known concentrations by serial dilution.

  • Sample Preparation: Dissolve the extracted and purified sample in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Detection: UV detection at approximately 210 nm or 340 nm.[7]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow for this compound Extraction and Purification

experimental_workflow cluster_extraction Extraction cluster_purification Purification mycelium Hericium erinaceus Mycelium grinding Grinding mycelium->grinding pretreatment Enzymatic & Acid Hydrolysis grinding->pretreatment extraction Ethanol Reflux Extraction pretreatment->extraction crude_extract Crude Extract extraction->crude_extract silica_column Silica Gel Chromatography crude_extract->silica_column fractions This compound Fractions silica_column->fractions hplc Preparative HPLC fractions->hplc pure_erinacine_c Pure this compound hplc->pure_erinacine_c

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound's Neuroprotective Effect

signaling_pathway Erinacine_C This compound Keap1 Keap1 Erinacine_C->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1 HO-1 ARE->HO1 activates transcription Antioxidant_Enzymes Other Antioxidant Enzymes (Catalase, SOD) ARE->Antioxidant_Enzymes activates transcription Neuroprotection Neuroprotection & Anti-inflammation HO1->Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Nrf2-dependent signaling pathway activated by this compound.

References

Validation & Comparative

A Comparative Analysis of the Neurotrophic Effects of Erinacine C and Erinacine A

Author: BenchChem Technical Support Team. Date: November 2025

Erinacine C and Erinacine A, cyathane diterpenoids isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), are renowned for their potent neurotrophic and neuroprotective properties. While both compounds stimulate nerve growth factor (NGF) synthesis and promote neuronal health, their mechanisms of action and specific effects exhibit notable differences.[1][2] This guide provides an objective comparison of their neurotrophic performance, supported by experimental data, to assist researchers and drug development professionals in understanding their distinct therapeutic potential.

Comparative Data of Neurotrophic Effects

The following table summarizes the key neurotrophic activities of this compound and Erinacine A based on preclinical studies.

FeatureThis compoundErinacine A
NGF Synthesis Potent inducer of NGF expression and secretion in astrocytic cells (e.g., 1321N1).[3][4][5]Stimulates NGF synthesis; shown to increase NGF levels in the locus coeruleus and hippocampus in vivo.[6][7] Appears to enhance the potency of existing NGF in some models.[3][8]
BDNF Synthesis Induces Brain-Derived Neurotrophic Factor (BDNF) expression in astrocytoma cells.[5][9]Not a primary reported effect, though some studies on erinacine A-enriched mycelia show activation of BDNF pathways.[10]
Neurite Outgrowth Indirectly induces neurite outgrowth in PC12 cells via conditioned medium from treated astrocytes.[5][11]Directly potentiates NGF-induced neurite outgrowth in PC12 and primary cortical neurons, even in the presence of low NGF levels.[3][12][13]
Primary Mechanism Acts on glial cells (astrocytes) to upregulate neurotrophin (NGF, BDNF) production.[5]Acts as an NGF-potentiator, enhancing the signaling of the TrkA receptor on neuronal cells.[3][12]
Key Signaling Pathways In astrocytes: Induces NGF/BDNF. In neurons (via induced NGF): Activates TrkA, leading to MAPK/ERK, PI3K, and PLCγ signaling.[5][14] Also activates the Nrf2 antioxidant pathway.[3][8]Activates the TrkA-mediated and Erk1/2-dependent pathway in neurons.[3][12] Also activates the Nrf2 antioxidant pathway.[3][8]
NGF-Independent Action Activates transcription from ETS consensus DNA binding sites in astrocytic cells, independent of neurotrophin induction.[5][14]Protective against neuronal cell death even in the absence of NGF in some models.[3]
Blood-Brain Barrier Assumed to cross due to its low molecular weight, similar to other erinacines.Confirmed to cross the blood-brain barrier.[15][16]

Experimental Protocols

Neurotrophin Induction Assay in Astrocytes

This protocol is used to determine the ability of erinacines to stimulate the production of neurotrophins like NGF and BDNF in glial cells.

  • Cell Line: Human astrocytoma cells (e.g., 1321N1).

  • Methodology:

    • Astrocytoma cells are cultured to a suitable confluency in appropriate media.

    • The cells are then treated with varying concentrations of this compound or Erinacine A (e.g., 5 µg/mL) or a vehicle control (e.g., EtOH) for a specified period (e.g., 24-48 hours).

    • For mRNA Analysis: Total RNA is isolated from the treated cells. Reverse transcriptase PCR (RT-PCR) is performed using specific primers for ngf, bdnf, and a housekeeping gene (e.g., gapdh) to quantify changes in gene expression.[5]

    • For Protein Secretion Analysis: The cell culture supernatant (conditioned medium) is collected. The concentration of secreted NGF or BDNF protein is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][2]

Neurite Outgrowth Assay in PC12 Cells

This assay evaluates the ability of the compounds to promote the differentiation and extension of neurites, a hallmark of neurotrophic activity.

  • Cell Line: Rat pheochromocytoma cells (PC12), which differentiate into neuron-like cells in the presence of NGF.

  • Methodology:

    • PC12 cells are seeded on collagen-coated plates.

    • Cells are treated under one of the following conditions:

      • Direct Potentiation (for Erinacine A): A low, sub-optimal concentration of recombinant NGF (e.g., 2 ng/mL) is added along with varying concentrations of Erinacine A (e.g., 0.3-30 µM).[12]

      • Indirect Induction (for this compound): The conditioned medium collected from the astrocyte experiment (Protocol 1) is applied to the PC12 cells.[5]

    • Cells are incubated for an extended period (e.g., 96 hours) to allow for differentiation.

    • Quantification: Using a microscope, cells are visualized. A cell is considered differentiated if it possesses at least one neurite longer than its cell body diameter. The percentage of differentiated cells and the average neurite length are measured using imaging software.[5][12]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound primarily acts on astrocytes to induce the expression of neurotrophins, which then act on adjacent neurons to promote survival and neuritogenesis. It also has direct, neurotrophin-independent effects within the astrocytes.

Erinacine_C_Pathway cluster_astrocyte Astrocytic Cell cluster_neuron Neuronal Cell ErinacineC This compound NGF_BDNF NGF & BDNF Gene Expression ErinacineC->NGF_BDNF ETS ETS-dependent Transcription ErinacineC->ETS Nrf2_Astro Nrf2 Pathway (Antioxidant Response) ErinacineC->Nrf2_Astro NGF_Secreted Secreted NGF NGF_BDNF->NGF_Secreted Secretion TrkA TrkA Receptor NGF_Secreted->TrkA Pathways MAPK/ERK PI3K/Akt PLCγ TrkA->Pathways Effects Neurite Outgrowth & Survival Pathways->Effects

Caption: this compound stimulates astrocytes to secrete NGF, which then activates neuronal TrkA signaling.

Erinacine A Signaling Pathway

Erinacine A enhances the signaling cascade initiated by NGF at the neuronal TrkA receptor, thereby potentiating its effects on neurite outgrowth and survival.

Erinacine_A_Pathway cluster_neuron Neuronal Cell ErinacineA Erinacine A TrkA TrkA Receptor ErinacineA->TrkA ErinacineA->TrkA Potentiates Nrf2_Neuron Nrf2 Pathway (Antioxidant Response) ErinacineA->Nrf2_Neuron NGF NGF NGF->TrkA Erk12 Erk1/2 Pathway TrkA->Erk12 Effects Neurite Outgrowth & Survival Erk12->Effects

Caption: Erinacine A potentiates NGF-induced activation of the TrkA/Erk1/2 pathway in neurons.

Comparative Experimental Workflow

The diagram below outlines a typical workflow to compare the neurotrophic mechanisms of this compound and Erinacine A.

Experimental_Workflow cluster_C This compound Arm cluster_A Erinacine A Arm start Start treat_astro 1. Treat Astrocytes with this compound start->treat_astro treat_pc12_A 1. Treat PC12 Cells with Erinacine A + low NGF start->treat_pc12_A collect_cm 2. Collect Conditioned Medium (CM) treat_astro->collect_cm treat_pc12_C 3. Treat PC12 Cells with CM collect_cm->treat_pc12_C analyze 4. Analyze Neurite Outgrowth (Microscopy & Quantification) treat_pc12_C->analyze treat_pc12_A->analyze

Caption: Workflow comparing the indirect (this compound) vs. direct (Erinacine A) neurite assays.

Summary of Comparison

  • Primary Mode of Action: The most significant distinction lies in their primary targets. This compound is a potent inducer of neurotrophins in glial cells, acting indirectly on neurons.[5] In contrast, Erinacine A primarily acts as a potentiator of NGF signaling directly at the neuronal level.[12][13]

  • Neurotrophin Specificity: this compound has been shown to induce both NGF and BDNF, giving it a broader neurotrophic profile in astrocytes.[5] The principal focus for Erinacine A has been its enhancement of the NGF pathway.

  • Shared Pathways: Both compounds have been found to activate the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[3][8] This suggests that in addition to their neurotrophic effects, both erinacines contribute to neuroprotection by mitigating oxidative stress.

  • NGF-Independent Effects: this compound exhibits a unique NGF-independent activity in astrocytes by activating ETS-dependent transcription, suggesting additional roles in regulating glial cell function.[5][14]

References

A Comparative Analysis of Erinacine C and Hericenones on Nerve Growth Factor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction: Nerve Growth Factor (NGF) is a critical neurotrophic factor essential for the survival, development, and functional maintenance of neurons.[1] Its potential therapeutic application in neurodegenerative disorders like Alzheimer's disease has spurred research into low-molecular-weight compounds capable of stimulating its synthesis and crossing the blood-brain barrier.[1][2] Among the most promising natural compounds are erinacines and hericenones, isolated from the Lion's Mane mushroom, Hericium erinaceus.[2] Erinacines are typically found in the mushroom's mycelium, while hericenones are isolated from its fruiting body.[1][3] This guide provides a detailed comparison of the efficacy of Erinacine C versus various hericenones in stimulating NGF synthesis, supported by experimental data and methodologies.

Quantitative Comparison of NGF Synthesis

The available in vitro data indicates that erinacines, particularly this compound, are more potent stimulators of NGF synthesis than hericenones. A bioassay utilizing mouse astroglial cells demonstrated that the quantity of NGF secreted into the culture medium was greater in the presence of erinacines compared to hericenones.[1][3]

Table 1: Efficacy of Erinacines and Hericenones in Stimulating NGF Secretion in Mouse Astroglial Cells

CompoundConcentrationMean NGF Secreted (pg/mL) ± SDSource
Erinacine A 1.0 mM250.1 ± 36.2[1]
Erinacine B 1.0 mM129.7 ± 6.5[1]
This compound 1.0 mM 299.1 ± 59.6 [1]
Erinacine E 5.0 mM105.0 ± 5.2[1][4]
Erinacine F 5.0 mM175.0 ± 5.2[1]
Hericenone C 33 µg/mL23.5 ± 1.0[1][3]
Hericenone D 33 µg/mL10.8 ± 0.8[1][3]
Hericenone E 33 µg/mL13.9 ± 2.1[1][3]
Hericenone H 33 µg/mL45.1 ± 1.1[1][3]
Epinephrine (Control) Not specified69.2 ± 17.2[1]

It is noteworthy that some studies have reported conflicting findings regarding hericenones. For instance, hericenones C, D, and E failed to promote NGF gene expression in 1321N1 human astrocytoma cells, suggesting their mechanism or efficacy might be cell-type dependent.[4][5] In contrast, oral administration of erinacine A has been shown to significantly increase NGF levels in the locus coeruleus and hippocampus of rats.[3][6]

Experimental Protocols

The following section details the typical methodologies employed in the studies cited for evaluating the efficacy of these compounds on NGF synthesis.

Cell Culture and Treatment
  • Cell Lines: The most commonly used cell lines are mouse astroglial cells and the human astrocytoma cell line 1321N1.[3][7] Astrocytes are a primary source of NGF in the brain.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[8][9]

  • Compound Application: Stock solutions of erinacines or hericenones are prepared (e.g., in ethanol) and diluted to the desired final concentrations in the cell culture medium.[7] Cells are then incubated with the compounds for a specified period, typically 24 to 48 hours.[7]

Quantification of NGF
  • Enzyme-Linked Immunosorbent Assay (ELISA): This is the standard method for quantifying the amount of NGF protein secreted into the culture medium.[10]

    • The culture supernatant is collected after treatment.

    • A sandwich ELISA kit is used, which consists of a microplate pre-coated with a monoclonal anti-NGF capture antibody.[10]

    • Samples and standards are added to the wells, and the NGF present binds to the capture antibody.

    • A biotinylated anti-NGF detection antibody is added, followed by horseradish peroxidase (HRP)-conjugated streptavidin.[10]

    • A substrate solution (TMB) is added, which develops a color in proportion to the amount of bound NGF.[10]

    • The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The concentration of NGF in the samples is determined by comparing their absorbance to a standard curve.

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): This method is used to measure the expression of the NGF gene (mRNA levels).[11]

    • Total RNA is extracted from the treated cells.

    • First-strand cDNA is synthesized from the RNA using reverse transcriptase.[7]

    • The specific NGF cDNA is then amplified using PCR with specific primers.[7][11]

    • The amount of amplified product, visualized by gel electrophoresis or quantified using real-time PCR, indicates the level of NGF mRNA expression.[11]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_quantification Quantification cluster_results Results start Culture Astrocytes (e.g., 1321N1 cells) treatment Incubate with This compound or Hericenones start->treatment collect_medium Collect Culture Medium treatment->collect_medium 24-48h extract_rna Extract Total RNA treatment->extract_rna 24-48h elisa NGF Protein Quantification (ELISA) collect_medium->elisa rt_pcr NGF mRNA Quantification (RT-PCR) extract_rna->rt_pcr protein_level NGF Protein Level elisa->protein_level mrna_level NGF Gene Expression rt_pcr->mrna_level

General experimental workflow for assessing NGF synthesis.

Signaling Pathways

The mechanisms by which erinacines and hericenones stimulate NGF synthesis involve distinct intracellular signaling pathways.

This compound

Research indicates that extracts of H. erinaceus mycelia, rich in erinacines, promote NGF gene expression through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5] The activation of JNK and its downstream substrate c-Jun leads to an increase in the expression of transcription factors like c-fos, which in turn stimulates the transcription of the NGF gene.[5] Furthermore, this compound has been shown to activate transcription from a consensus E-twenty-six (ETS) DNA binding site, which is known to be involved in the regulation of NGF expression.[7]

Erinacine_Signaling ErinacineC This compound JNK JNK Pathway ErinacineC->JNK Activates cJun c-Jun (Phosphorylation) JNK->cJun AP1 AP-1 Complex (c-Jun/c-fos) cJun->AP1 Forms NGF_Gene NGF Gene AP1->NGF_Gene Binds to promoter & increases transcription NGF_Protein NGF Protein (Synthesis & Secretion) NGF_Gene->NGF_Protein

Proposed JNK signaling pathway for this compound-induced NGF synthesis.
Hericenones

Hericenones C, D, and E have been reported to stimulate NGF synthesis and gene expression via the activation of the protein kinase A (PKA) signaling pathway.[12] More specifically, Hericenone E has been shown to mediate its effects through the MEK/ERK and PI3K-Akt signaling pathways, which are well-known pathways involved in cell growth and survival that can also lead to the upregulation of neurotrophic factors.[13]

Hericenone_Signaling cluster_pka PKA Pathway cluster_mek_pi3k MEK/ERK & PI3K/Akt Pathways Hericenones Hericenones (C, D, E, H) PKA Protein Kinase A Hericenones->PKA Activates MEK_ERK MEK/ERK Hericenones->MEK_ERK Activates PI3K_Akt PI3K-Akt Hericenones->PI3K_Akt Activates NGF_Expression NGF Gene Expression PKA->NGF_Expression MEK_ERK->NGF_Expression PI3K_Akt->NGF_Expression NGF_Protein NGF Protein (Synthesis & Secretion) NGF_Expression->NGF_Protein

Signaling pathways for Hericenone-induced NGF synthesis.

Conclusion

Based on the currently available in vitro evidence, erinacines, and specifically this compound, demonstrate a significantly higher efficacy in stimulating NGF synthesis compared to hericenones.[1][3] The quantitative data from mouse astroglial cell assays show that this compound induces NGF secretion at levels several-fold higher than those observed with various hericenones. While both classes of compounds are valuable for their neurotrophic potential, their distinct origins within the Hericium erinaceus mushroom (mycelium vs. fruiting body) and their different potencies and signaling mechanisms are critical considerations for research and development. The JNK pathway appears central to the action of erinacines, whereas hericenones may act through PKA, MEK/ERK, and PI3K-Akt pathways.[5][12][13] Further research, particularly in vivo and human clinical trials, is necessary to fully elucidate their therapeutic potential for neurodegenerative diseases.

References

A Comparative Guide to the In Vivo Anti-inflammatory Effects of Erinacine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Erinacine C against a standard steroidal anti-inflammatory drug, Dexamethasone. The information presented is collated from preclinical studies and is intended to inform further research and development in the field of neuroinflammation and related pathologies.

Executive Summary

This compound, a diterpenoid isolated from the mycelium of Hericium erinaceus, has demonstrated significant anti-inflammatory properties in in vivo models of neuroinflammation. Its mechanism of action primarily involves the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. This guide compares the efficacy of this compound with Dexamethasone, a potent corticosteroid, in rodent models of mild traumatic brain injury (mTBI) and lipopolysaccharide (LPS)-induced neuroinflammation. The data presented herein suggests that this compound holds promise as a therapeutic agent for neurological disorders with an inflammatory component.

Data Presentation: A Comparative Analysis of this compound and Dexamethasone

The following tables summarize the quantitative data from in vivo studies, offering a side-by-side comparison of this compound and Dexamethasone in mitigating neuroinflammation.

Table 1: Effects on Pro-inflammatory Cytokines in Mild Traumatic Brain Injury (mTBI) in Rats

Treatment GroupDosageTNF-α Expression (vs. TBI control)IL-8 Expression (vs. TBI control)Reference
This compound2 mg/kg (i.p.)Significantly ReducedNot Reported[1]
Dexamethasone1 mg/kg (i.p.)Significantly Lowered at 72h and 168hSignificantly Lowered at 72h and 168h[1]

Table 2: Effects on Pro-inflammatory Cytokines in LPS-Induced Neuroinflammation in Mice

Treatment GroupDosageTNF-α mRNA Expression (vs. LPS control)IL-1β mRNA Expression (vs. LPS control)IL-6 mRNA Expression (vs. LPS control)Reference
This compoundNot Reported in vivoNot Reported in vivoNot Reported in vivoNot Reported in vivo
DexamethasoneDose-dependentReducedReducedNo Significant Effect[2]
DexamethasoneNot SpecifiedRemarkably ReducedNot ReportedRemarkably Reduced[3]

Table 3: Effects on Anti-inflammatory and Antioxidant Pathways

TreatmentModelKey PathwayOutcomeReference
This compoundmTBI in ratsNrf2Upregulation of Nrf2-binding antioxidant genes (catalase, thioredoxin reductase, superoxide dismutase)
DexamethasoneLPS-induced inflammationNF-κBInhibits RNA Pol II ser2 binding to the core promoters of pro-inflammatory genes[3]

Experimental Protocols

This section details the methodologies employed in the key in vivo experiments cited in this guide.

Mild Traumatic Brain Injury (mTBI) Model in Rats

A weight-drop device is utilized to induce a consistent and reproducible mild traumatic brain injury.

  • Animals: Male Sprague-Dawley rats are typically used.

  • Procedure:

    • Rats are anesthetized.

    • The animal is placed on a platform under a guided weight-drop apparatus.

    • A specific weight is dropped from a predetermined height onto the skull, between the lambda and bregma sutures.

    • Sham-operated animals undergo the same procedure without the weight drop.

  • Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice

Intraperitoneal injection of LPS is a widely used method to induce systemic inflammation with a significant neuroinflammatory component.

  • Animals: C57BL/6 or BALB/c mice are commonly used.

  • Procedure:

    • Mice are habituated to the experimental conditions.

    • A single intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg) is administered.

    • Control animals receive a saline injection.

  • Timeline: Inflammatory markers in the brain are typically assessed at various time points post-injection (e.g., 2, 6, 24 hours).

Measurement of Inflammatory Markers
  • Tissue Preparation: Brain tissue (e.g., hippocampus, cortex) is collected, homogenized, and processed to extract proteins or RNA.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in brain homogenates.

  • Western Blot: Employed to determine the protein expression levels of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., p-IκBα, Nrf2).

  • qRT-PCR (Quantitative Real-Time Polymerase Chain Reaction): Used to measure the mRNA expression levels of pro-inflammatory cytokines.

Assessment of Nrf2 Nuclear Translocation

The activation of the Nrf2 pathway is a key anti-inflammatory mechanism. Its activation is often assessed by measuring the translocation of Nrf2 from the cytoplasm to the nucleus.

  • Nuclear and Cytoplasmic Fractionation: Brain tissue is homogenized, and cellular fractions are separated by centrifugation to isolate nuclear and cytoplasmic extracts.

  • Western Blot: The levels of Nrf2 protein in the nuclear and cytoplasmic fractions are determined by Western blot analysis. An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates its activation.

  • Immunohistochemistry: This technique allows for the visualization of Nrf2 localization within brain tissue sections. An increased nuclear staining for Nrf2 in specific brain regions provides evidence of its activation.[4]

Assessment of NF-κB Activation

The inhibition of the NF-κB pathway is a crucial anti-inflammatory mechanism. Its activation can be assessed through various methods.

  • Western Blot for IκBα Phosphorylation: Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of IκBα. Western blot analysis can be used to measure the levels of phosphorylated IκBα (p-IκBα). A decrease in total IκBα and an increase in p-IκBα indicate NF-κB activation.

  • NF-κB Reporter Gene Assays: In vivo models using transgenic reporter mice expressing luciferase or a fluorescent protein under the control of NF-κB response elements can be utilized. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.[5]

  • Electrophoretic Mobility Shift Assay (EMSA): This technique is used to detect the binding of activated NF-κB in nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.

Mandatory Visualizations

Signaling Pathways

Erinacine_C_Anti_inflammatory_Pathway cluster_NFkB cluster_Nrf2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Trauma) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus_NFkB->Pro_inflammatory_Genes activates Erinacine_C_NFkB This compound Erinacine_C_NFkB->IKK inhibits Keap1 Keap1 Nrf2_cyto Nrf2 (in Cytoplasm) Keap1->Nrf2_cyto Nrf2_nucleus Nrf2 (in Nucleus) Nrf2_cyto->Nrf2_nucleus translocates Erinacine_C_Nrf2 This compound Erinacine_C_Nrf2->Keap1 inhibits ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD) ARE->Antioxidant_Genes activates

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow Animal_Model In Vivo Model (mTBI or LPS-induced) Treatment Treatment Administration (this compound or Dexamethasone) Animal_Model->Treatment Tissue_Collection Brain Tissue Collection Treatment->Tissue_Collection Biochemical_Analysis Biochemical Analysis Tissue_Collection->Biochemical_Analysis Cytokine_Measurement Cytokine Measurement (ELISA, qRT-PCR) Biochemical_Analysis->Cytokine_Measurement Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assay) Biochemical_Analysis->Pathway_Analysis Data_Analysis Data Analysis and Comparison Cytokine_Measurement->Data_Analysis Pathway_Analysis->Data_Analysis

References

Erinacine C: A Cross-Species Examination of its Neuroprotective Capabilities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical studies reveals the potent neuroprotective effects of Erinacine C, a compound isolated from the medicinal mushroom Hericium erinaceus. This guide synthesizes experimental data from various in vitro and in vivo models, offering a comparative overview for researchers, scientists, and drug development professionals. The evidence consistently points to this compound's ability to mitigate neuroinflammation and oxidative stress, key drivers of neurodegenerative diseases.

Quantitative Analysis of Neuroprotective Activity

This compound has demonstrated significant neuroprotective effects across different preclinical models. The following table summarizes the key quantitative findings from studies on murine microglial cells and a rat model of traumatic brain injury.

Species/ModelCell Type/TissueParameter MeasuredTreatmentResult
Mouse (Mus musculus)BV2 Microglial CellsNitric Oxide (NO) ProductionLipopolysaccharide (LPS) + this compound (0.1-2.5 µM)Dose-dependent reduction in NO levels.[1]
Interleukin-6 (IL-6) ProductionLPS + this compound (0.1-2.5 µM)Significant reduction in IL-6 production at 2.5 µM.[1]
Tumor Necrosis Factor-alpha (TNF-α) ProductionLPS + this compound (0.1-2.5 µM)Significant reduction in TNF-α production at 2.5 µM.[1]
Inducible Nitric Oxide Synthase (iNOS) ExpressionLPS + this compound (0.1-2.5 µM)Dose-dependent inhibition of iNOS protein expression.[1]
Rat (Rattus norvegicus)Primary Mixed Glial CellsGene Expression of Antioxidant Enzymes (Catalase, SOD, TrxR)LPS + this compoundIncreased expression of antioxidant genes by 40-80%.[2]
Traumatic Brain Injury (TBI) ModelNeuronal Cell Death and Microglial ActivationIntraperitoneal injection of this compound (2 mg/kg)Inhibition of neuronal cell death and microglial activation in the cortex and subcortex.[2][3]
Motor Function (Beam Walking Test)Intraperitoneal injection of this compound (2 mg/kg)Modest improvements in spatial memory and motor function.[2][3]

Key Signaling Pathways

This compound exerts its neuroprotective effects primarily through the modulation of two key signaling pathways: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Nrf2-Mediated Antioxidant Response

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3][4][5][6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Evidence suggests that this compound may inhibit Keap1, leading to the translocation of Nrf2 into the nucleus.[4] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes include catalase, superoxide dismutase (SOD), and thioredoxin reductase (TrxR).[2][3][5] This cascade ultimately enhances the cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErinacineC This compound Keap1 Keap1 ErinacineC->Keap1 inhibits Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_inactive Nrf2 Nrf2_inactive->Nrf2_Keap1 Nrf2_active Nrf2 Nrf2_Keap1->Nrf2_active dissociation ARE ARE Nrf2_active->ARE binds Antioxidant_Genes Antioxidant Genes (Catalase, SOD, TrxR) ARE->Antioxidant_Genes activates Antioxidant_Response Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.
Inhibition of NF-κB-Mediated Neuroinflammation

Neuroinflammation is a critical factor in the progression of neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][6] In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and subsequent production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][4]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK ErinacineC This compound ErinacineC->IKK inhibits p_IkBa p-IκBα IKK->p_IkBa phosphorylates IkBa IκBα p_IkBa->IkBa degradation NFkB_inactive NF-κB-IκBα Complex NFkB_active NF-κB NFkB_inactive->NFkB_active dissociation NFkB_active_nuc NF-κB NFkB_active->NFkB_active_nuc Proinflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_active_nuc->Proinflammatory_Genes activates Inflammation Neuroinflammation Proinflammatory_Genes->Inflammation

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Experimental Protocols

In Vitro Anti-Neuroinflammatory Activity in BV2 Microglial Cells
  • Cell Culture: Murine BV2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells were pre-treated with various concentrations of this compound (0.1, 0.5, 1, and 2.5 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 500 ng/mL) for 24 hours to induce an inflammatory response.[1]

  • Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatants was determined using the Griess reagent assay.[1]

  • Cytokine Measurement: Levels of IL-6 and TNF-α in the culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]

  • Western Blot Analysis: Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against iNOS, NF-κB, p-IκBα, and IκBα, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

BV2_Workflow cluster_culture Cell Culture & Treatment cluster_assays Assays Culture Culture BV2 Microglial Cells Pretreat Pre-treat with this compound (0.1-2.5 µM, 1 hr) Culture->Pretreat Stimulate Stimulate with LPS (500 ng/mL, 24 hr) Pretreat->Stimulate NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulate->NO_Assay ELISA Cytokine Measurement (ELISA) (IL-6, TNF-α) Stimulate->ELISA Western_Blot Western Blot Analysis (iNOS, NF-κB, p-IκBα, IκBα) Stimulate->Western_Blot

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.
In Vivo Neuroprotective Activity in a Rat Model of Traumatic Brain Injury (TBI)

  • Animal Model: Mild traumatic brain injury (mTBI) was induced in male Sprague-Dawley rats using a weight-drop device.[3][5]

  • Treatment: Following the induction of mTBI, rats were administered this compound via intraperitoneal injection at a dose of 2 mg/kg.[3][7] Treatment was continued throughout the recovery phase.

  • Behavioral Testing: Motor function and spatial memory were assessed using the beam walking test.[3][5]

  • Histological Analysis: After the experimental period, brain tissues were collected, sectioned, and stained to evaluate neuronal cell death (NeuN staining) and microglial activation (Iba1 staining) in the cortical and subcortical regions.[2][3]

  • Biochemical Analysis: Brain homogenates were used to measure the expression of Nrf2 and downstream antioxidant enzymes through methods such as Western blotting and chromatin immunoprecipitation (ChIP)-qPCR.[2][3][5]

Conclusion

The available preclinical data strongly support the neuroprotective potential of this compound. Its dual action of combating oxidative stress through the Nrf2 pathway and suppressing neuroinflammation via the NF-κB pathway makes it a promising candidate for further investigation in the context of various neurodegenerative disorders. While the current evidence is primarily from rodent models, these findings provide a solid foundation for future studies to explore its efficacy and mechanisms in other species, including humans. The detailed experimental protocols provided herein offer a framework for researchers to build upon and further elucidate the therapeutic utility of this natural compound.

References

Comparative Analysis of Erinacine C Content in Hericium erinaceus Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the quest for potent neurotrophic compounds has led to a significant interest in the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane. Among its various bioactive metabolites, Erinacine C, a cyathane diterpenoid found in the mycelium, has garnered attention for its potential to stimulate nerve growth factor (NGF) synthesis and offer neuroprotective benefits.[1][2] This guide provides a comparative overview of this compound content across different Hericium erinaceus strains, supported by experimental data and detailed methodologies to aid in the selection of high-yielding strains for research and development.

Quantitative Comparison of Erinacine Content in Hericium Strains

While much of the comparative research has focused on Erinacine A, the primary neuroactive compound in H. erinaceus mycelia, several studies have also investigated this compound.[3][4][5] The concentration of these compounds is highly strain-dependent, highlighting the critical importance of strain selection for maximizing yield.[5][6]

One study that profiled the erinacine content of five Hericium strains, including H. erinaceus, H. americanum, and H. coralloides, noted that while Erinacine P was generally the most abundant, the H. erinaceus strain DAOMC 251029 was a notable exception where this compound was the most evident.[2][7] Another comparative study of the secondary metabolite profiles of H. erinaceus and the rare species H. flagellum confirmed the presence of this compound in both strains.[1]

The table below summarizes findings on erinacine content from various studies, illustrating the significant variability among strains. It is important to note that direct comparisons of this compound across a wide variety of H. erinaceus strains in a single study are limited in the current literature. Much of the quantitative data available focuses on Erinacine A, which can be indicative of a strain's overall capacity for erinacine production.

Strain/SpeciesCompoundContent (mg/g of dry mycelium)Reference
Hericium erinaceus (HeG - wild strain)Erinacine A42.16[3][6]
Hericium erinaceus (HeC9)Erinacine A21.15[3]
Hericium erinaceus (DAOMC 251029)This compoundMost evident erinacine[2][7]
Hericium erinaceus (various)Erinacine ARanged from 0.23 to 42.16[3][8]
Hericium flagellumThis compoundPresent[1]

Experimental Protocols

Accurate quantification of this compound relies on robust and validated experimental protocols. The following sections detail the methodologies for mycelial cultivation, extraction, and analytical quantification based on established research.

Mycelial Cultivation (Submerged Fermentation)

Submerged fermentation is a common method for producing H. erinaceus mycelial biomass for the extraction of erinacines.

  • Strain Inoculation and Seed Culture Preparation: Mycelial discs (approximately 5 mm in diameter) from a potato dextrose agar (PDA) plate are used to inoculate a seed culture medium. A common medium is the MYG medium, consisting of 1% malt extract, 0.1% peptone, 0.1% yeast extract, and 2% glucose.[3]

  • Incubation: The inoculated flasks are incubated on a rotary shaker at approximately 180 rpm and 25°C for about 10 days to generate sufficient biomass for inoculation of the main culture.[3]

  • Main Culture Fermentation: The seed culture is then transferred to a larger volume of the same or a similar medium for the main fermentation. The cultivation period can vary, with studies showing metabolite production over several weeks.

  • Harvesting and Lyophilization: After the desired fermentation period, the mycelial biomass is harvested by filtration, washed with distilled water, and then lyophilized (freeze-dried) to a constant weight. The dried mycelium is then ground into a fine powder for extraction.

This compound Extraction
  • Solid-Liquid Extraction: A known quantity of the lyophilized mycelial powder (e.g., 1 gram) is subjected to extraction with a suitable solvent.[9] Methanol is commonly used.[9] The ratio of solvent to biomass is typically around 10:1 (v/w).[9]

  • Ultrasound-Assisted Extraction: To enhance extraction efficiency, the mixture is often subjected to ultrasonication for a short period (e.g., 3 minutes).[9]

  • Centrifugation and Filtration: The extract is then centrifuged at a high speed (e.g., 7000 × g) for 10 minutes to pellet the solid biomass.[9] The resulting supernatant is carefully collected and filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before analytical analysis.[9]

Analytical Quantification using High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of erinacines.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically employed for the separation.[9]

  • Mobile Phase: An isocratic mobile phase of 80% methanol in water is often effective.[9]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.[9]

  • Column Temperature: The column is maintained at a constant temperature, for instance, 25°C.[9]

  • Detection: this compound can be detected by its UV absorbance at 340 nm.[7]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified this compound standard.

Visualized Workflows and Pathways

To further clarify the experimental and logical processes involved in the study of this compound, the following diagrams are provided.

Experimental_Workflow cluster_cultivation Mycelial Cultivation cluster_extraction Extraction cluster_analysis Analysis Strain H. erinaceus Strain PDA PDA Culture Strain->PDA Seed Seed Culture (MYG Medium) PDA->Seed Inoculation Fermentation Submerged Fermentation Seed->Fermentation Inoculation Harvest Harvest & Lyophilization Fermentation->Harvest Powder Mycelial Powder Harvest->Powder Solvent Methanol Extraction Powder->Solvent Ultrasound Ultrasonication Solvent->Ultrasound Centrifuge Centrifugation & Filtration Ultrasound->Centrifuge Extract Crude Extract Centrifuge->Extract HPLC HPLC Analysis Extract->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for this compound production and analysis.

Erinacine_Biosynthesis cluster_precursor Metabolic Precursor cluster_derivatives Bioactive Derivatives ErinacineP Erinacine P ErinacineA Erinacine A ErinacineP->ErinacineA Biosynthesis ErinacineB Erinacine B ErinacineP->ErinacineB Biosynthesis ErinacineC This compound ErinacineP->ErinacineC Biosynthesis

Caption: Proposed biosynthetic relationship of key erinacines.[2][7]

References

A Head-to-Head Comparison of Erinacine C and Erinacine S Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-supported comparison of the bioactive properties of Erinacine C and Erinacine S, two prominent diterpenoids isolated from the mycelium of Hericium erinaceus. As interest in these compounds for neurological and inflammatory disorders grows, a clear understanding of their distinct and overlapping mechanisms is crucial for advancing research and development efforts.

Data Presentation: Quantitative Bioactivity Comparison

The following table summarizes the key bioactive effects of this compound and Erinacine S based on available preclinical data.

BioactivityThis compoundErinacine SKey Findings / Quantitative Data
Neurotrophic Factor Induction Yes IndirectlyThis compound induces the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in astrocytic and mixed-glial cell models[1][2][3].
Neurite Outgrowth Yes (NGF-dependent)Yes (Directly on neurons)This compound enhances neurite outgrowth in PC12 cells in the presence of NGF[4]. Erinacine S significantly enhances neurite outgrowth in both central (CNS) and peripheral nervous system (PNS) primary neurons, an effect attributed to neurosteroid accumulation[2][5].
Anti-Inflammatory Activity Yes Yes Both compounds reduce the abundance of pro-inflammatory cytokines such as IL-6 and TNF-α[1][4]. This compound also inhibits inducible nitric oxide synthase (iNOS) expression in LPS-stimulated microglial cells[4][6].
Antioxidant Pathway Activation Yes (Nrf2 Pathway)Not reportedThis compound activates the Nrf2 pathway, a primary regulator of the antioxidant response. This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD1), and catalase[1][4][7][8].
Primary Mechanism of Action Down-regulation of NF-κB and activation of the Nrf2 antioxidant pathway in glial cells[4][6].Induction of neurosteroid (pregnenolone and progesterone) accumulation in neurons[1][5][9].
Oligodendrocyte Maturation No effect reported[1].Yes Promotes the production of myelin basic protein and the maturation of cerebellar oligodendrocytes in neonatal rats[1].
Alzheimer's Disease Models Not explicitly studied for this.Yes Attenuates amyloid-beta (Aβ) plaque burden in APP/PS1 transgenic mice[5][10][11].
Bioavailability Data not available.~15.13%The absolute bioavailability of Erinacine S after oral administration in rats was determined to be 15.13%[12][13].

Signaling Pathways and Mechanisms of Action

The distinct bioactivities of this compound and Erinacine S are rooted in their differential engagement with cellular signaling pathways.

Erinacine_C_Pathway cluster_stress Cellular Stress (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS NFkB NF-κB LPS->NFkB Activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) NFkB->Inflammation Promotes Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Antioxidant Antioxidant Enzymes (HO-1, SOD1) Nrf2->Antioxidant Promotes ErinacineC This compound ErinacineC->NFkB Inhibits ErinacineC->Keap1 Inhibits Erinacine_S_Pathway cluster_neuron Neuron cluster_pathways Biosynthesis Pathways cluster_effects Neurotrophic Effects ErinacineS Erinacine S Terpenoid Terpenoid Backbone Biosynthesis ErinacineS->Terpenoid Upregulates Steroid Steroid Biosynthesis Terpenoid->Steroid SteroidHormone Steroid Hormone Biosynthesis Steroid->SteroidHormone Neurosteroids Neurosteroid Accumulation (Pregnenolone, Progesterone) SteroidHormone->Neurosteroids NeuriteOutgrowth Neurite Outgrowth Neurosteroids->NeuriteOutgrowth Neurogenesis Neurogenesis Neurosteroids->Neurogenesis Apoptosis Prevention of Neuronal Apoptosis Neurosteroids->Apoptosis Experimental_Workflow General In Vitro Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., BV2 microglia, primary neurons) Plating 2. Cell Plating CellCulture->Plating Treatment 3. Treatment (this compound/S or Vehicle) Plating->Treatment Incubation 4. Incubation (Specified duration) Treatment->Incubation Harvest 5. Harvest (Supernatant, Cell Lysate, or Fixed Cells) Incubation->Harvest Assay 6. Bio-Assay (e.g., ELISA, Western Blot, Microscopy) Harvest->Assay Data 7. Data Acquisition & Analysis Assay->Data

References

Replicating Foundational Studies on Erinacine C and NGF Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Erinacine C's performance in inducing Nerve Growth Factor (NGF) against other alternatives, supported by experimental data from foundational studies. Detailed methodologies for key experiments are presented to facilitate replication and further research in the field of neurotrophic factor induction.

Quantitative Comparison of NGF Induction

The following table summarizes the quantitative data on NGF secretion in response to treatment with this compound and its alternatives. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundCell LineConcentrationNGF Secretion (pg/mL)Fold Increase vs. ControlReference
This compound Mouse astroglial cells1.0 mM299.1 ± 59.6Stronger than epinephrine[1]
1321N1 human astrocytoma cells5 µg/mLSignificant upregulation of NGF mRNA (17-fold)-[2]
Erinacine A Mouse astroglial cells1.0 mM250.1 ± 36.2Stronger than epinephrine[1]
Erinacine B Mouse astroglial cells1.0 mM129.7 ± 6.5Stronger than epinephrine[1]
Erinacine E Mouse astroglial cells5.0 mM105 ± 5.2Stronger than epinephrine[1]
Erinacine F Mouse astroglial cells5.0 mM175 ± 5.2Stronger than epinephrine[1]
Hericenone C Mouse astroglial cells33 µg/mL23.5 ± 1.0-[3]
Hericenone D Mouse astroglial cells33 µg/mL10.8 ± 0.8Similar to epinephrine[3]
Hericenone E Mouse astroglial cells33 µg/mL13.9 ± 2.1-[3]
PC12 cells10 µg/mL~2-fold higher than control-[4]
Hericenone H Mouse astroglial cells33 µg/mL45.1 ± 1.1-[3]
Epinephrine (Positive Control) Mouse astroglial cells-69.2 ± 17.2 (at 1.0 mM erinacine equivalent)-[1]

Signaling Pathways of NGF Induction

The induction of NGF by this compound and its alternatives involves the activation of complex intracellular signaling cascades. Below are diagrams illustrating the known pathways.

Erinacine_C_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Astrocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion ErinacineC This compound Receptor Unknown Receptor ErinacineC->Receptor PLCg PLCγ Receptor->PLCg PI3K PI3K Receptor->PI3K MAPKK MAPKK Receptor->MAPKK Nrf2_Keap1 Nrf2-Keap1 Receptor->Nrf2_Keap1 Induces dissociation NGF_Gene NGF Gene PLCg->NGF_Gene Activates transcription PI3K->NGF_Gene Activates transcription ERK ERK MAPKK->ERK ERK->NGF_Gene Activates transcription Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE ARE Nrf2->ARE Translocates & binds ARE->NGF_Gene Activates transcription NGF_mRNA NGF mRNA NGF_Gene->NGF_mRNA NGF_Protein NGF Protein NGF_mRNA->NGF_Protein Translation

Caption: this compound Signaling Pathway for NGF Induction in Astrocytes.

Hericenone_E_Signaling_Pathway cluster_extracellular Extracellular cluster_cell PC12 Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion HericenoneE Hericenone E TrkA TrkA Receptor HericenoneE->TrkA Potentiates NGF binding MEK MEK TrkA->MEK PI3K PI3K TrkA->PI3K ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Akt Akt PI3K->Akt Akt->TranscriptionFactors NGF_Gene NGF Gene TranscriptionFactors->NGF_Gene Activate NGF_Protein NGF Protein NGF_Gene->NGF_Protein Transcription & Translation

Caption: Hericenone E Signaling Pathway for NGF Induction.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Cell Culture and Treatment for NGF Induction

Objective: To culture astrocytes or other relevant cell lines and treat them with this compound or alternative compounds to induce NGF secretion.

Materials:

  • 1321N1 human astrocytoma cells or primary astrocyte cultures

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound and other test compounds

  • Vehicle control (e.g., DMSO or ethanol)

  • 6-well or 24-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Culture 1321N1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed the cells into 6-well or 24-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, replace the culture medium with fresh, serum-free DMEM.

  • Add the test compounds to the wells at the desired final concentrations. Ensure the final solvent concentration is consistent across all wells, including a vehicle control.

  • Incubate the cells for the desired period (e.g., 24-48 hours).

  • After incubation, collect the cell culture supernatant for NGF quantification by ELISA.

  • Lyse the cells for RNA or protein extraction for gene expression or Western blot analysis.

Cell_Culture_Workflow Start Start CultureCells Culture Astrocytes in DMEM + 10% FBS Start->CultureCells SeedCells Seed Cells into Multi-well Plates CultureCells->SeedCells Adherence Allow Adherence (24 hours) SeedCells->Adherence SerumStarve Replace with Serum-Free Medium Adherence->SerumStarve Treatment Add Test Compounds (this compound, Alternatives, Vehicle) SerumStarve->Treatment Incubation Incubate (24-48 hours) Treatment->Incubation CollectSupernatant Collect Supernatant (for ELISA) Incubation->CollectSupernatant LyseCells Lyse Cells (for RNA/Protein) Incubation->LyseCells End End CollectSupernatant->End LyseCells->End

Caption: Experimental Workflow for Cell Culture and Treatment.

Quantification of NGF by ELISA

Objective: To measure the concentration of NGF in the cell culture supernatant.

Materials:

  • NGF ELISA kit (commercially available)

  • Collected cell culture supernatant

  • Microplate reader

Protocol:

  • Follow the manufacturer's instructions provided with the NGF ELISA kit.

  • Briefly, add standards and collected supernatant samples to the wells of the ELISA plate pre-coated with an anti-NGF capture antibody.

  • Incubate to allow NGF to bind to the capture antibody.

  • Wash the plate to remove unbound substances.

  • Add a detection antibody that binds to a different epitope on the NGF protein.

  • Wash the plate again.

  • Add a substrate solution that reacts with the enzyme-conjugated detection antibody to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the NGF concentration in the samples by comparing their absorbance to the standard curve.

PC12 Cell Neurite Outgrowth Assay

Objective: To assess the biological activity of the secreted NGF by measuring its ability to induce neurite outgrowth in PC12 cells.

Materials:

  • PC12 cells

  • RPMI 1640 medium

  • Horse serum (HS)

  • Fetal Bovine Serum (FBS)

  • Conditioned medium from treated astrocyte cultures

  • Recombinant NGF (positive control)

  • Microscope with imaging capabilities

Protocol:

  • Culture PC12 cells in RPMI 1640 medium supplemented with 10% HS and 5% FBS.

  • Seed PC12 cells onto collagen-coated plates or coverslips.

  • After 24 hours, replace the medium with the conditioned medium collected from the astrocyte cultures (from Protocol 1). Include a positive control (recombinant NGF) and a negative control (medium from vehicle-treated astrocytes).

  • Incubate the PC12 cells for 48-72 hours.

  • Capture images of the cells using a microscope.

  • Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and the average neurite length.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the activation of key signaling proteins involved in the NGF induction pathway.

Materials:

  • Cell lysates from treated astrocyte cultures

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for Western blots

Protocol:

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image of the blot and perform densitometric analysis to quantify the levels of phosphorylated and total proteins. The ratio of phosphorylated to total protein indicates the activation of the signaling pathway.

References

A Comparative Guide to Synthetic and Naturally Sourced Erinacine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erinacine C, a cyathane diterpenoid found in the mycelium of the medicinal mushroom Hericium erinaceus, has garnered significant interest for its potent neurotrophic and anti-inflammatory properties. This guide provides a comprehensive comparison of the synthetic and natural sourcing of this compound, presenting available experimental data, detailed protocols, and an analysis of its biological activity.

Currently, a direct, peer-reviewed total synthesis of this compound has not been published. However, the successful enantioselective total synthesis of its close structural analog, Erinacine B, provides a representative pathway for the chemical synthesis of this class of molecules. Conversely, natural sourcing through the fermentation of Hericium erinaceus mycelia followed by extraction is well-documented, with various methods optimized for yield and purity.

This guide will objectively present the methodologies and available data for both approaches. It is important to note that a direct comparison of the biological performance of synthetic versus naturally sourced this compound is not yet possible due to the absence of published studies on the biological activity of a synthetically derived equivalent. All currently available biological data pertains to naturally sourced this compound.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for the natural sourcing and a representative synthetic route for a closely related erinacine.

Table 1: Comparison of Sourcing and Production Parameters

ParameterNaturally Sourced this compoundSynthetic Erinacine B (Representative)
Source Mycelia of Hericium erinaceusChemical Precursors
Methodology Submerged or Solid-State Fermentation & ExtractionMulti-step Organic Synthesis
Reported Yield Up to 3.28% from dried mycelia[1], ~260 mg/L in submerged culture[2]Not explicitly reported for a full synthesis
Purity >95% achievable with chromatographic methods[3]High purity expected post-purification
Scalability Potentially high with optimized fermentationComplex and likely costly for large scale
Key Advantage Established production, proven biological activityHigh purity, potential for analog synthesis
Key Disadvantage Potential for batch-to-batch variabilityComplex, multi-step process, no reported synthesis for this compound

Table 2: Biological Activity of Naturally Sourced this compound

Biological EffectExperimental ModelKey Findings
Nerve Growth Factor (NGF) Induction 1321N1 astrocytoma cells & PC12 cells5 µg/mL this compound induced NGF expression in astrocytoma cells, leading to neurite outgrowth in PC12 cells.[4]
Anti-inflammatory Activity LPS-stimulated BV2 microglial cellsReduced nitric oxide (NO), IL-6, and TNF-α production.[5][6]
Neuroprotection In vivo mild traumatic brain injury modelShowed cerebral protective effects.
Transcriptional Activation 1321N1 astrocytoma cellsActivates transcription from a consensus ETS DNA binding site.[4]

Experimental Protocols

Natural Sourcing: Submerged Fermentation and Extraction of this compound

This protocol is a composite of methodologies described in the scientific literature for the cultivation of Hericium erinaceus and the extraction of erinacines.

a) Submerged Fermentation:

  • Strain: Hericium erinaceus

  • Seed Culture Medium (g/L): Glucose 4, peptone 1, yeast extract 0.2, MgSO₄·7H₂O 0.1, and KH₂PO₄ 0.05.

  • Production Medium (g/L): Glucose 70, NH₄NO₃ 8, NaCl 1.45, ZnSO₄·7H₂O 0.055, and KH₂PO₄ 1.[7]

  • Cultivation Conditions: Inoculate production medium with seed culture. Incubate at 25 °C with shaking at 100 rpm for up to 20 days.[7]

b) Extraction and Purification:

  • Harvest mycelia by filtration.

  • Dry the mycelia and grind into a powder.

  • Extract the powder with 95% ethanol using ultrasonic shaking for 1 hour.[7]

  • Centrifuge the extract at 9000 g for 10 minutes and filter the supernatant.

  • Concentrate the supernatant under vacuum.

  • Re-dissolve the extract in ethyl acetate and wash with deionized water.

  • The ethyl acetate layer can be further purified using silica gel column chromatography and semi-preparative HPLC to yield pure this compound.[7]

Synthetic Route: Enantioselective Total Synthesis of (-)-Erinacine B (as a proxy for this compound)

The following protocol is a simplified overview of the multi-step synthesis of (-)-Erinacine B, a close structural analog of this compound, as reported by Nakada et al.[8][9] This synthesis is highly complex and requires specialized knowledge in organic chemistry.

Key Stages:

  • Convergent Synthesis of the Cyathane Core: The synthesis begins with the preparation of two key chiral building blocks which are then coupled to form the 5-6-7 tricyclic cyathane core. This involves several steps including baker's yeast-mediated reduction and catalytic asymmetric intramolecular cyclopropanation.[8]

  • Functional Group Manipulations: A series of reactions are performed to install the necessary functional groups on the tricyclic core, including dehydrations, double bond isomerizations, and removal of protecting groups.[8]

  • Glycosylation: The xylose sugar moiety is attached to the aglycon core.

  • Final Modifications: The synthesis is completed through a series of final transformations to yield (-)-Erinacine B.

Mandatory Visualizations

Signaling Pathways of Naturally Sourced this compound

ErinacineC_Signaling cluster_extracellular Extracellular cluster_cell Astrocyte / Microglia cluster_downstream Downstream Effects ErinacineC This compound NGF_Induction NGF Induction ErinacineC->NGF_Induction BDNF_Induction BDNF Induction ErinacineC->BDNF_Induction ETS_Activation ETS Transcriptional Activation ErinacineC->ETS_Activation NFkB_Inhibition NF-κB Inhibition ErinacineC->NFkB_Inhibition Nrf2_Activation Nrf2 Activation ErinacineC->Nrf2_Activation Neurite_Outgrowth Neurite Outgrowth NGF_Induction->Neurite_Outgrowth Anti_inflammatory Anti-inflammatory Response NFkB_Inhibition->Anti_inflammatory Neuroprotection Neuroprotection Nrf2_Activation->Neuroprotection

Caption: Signaling pathways activated by naturally sourced this compound.

Experimental Workflow: Natural Sourcing of this compound

Natural_Sourcing_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification Inoculation Inoculation of H. erinaceus Submerged_Culture Submerged Culture Inoculation->Submerged_Culture Harvest Harvest Mycelia Submerged_Culture->Harvest Drying Drying & Grinding Harvest->Drying Ethanol_Extraction Ethanol Extraction Drying->Ethanol_Extraction Purification Chromatographic Purification Ethanol_Extraction->Purification Pure_ErinacineC Pure this compound Purification->Pure_ErinacineC

Caption: Workflow for natural sourcing of this compound.

Experimental Workflow: Representative Synthesis of Erinacine B

Synthetic_Workflow cluster_synthesis Chemical Synthesis Building_Blocks Chiral Building Block Synthesis Core_Formation Cyathane Core Formation Building_Blocks->Core_Formation Functionalization Functional Group Manipulation Core_Formation->Functionalization Glycosylation Glycosylation Functionalization->Glycosylation Final_Product Synthetic Erinacine B Glycosylation->Final_Product

References

A Comparative Guide to the Bioactivity of Erinacine C and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivities of individual compounds within complex natural extracts is paramount. This guide provides a comparative evaluation of Erinacine C, a significant diterpenoid from the mycelium of Hericium erinaceus (Lion's Mane mushroom), alongside its related compounds, Erinacine A and S, and the broader mycelial extracts. While direct synergistic studies of this compound with other specific therapeutic agents are not extensively documented in publicly available research, this comparison offers insights into its relative potency and distinct mechanisms of action, providing a foundation for future synergistic research.

Comparative Efficacy: this compound vs. Other Erinacines and Mycelial Extracts

The primary therapeutic interest in this compound lies in its neuroprotective properties, often linked to its ability to stimulate the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[1][2] Research indicates that different erinacines exhibit varied potencies and effects on neural cells and in preclinical models of neurological disorders.

Neurotrophic Factor Induction

This compound has been identified as a potent inducer of neurotrophins in astrocytic cells.[3] Notably, it has been shown to increase the expression of both NGF and BDNF, suggesting a broad mechanism for promoting neuronal health and plasticity.[2] This contrasts with other erinacines which may have more selective actions. For instance, while Erinacine A is a well-documented NGF synthesis enhancer, only this compound was observed to potently increase BDNF expression in primary mixed-glia cultures and astrocytic cell models.[2]

Compound/ExtractModel SystemKey OutcomeReported Concentration/DosageReference
This compound 1321N1 Astrocytoma CellsInduces NGF expression5 µg/mL[3]
This compound Primary Mixed-Glia CulturesIncreases BDNF expressionNot specified[2]
This compound In vitroInduces 299.1 ± 59.6 pg/ml NGF synthesis1 mM[4]
Erinacine A In vitroEnhances NGF synthesisNot specified[4]
Erinacine A Rat ModelIncreases NGF and catecholamine in locus coeruleus and hippocampus8 mg/kg body weight[4]
Erinacine E In vitroInduces 105.0 ± 5.2 pg/ml NGF synthesis5 mM[4]
Anti-Inflammatory and Antioxidant Activity

A key mechanism underlying the neuroprotective effects of erinacines is the modulation of neuroinflammation and oxidative stress. Both Erinacine A and C have been shown to inhibit the expression of pro-inflammatory factors such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[1]

A distinguishing feature of Erinacine A and C is their unique ability to induce the accumulation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[2][5] This activation leads to the upregulation of a suite of antioxidant enzymes, providing robust protection against oxidative damage.

Compound/ExtractModel SystemKey OutcomeReported Concentration/DosageReference
This compound LPS-treated BV-2 MicrogliaIncreased nuclear Nrf2/HO-1 protein abundanceNot specified[1][2]
This compound Mild Traumatic Brain Injury (Rat Model)Upregulation of Nrf2-binding antioxidant genes (catalase, SOD, etc.)Diet supplementation[6]
Erinacine A & C Glial Cell ModelsInhibition of TNF-α, IL-6, and iNOS expressionNot specified[1]
Erinacine A-Enriched Mycelia MPTP-induced Parkinson's ModelImproved dopaminergic lesions and oxidative stress3 mg/g for 25 days[4]

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through complex signaling cascades. Understanding these pathways is crucial for identifying potential targets for synergistic drug combinations.

Nrf2-Mediated Antioxidant Response Pathway

This compound exerts significant neuroprotective effects by activating the Nrf2 pathway. Upon stimulation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent protein synthesis. This cascade enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress and inflammation.

Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EC This compound Keap1 Keap1 EC->Keap1 Inhibits Nrf2_c Nrf2 Keap1->Nrf2_c Ubiquitination (Degradation) Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ROS Reduced ROS ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (SOD, CAT, TrxR, BDNF) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Upregulates Proteins to Counteract

Caption: Nrf2-mediated antioxidant pathway activated by this compound.

Neurotrophin Signaling via TrkA Receptor

While this compound itself does not bind to neurotrophin receptors, it induces the production of NGF. The secreted NGF then activates the TrkA receptor on neuronal cells, initiating downstream signaling cascades—including the MAPK/ERK, PI3K, and PLCγ pathways—that are critical for neuronal survival, differentiation, and neurite outgrowth.

TrkA_Pathway cluster_astrocyte Astrocyte cluster_neuron Neuron EC This compound NGF_prod NGF Production EC->NGF_prod Induces NGF_secreted Secreted NGF NGF_prod->NGF_secreted TrkA TrkA Receptor NGF_secreted->TrkA Binds & Activates PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K MAPK_ERK MAPK/ERK TrkA->MAPK_ERK Outcome Neuronal Survival Differentiation Neurite Outgrowth PLCg->Outcome PI3K->Outcome MAPK_ERK->Outcome

Caption: Downstream effects of this compound-induced NGF signaling.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols from the cited literature.

Cell Viability and Apoptosis Assay (General Protocol)
  • Cell Culture: PC12 (rat pheochromocytoma) or N2a (mouse neuroblastoma) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Cells are seeded in multi-well plates. After adherence, the medium is replaced with fresh medium containing various concentrations of this compound, other test compounds, or a vehicle control (e.g., 0.1% DMSO). For neurotoxicity models, a toxin such as 1-methyl-4-phenylpyridinium (MPP+) is co-administered.

  • Viability Assessment (MTT Assay): After a 24-48 hour incubation period, MTT solution (0.5 mg/mL) is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

  • Apoptosis Assessment (Annexin V/PI Staining): Following treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

In Vivo Mild Traumatic Brain Injury (mTBI) Model
  • Animal Model: Male Sprague-Dawley rats are used. All procedures are conducted in accordance with approved animal care and use committee guidelines.

  • Injury Induction: Animals are anesthetized, and a controlled cortical impact (CCI) device is used to induce a mild TBI. A craniotomy is performed, and a pneumatic impactor tip strikes the exposed cortex at a controlled velocity and depth.

  • Treatment Administration: Post-injury, rats are fed a diet supplemented with H. erinaceus mycelium or purified this compound throughout the recovery period.

  • Behavioral Testing: Motor function and coordination are assessed using tests such as the beam walking test at various time points post-injury.

  • Histological and Molecular Analysis: After the experimental period, animals are euthanized, and brain tissues are collected. Immunohistochemistry is performed on brain sections to assess neuronal death (e.g., Fluoro-Jade B staining) and microglial activation (e.g., Iba-1 staining). Western blotting or qPCR is used to measure the expression levels of Nrf2, antioxidant enzymes, and inflammatory markers in brain homogenates.[6]

Conclusion and Future Directions

The available evidence strongly supports this compound as a potent neuroprotective compound with distinct mechanisms, particularly its dual induction of NGF and BDNF and its robust activation of the Nrf2 antioxidant pathway.[1][2] While it shares anti-inflammatory properties with other erinacines, its specific effects on BDNF signaling highlight it as a promising candidate for therapies targeting neurodegenerative diseases.

The primary gap in the current research landscape is the lack of studies evaluating the synergistic effects of purified this compound with established therapeutics. Future research should focus on:

  • Combination Studies: Investigating the synergistic potential of this compound with standard-of-care drugs for neurodegenerative diseases (e.g., Levodopa for Parkinson's) or with chemotherapy agents where neuroprotection is needed.[4] Quantitative analysis using the Combination Index (CI) would be critical to determine if the combined effects are synergistic, additive, or antagonistic.

  • Bioavailability and CNS Penetration: While erinacines are known to cross the blood-brain barrier, further pharmacokinetic studies on purified this compound are needed to optimize dosing for central nervous system effects.

  • Head-to-Head Potency: More direct, quantitative comparisons (e.g., IC50 values for inflammatory marker inhibition) between this compound, A, S, and other analogues would help to definitively establish its relative potency and guide compound selection for further development.

By systematically exploring these avenues, the full therapeutic potential of this compound, both as a standalone agent and as part of a synergistic combination therapy, can be more fully realized.

References

Erinacine C: A Systematic Review of its Therapeutic Potential in Neuroprotection and Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Erinacine C, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has emerged as a promising natural compound with significant therapeutic potential, particularly in the realms of neuroprotection and anti-neuroinflammation. This guide provides a systematic comparison of this compound's efficacy against other related compounds, supported by experimental data, detailed methodologies, and visual representations of its molecular pathways.

Comparative Efficacy of this compound and Alternatives

This compound's therapeutic effects are often compared with other active compounds from Hericium erinaceus, such as Erinacine A and Erinacine S, as well as whole mycelium extracts (HEM/HEME). While all demonstrate neuroprotective properties, there are nuances in their mechanisms and potency.

Table 1: Comparison of Neuroprotective and Anti-inflammatory Effects

Compound/ExtractKey Therapeutic EffectsNotable Mechanisms of ActionSupporting Evidence (Model)
This compound Anti-inflammatory: Reduces pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and nitric oxide (NO).[1][2] Antioxidant: Activates the Nrf2/HO-1 pathway.[1][2] Neuroprotective: Alleviates motor deficits in traumatic brain injury (TBI) models.[1][3] Neurotrophic: Induces Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) expression.[4]Down-regulates NF-κB signaling.[2][5] Enhances activation of the Nrf2/superoxide dismutase type 1 (SOD1) pathway.[1][3]LPS-induced BV2 microglial cells[2][5]; TBI rat model.[1][3]
Erinacine A Anti-inflammatory: Reduces pro-inflammatory cytokines.[1] Antioxidant: Induces Nrf2 accumulation.[1][3] Neuroprotective: Reduces amyloid-β plaque formation; alleviates motor deficits in Parkinson's models.[3][6] Neurotrophic: Increases NGF levels in the central nervous system.[7]Scavenges endoplasmic reticulum stress-stimulated free radicals; inhibits iNOS and MAPK.[1][3] More effective than Erinacine S at inhibiting amyloid-β accumulation.[3]APPswe/PS1dE9 Alzheimer's disease model mice[3]; MPTP-induced Parkinson's disease model mice.[1]
Erinacine S Anti-inflammatory: Reduces pro-inflammatory cytokines.[1] Neurogenic: Induces neurogenesis in cortical and dorsal root ganglion neurons.[1] Neuroprotective: Reduces amyloid-β plaque formation.[3]Mediates anti-inflammatory effects through reduced glial cell activation.[3] Enhances expression of genes for neurosteroid metabolism.[1]APPswe/PS1dE9 Alzheimer's disease model mice.[3]
H. erinaceus Mycelium Extract (HEM/HEME) Broad Neuroprotective Effects: Reduces inflammation, oxidative stress, and amyloid-β accumulation.[1][3] Cognitive Enhancement: Improves cognitive function in mild cognitive impairment.[8]Upregulates cell survival factors and downregulates oxidative stress and neuroinflammatory pathways.[1] Potency can be dependent on the concentration of specific erinacines (e.g., Erinacine A).[3]Various rodent models of neurodegenerative diseases.[1][3][6]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of several key signaling pathways. The diagrams below illustrate these complex interactions.

ErinacineC_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 Releases NFκB_translocation NF-κB (p65/p50) NFκB_p65_p50->NFκB_translocation Translocates ErinacineC This compound ErinacineC->IKK Inhibits Keap1 Keap1 ErinacineC->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_translocation Nrf2 Nrf2->Nrf2_translocation Translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFκB_translocation->Pro_inflammatory_genes Activates Transcription Antioxidant_genes Antioxidant Genes (HO-1, SOD1) Nrf2_translocation->Antioxidant_genes Activates Transcription

Caption: Anti-inflammatory and antioxidant signaling pathway of this compound.

ErinacineC_Neurotrophic_Pathway ErinacineC This compound Astrocytes Astrocytes ErinacineC->Astrocytes Stimulates NGF_BDNF NGF & BDNF Secretion Astrocytes->NGF_BDNF TrkA_TrkB TrkA / TrkB Receptors NGF_BDNF->TrkA_TrkB Binds to Neuron Neuron PI3K_Akt PI3K/Akt Pathway TrkA_TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkA_TrkB->MAPK_ERK CREB CREB PI3K_Akt->CREB Activates MAPK_ERK->CREB Activates Neuronal_Survival Neuronal Survival Neurogenesis Synaptic Plasticity CREB->Neuronal_Survival Promotes

Caption: Neurotrophic signaling pathway of this compound.

Experimental Protocols

In Vitro Anti-Neuroinflammatory Assay in BV2 Microglial Cells

This protocol is based on the methodology used to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells.[2][5]

  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1-10 µM) for 1-2 hours.

  • Induction of Inflammation: Inflammation is induced by adding LPS (100-500 ng/mL) to the cell culture medium and incubating for 24 hours.

  • Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of key signaling molecules, including iNOS, COX-2, NF-κB, p-IκBα, Nrf2, and HO-1.

InVitro_Workflow Start Start Culture Culture BV2 Microglial Cells Start->Culture Pretreat Pre-treat with This compound Culture->Pretreat Induce Induce Inflammation with LPS Pretreat->Induce Incubate Incubate for 24h Induce->Incubate Analyze Analyze Supernatant (Griess, ELISA) Incubate->Analyze Lyse Lyse Cells Incubate->Lyse End End Analyze->End WesternBlot Western Blot Analysis Lyse->WesternBlot WesternBlot->End

Caption: Experimental workflow for in vitro anti-inflammatory assay.

In Vivo Traumatic Brain Injury (TBI) Model

This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in a rodent model of TBI.[1][3]

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.

  • Induction of TBI: A controlled cortical impact (CCI) or fluid percussion injury (FPI) model is commonly employed to induce a standardized level of brain injury.

  • Treatment: this compound is administered via oral gavage or intraperitoneal injection at specific doses (e.g., 1-10 mg/kg) at various time points post-injury.

  • Behavioral Testing: Motor function and coordination are assessed using tests such as the rotarod test and beam walking test at different time points after TBI.

  • Histological Analysis: At the end of the experiment, animals are euthanized, and brain tissues are collected for histological staining (e.g., Nissl staining, Fluoro-Jade B) to assess neuronal damage and cell death in the injured cortex and hippocampus.

  • Immunohistochemistry: Brain sections are stained for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and oxidative stress.

  • Biochemical Analysis: Brain tissue homogenates are used for Western blot analysis or ELISAs to quantify levels of proteins involved in inflammatory and antioxidant pathways.

Conclusion

This compound demonstrates significant therapeutic potential as a neuroprotective and anti-inflammatory agent. Its distinct mechanism of action, particularly its potent activation of the Nrf2 antioxidant pathway and inhibition of NF-κB-mediated inflammation, positions it as a strong candidate for further investigation in the context of neurodegenerative diseases and traumatic brain injury. While other erinacines and whole Hericium erinaceus extracts also show promise, the specific molecular activities of this compound warrant focused research and development efforts. The provided experimental frameworks can serve as a basis for future preclinical studies aimed at elucidating its full therapeutic capacity and translating these findings into clinical applications.

References

Safety Operating Guide

Navigating the Safe Disposal of Erinacine C in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Key Properties of Erinacine C for Handling and Disposal

A thorough understanding of a compound's properties is the foundation of safe handling and disposal. Below is a summary of known characteristics of this compound.

PropertyValueSource
Molecular Formula C25H38O6[1][3]
Molecular Weight 434.6 g/mol [3]
Appearance Solid[1]
Solubility Soluble in DMSO and Ethanol (≥10 mg/ml)[1]
Storage Temperature -20°C[1]

It is crucial to note that a comprehensive Safety Data Sheet (SDS) for the specific this compound product procured from a supplier will contain detailed safety, handling, and disposal information. This document should always be consulted as the primary source of guidance.

Step-by-Step Disposal Protocol for this compound

The following procedure is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department and the manufacturer-specific SDS before proceeding with any disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure appropriate PPE is worn. This includes:

  • Safety glasses or goggles: To protect from potential splashes.

  • Chemical-resistant gloves: Nitrile or other appropriate gloves should be used.

  • Laboratory coat: To protect skin and clothing.

2. Waste Segregation and Collection:

  • Solid Waste: Unused or expired pure this compound, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated paper towels), should be collected in a designated, labeled hazardous waste container. The container should be clearly marked with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

  • Liquid Waste: Solutions of this compound (e.g., in DMSO or ethanol) should be collected in a separate, sealed, and clearly labeled hazardous waste container. The label should include the chemical name, the solvent(s) used, and an approximate concentration.

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

3. Decontamination of Labware:

  • Glassware and other reusable equipment that has come into contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (such as ethanol, given its solubility) to remove residual compound. This rinseate should be collected as hazardous liquid waste.

  • Following the solvent rinse, wash the labware with soap and water.

4. Final Disposal:

  • All collected hazardous waste containers must be disposed of through your institution's EHS-approved waste management program. This typically involves arranging for a scheduled pickup by a licensed hazardous waste disposal company.

  • Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and is likely a violation of local regulations.

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

erinacine_c_disposal_workflow cluster_prep Preparation cluster_waste_collection Waste Segregation & Collection cluster_decontamination Decontamination cluster_final_disposal Final Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start This compound Waste solid_waste Solid Waste (Pure compound, contaminated items) start->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvents) start->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) start->sharps_waste Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Dispose in Designated Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for pickup by Institutional EHS / Licensed Waste Contractor solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup decon_start Contaminated Labware rinse Rinse with appropriate solvent (e.g., Ethanol) decon_start->rinse collect_rinseate Collect rinseate as hazardous liquid waste rinse->collect_rinseate wash Wash with soap and water rinse->wash collect_rinseate->liquid_container end_point Final Disposal ehs_pickup->end_point

Caption: Logical workflow for the safe disposal of this compound.

Important Considerations

While a specific SDS for this compound was not found in the public domain, an SDS for the related compound, Erinacine B, provides some general guidance that can be cautiously extrapolated.[4] For instance, the disposal recommendations for Erinacine B often involve absorbing liquid material with a binder and disposing of contaminated material as waste according to regulations.[4] It also highlights that such materials should not be allowed to enter sewers or surface water.[4] Similarly, a material safety data sheet for Erinacine A-enriched mycelia suggests offering surplus and non-recyclable solutions to a licensed disposal company and disposing of contaminated packaging as unused product.[5]

These recommendations for related compounds underscore the importance of treating this compound as a chemical that requires professional hazardous waste disposal. The lack of specific GHS hazard statements in some databases does not equate to a lack of hazard.[6] As a biologically active molecule, all necessary precautions should be taken.

By adhering to these general guidelines and, most importantly, the specific instructions provided by your institution's EHS department and the product's SDS, you can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within your research environment.

References

Essential Safety and Logistics for Handling Erinacine C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Erinacine C. It outlines operational plans for handling and disposal to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, appropriate personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE based on general best practices for handling chemical powders in a laboratory setting.[1][2][3][4][5]

PPE CategoryItemSpecification and Rationale
Eye Protection Safety GlassesShould be worn at all times in the laboratory to protect from airborne particles.[6]
Safety GogglesRecommended when there is a risk of splashes, particularly when handling solutions of this compound.[5] Goggles provide a seal around the eyes for better protection.
Hand Protection Nitrile GlovesDisposable nitrile gloves should be worn to prevent skin contact.[7] It is good practice to change gloves frequently, especially if they become contaminated.[8][9]
Body Protection Laboratory CoatA standard, fastened lab coat should be worn to protect skin and clothing from spills and dust.[2]
Respiratory Protection Dust Mask (e.g., N95)Recommended when weighing or transferring powdered this compound to prevent inhalation of fine particles.[4][5] Work should ideally be performed in a ventilated enclosure like a fume hood.

Operational Plans: Handling and Experimental Workflow

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to cleanup.

Experimental Workflow Protocol
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure, especially when working with the powder.[2][8]

    • Cover the work surface with absorbent bench paper to contain any spills.[8][10]

    • Assemble all necessary equipment, such as spatulas, weigh boats, and containers, before handling the compound.

  • Weighing the Compound:

    • To minimize the aerosolization of powdered this compound, perform weighing inside a chemical fume hood or an enclosed balance.[2][10]

    • If a balance cannot be placed inside a hood, tare a sealed container, transfer the powder to the container inside the hood, seal it, and then weigh the sealed container.[9]

    • Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to static electricity.[2]

  • Use in Experiments (e.g., preparing a solution):

    • When dissolving the powder, add the solvent to the container with the pre-weighed this compound inside a fume hood to minimize dust exposure.[10]

    • Once in solution, the risk of inhalation is significantly reduced, and it can be handled on a standard lab bench, though good laboratory practices should still be observed.[10]

    • Keep all containers labeled and sealed when not in use.[11][12]

  • Cleanup:

    • At the end of the procedure, decontaminate the work area. Use a wet wipe or a towel dampened with a suitable solvent to clean surfaces; avoid dry sweeping, which can generate dust.[2][9]

    • Dispose of all contaminated disposable items, such as gloves, weigh boats, and bench paper, as chemical waste.

    • Wash hands thoroughly after removing PPE.[9]

G cluster_prep 1. Preparation cluster_weigh 2. Weighing cluster_use 3. Experimental Use cluster_clean 4. Cleanup prep1 Designate Work Area (Fume Hood) prep2 Cover Surface with Bench Paper prep1->prep2 prep3 Assemble Equipment prep2->prep3 weigh1 Weigh Powder in Ventilated Enclosure prep3->weigh1 Proceed to Weighing weigh2 Use Anti-Static Tools weigh1->weigh2 use1 Prepare Solutions in Fume Hood weigh2->use1 Proceed to Experiment use2 Keep Containers Sealed use1->use2 clean1 Decontaminate Work Area (Wet Wipe) use2->clean1 Experiment Complete clean2 Dispose of Contaminated Items clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3 G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_containers Empty Containers start Waste Generated solid_waste Unused this compound Powder & Contaminated Disposables start->solid_waste liquid_waste This compound Solutions start->liquid_waste empty_container Original this compound Vials start->empty_container solid_container Collect in Labeled Non-Hazardous Solid Waste Container solid_waste->solid_container end_node Arrange for EHS Pickup solid_container->end_node liquid_decision Is Solvent Hazardous? liquid_waste->liquid_decision hazardous_liquid Collect in Hazardous Liquid Waste Container liquid_decision->hazardous_liquid Yes drain_disposal Neutralize (if needed) & Dispose via Drain (with EHS approval) liquid_decision->drain_disposal No hazardous_liquid->end_node drain_disposal->end_node Final Check rinse_container Rinse Thoroughly empty_container->rinse_container deface_label Deface or Remove Label rinse_container->deface_label recycle_trash Dispose in Regular Trash or Recycling deface_label->recycle_trash recycle_trash->end_node Final Check

References

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Erinacine C

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